molecular formula C82H127N4Na4O24PS4 B15135229 DOPE-PEG-Fluor 647,MW 2000

DOPE-PEG-Fluor 647,MW 2000

Cat. No.: B15135229
M. Wt: 1804.1 g/mol
InChI Key: PNIORCUBUQCXIX-FDEMSGKBSA-J
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Description

DOPE-PEG-Fluor 647,MW 2000 is a useful research compound. Its molecular formula is C82H127N4Na4O24PS4 and its molecular weight is 1804.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C82H127N4Na4O24PS4

Molecular Weight

1804.1 g/mol

IUPAC Name

tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C82H131N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h20-23,34,36-37,44-45,49-52,64-65,68H,6-19,24-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/b22-20-,23-21-;;;;/t68-,82?;;;;/m1..../s1

InChI Key

PNIORCUBUQCXIX-FDEMSGKBSA-J

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell biology, and in vivo imaging.

Core Concepts and Chemical Properties

DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye (Fluor 647).[1][2][3] This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and visualization.

Key Components:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of lipid nanoparticles.[1]

  • PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on the surface of liposomes, increasing their stability and circulation time in the body. This "stealth" property helps to reduce recognition and clearance by the immune system.

  • Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence microscopy and in vivo imaging applications.[1]

The conjugation of these components results in a versatile tool for labeling and tracking lipid-based drug delivery systems.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its components.

Property Value Notes
Average Molecular Weight (MW) ~2000 DaThis is an average value for the entire conjugate.
Purity ≥95%Varies by supplier; should be confirmed with the certificate of analysis.
Storage Temperature -20°CRecommended for long-term stability.
Physical Form SolidTypically supplied as a lyophilized powder or film.
Component Property Value Notes
Fluor 647 Excitation Maximum (λex) ~650 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum (λem) ~670 nmWavelength of maximum fluorescence emission.
DOPE-PEG(2000) Critical Micelle Concentration (CMC) 10-25 µM (in water)Concentration at which self-assembly into micelles occurs. The CMC is lower in buffered saline (~0.5-1.5 µM for DSPE-PEG 2000).[4][5][6]
Hydrodynamic Radius (Rh) of Micelles ~15 nmFor DSPE-PEG 2000 micelles in buffered saline.[4] The size can be influenced by concentration and the presence of other lipids.[7][8][9]

Experimental Protocols

The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

Preparation of Fluorescent Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • DOPE-PEG-Fluor 647 (MW 2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1 mol% of the PEG-lipid can be the fluorescently labeled version.[10]

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the liposome (B1194612) suspension through the extruder 11-21 times to ensure a homogenous size distribution.[12]

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

  • Fluorescently labeled liposomes

  • Cultured cells on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Liposome Incubation:

    • Dilute the fluorescent liposome suspension in complete cell culture medium to the desired concentration.

    • Remove the existing medium from the cells and replace it with the liposome-containing medium.

    • Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and liposome formulation.

  • Washing:

    • After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).

In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the systemic administration of fluorescent liposomes and subsequent in vivo imaging.[12][13][14]

Materials:

  • Fluorescently labeled liposomes

  • Animal model (e.g., tumor-bearing mouse)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

  • Liposome Preparation for Injection:

    • Dilute the sterile liposome suspension in sterile saline to the desired concentration for injection. The final injection volume is typically 100-200 µL.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

  • Administration:

    • Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-orbital).[13]

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.[15]

    • Use the appropriate excitation and emission filters for Fluor 647.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs).

    • Image the excised organs to quantify the fluorescence signal in each tissue.[15]

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes involving DOPE-PEG-Fluor 647.

G Liposome Formulation Workflow cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Sizing and Purification dissolve Dissolve Lipids in Chloroform (Primary Lipid, Cholesterol, DOPE-PEG-Fluor 647) evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Hydration vortex Vortex to form MLVs hydrate->vortex extrude Extrude through Membrane (e.g., 100 nm) vortex->extrude Size Reduction purify Purify (Optional) (Size Exclusion Chromatography) extrude->purify final_product Fluorescent Liposomes purify->final_product Final Product G In Vitro Cellular Imaging Workflow seed Seed Cells on Imaging Dish incubate Incubate with Fluorescent Liposomes seed->incubate wash Wash to Remove Unbound Liposomes incubate->wash image Image with Fluorescence Microscope wash->image G In Vivo Imaging Workflow prepare Prepare Liposome Suspension for Injection inject Intravenous Injection prepare->inject anesthetize Anesthetize Animal anesthetize->inject image_in_vivo In Vivo Fluorescence Imaging (Multiple Time Points) inject->image_in_vivo euthanize Euthanize Animal image_in_vivo->euthanize harvest Harvest Organs euthanize->harvest image_ex_vivo Ex Vivo Organ Imaging harvest->image_ex_vivo

References

An In-Depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescent lipid conjugate essential for advanced drug delivery systems, bio-imaging, and diagnostic applications.

Core Components and Structure

DOPE-PEG-Fluor 647 is a multifunctional conjugate composed of three key components: a phospholipid anchor (DOPE), a biocompatible spacer (PEG 2000), and a far-red fluorescent dye (Fluor 647).[1][2] This structure allows for its seamless integration into lipid-based nanocarriers, providing both stealth properties and a robust mechanism for fluorescent tracking.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that serves as a lipid anchor.[1] Its structure is ideal for incorporation into the lipid bilayer of liposomes and other lipid nanoparticles. DOPE is often used as a "helper lipid" due to its tendency to form non-bilayer structures, which can facilitate the endosomal escape of payloads in drug delivery.

  • PEG 2000 (Polyethylene Glycol, MW 2000): A hydrophilic polymer with an average molecular weight of 2000 Daltons.[3] The PEG chain creates a hydrated layer on the surface of nanoparticles, which sterically hinders the binding of opsonin proteins. This "stealth" characteristic reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

  • Fluor 647: A bright and photostable far-red fluorescent dye.[4] Its spectral properties are well-suited for in vivo imaging, as longer wavelengths minimize background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[5]

The logical assembly of these components results in a powerful tool for visualizing and quantifying the biodistribution of lipid-based drug delivery vehicles.

cluster_0 DOPE-PEG-Fluor 647 Structure DOPE DOPE (Lipid Anchor) PEG PEG 2000 (Stealth Spacer) DOPE->PEG Covalent Linkage Fluor647 Fluor 647 (Fluorescent Reporter) PEG->Fluor647 Covalent Linkage

Logical structure of the DOPE-PEG-Fluor 647 conjugate.

Physicochemical and Optical Properties

The combination of its constituent parts gives DOPE-PEG-Fluor 647 a unique set of properties that are critical for its function in experimental systems. All quantitative data is summarized in the tables below.

Structural and Physical Properties
PropertyValueSource
Average Molecular Weight~2800 g/mol (PEG MW is ~2000 Da)[2]
AppearancePink Solid-
SolubilityChloroform, DMF, Methanol, Water[6]
Storage Conditions-20°C, protected from light[1]
Optical Properties

The fluorophore component, Fluor 647, is spectrally similar to other popular dyes like Alexa Fluor 647 and Cy5.[4]

PropertyValueSource
Excitation Maximum (Ex)~650 nm[4][7][8]
Emission Maximum (Em)~665-671 nm[4][7][8]
Molar Extinction Coeff.~239,000 M⁻¹cm⁻¹[4][8]
Quantum Yield (Φ)~0.33[4]
Recommended Laser Lines633 nm, 650 nm[4][9]

Experimental Protocols and Applications

DOPE-PEG-Fluor 647 is primarily used as a fluorescent tracer in lipid nanoparticle formulations. Its incorporation allows for direct visualization and quantification of nanoparticle delivery, uptake, and biodistribution.

Representative Protocol: Formulation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing fluorescently labeled small unilamellar vesicles (SUVs) using the lipid film hydration and extrusion technique.

Materials:

  • Primary Lipids (e.g., DSPC, DOPC)

  • Cholesterol

  • DOPE-PEG-Fluor 647 (MW 2000)

  • Chloroform and/or Methanol

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipids, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:PEG-Lipid), with the fluorescent lipid constituting 0.1-1 mol% of the total lipid content.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary lipid.

    • Add the pre-warmed buffer to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).[10]

  • Extrusion:

    • Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process yields a translucent suspension of unilamellar liposomes with a defined size.[11]

  • Purification and Characterization:

    • Remove any unincorporated dye or solutes via size exclusion chromatography or dialysis.

    • Characterize the liposomes for size distribution and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify fluorescence to confirm the incorporation of the DOPE-PEG-Fluor 647 conjugate.

cluster_workflow Liposome (B1194612) Formulation Workflow prep 1. Lipid Film Preparation (Lipids + DOPE-PEG-Fluor 647 in Chloroform) evap 2. Solvent Evaporation (Rotary Evaporator) prep->evap hydrate 3. Hydration (Add Buffer to form MLVs) evap->hydrate extrude 4. Extrusion (Force through 100nm membrane) hydrate->extrude purify 5. Purification (Size Exclusion Chromatography) extrude->purify char 6. Characterization (DLS, Fluorescence) purify->char

Experimental workflow for preparing fluorescent liposomes.
Key Applications:

  • In Vivo Imaging: Tracking the biodistribution and tumor accumulation of liposomal drug carriers in animal models.

  • Cellular Uptake Studies: Quantifying the internalization of nanoparticles by specific cell types using flow cytometry or fluorescence microscopy.[12]

  • Pharmacokinetics: Measuring the circulation half-life of lipid nanoparticles by monitoring blood fluorescence levels over time.

  • Formulation Development: Assessing the stability and integrity of different liposome formulations.

References

The Principle of DOPE-PEG-Fluor 647 Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(carboxy-X-rhodamine), or DOPE-PEG-Fluor 647. This fluorescently labeled lipid has emerged as a critical tool in drug delivery research, cellular imaging, and diagnostics. Its unique structure, combining a phospholipid (DOPE), a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a bright, photostable far-red fluorophore (Fluor 647), enables the precise tracking and quantification of lipid-based nanoparticles both in vitro and in vivo.

Core Principles of DOPE-PEG-Fluor 647

DOPE-PEG-Fluor 647 is a PEGylated phospholipid conjugate.[1] The DOPE component serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of nanoparticles such as liposomes.[1] The PEG spacer provides a hydrophilic shield, which can reduce non-specific protein binding and prolong circulation times in biological systems.[2] The key to its utility lies in the covalently attached Fluor 647, a far-red fluorescent dye.

The fluorescence of the Fluor 647 moiety is governed by the absorption of light at its excitation maximum, which elevates an electron to an excited state. The subsequent return of the electron to its ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence. Fluor 647 is spectrally similar to other well-characterized dyes like Alexa Fluor 647 and Cy5.[3][4] Its far-red emission is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.

Quantitative Data

The photophysical properties of the Fluor 647 dye are crucial for its application in sensitive and quantitative fluorescence-based assays. The following table summarizes key quantitative data for Alexa Fluor 647, which is spectrally analogous to Fluor 647.

PropertyValueReferences
Maximum Excitation Wavelength (λex)650-651 nm[3][5][6]
Maximum Emission Wavelength (λem)665-672 nm[3][6][7]
Molar Extinction Coefficient (ε)239,000 - 270,000 cm⁻¹M⁻¹[3][5][6][8]
Quantum Yield (Φ)0.33[3][4]
Fluorescence Lifetime (τ)~1.0 ns[7]

Experimental Protocols

Detailed methodologies are essential for the successful application of DOPE-PEG-Fluor 647 in research. The following sections provide step-by-step protocols for key experiments.

Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of fluorescently labeled unilamellar liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

  • Primary lipids (e.g., DPPC, DOPE, Cholesterol)

  • DOPE-PEG-Fluor 647

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio for creating stable, fluorescently labeled liposomes could be 40% DPPC, 30% DOPE, 30% Cholesterol, and 0.1-1% DOPE-PEG-Fluor 647.[9]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature (e.g., 50°C).[9]

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[9]

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., PBS) to the same temperature as the water bath used for film formation.

    • Add the warm buffer to the round-bottom flask containing the lipid film.[9]

    • Agitate the flask by hand or using a vortex mixer for 30-60 minutes to hydrate (B1144303) the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid's phase transition temperature.[10]

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the lipid suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles of a defined size.[9][10]

  • Storage:

    • Store the resulting liposome suspension at 4°C for short-term use. For long-term storage, appropriate cryoprotectants may be necessary.

In Vitro Cell Imaging with Fluorescently Labeled Liposomes

This protocol outlines the procedure for visualizing the uptake of DOPE-PEG-Fluor 647-labeled liposomes by cultured cells using confocal microscopy.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • DOPE-PEG-Fluor 647 labeled liposomes

  • Confocal microscopy dishes or chamber slides

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope with a 633 nm or 635 nm laser line and appropriate emission filters (e.g., 660/20 nm bandpass).[3]

Procedure:

  • Cell Seeding:

    • Seed cells onto confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and grow for 24 hours in a cell culture incubator.

  • Liposome Incubation:

    • Dilute the DOPE-PEG-Fluor 647 labeled liposomes in fresh cell culture medium to the desired concentration.

    • Remove the old medium from the cells and replace it with the liposome-containing medium.

    • Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake.

  • Cell Staining and Fixation:

    • Remove the liposome-containing medium and wash the cells three times with PBS to remove any non-internalized liposomes.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If imaging intracellular structures, permeabilize the cells with a permeabilization buffer for 10 minutes.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium to the cells and cover with a coverslip.

    • Image the cells using a confocal microscope. Use a 633 nm or 635 nm laser for excitation of Fluor 647 and collect the emission between approximately 660-700 nm.[11] Use a 405 nm laser for DAPI excitation and collect the emission around 460 nm.

In Vivo Imaging of Labeled Liposomes in a Murine Model

This protocol provides a general workflow for non-invasive in vivo imaging to track the biodistribution of DOPE-PEG-Fluor 647 labeled liposomes in mice.

Materials:

  • DOPE-PEG-Fluor 647 labeled liposomes

  • Tumor-bearing mice (or other relevant animal model)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system with appropriate excitation and emission filters for far-red fluorescence.

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline fluorescence image of the mouse before injection to account for any autofluorescence.

  • Liposome Administration:

    • Inject a sterile suspension of DOPE-PEG-Fluor 647 labeled liposomes intravenously via the tail vein. The dose will depend on the specific formulation and research question. A typical dose might be around 15 µmoles of phospholipids (B1166683) per kg of body weight.[12]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse and acquire fluorescence images using the in vivo imaging system.[12]

    • Use an excitation filter around 640 nm and an emission filter around 680 nm.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the liposome accumulation in each organ.[12]

Visualizations

The following diagrams illustrate the structure of DOPE-PEG-Fluor 647, a typical experimental workflow for its use, and a relevant signaling pathway in the context of cancer drug delivery.

Caption: Molecular structure of DOPE-PEG-Fluor 647.

G Experimental Workflow for Cellular Uptake Studies A Liposome Formulation (with DOPE-PEG-Fluor 647) C Incubation of Cells with Labeled Liposomes A->C B Cell Seeding and Culture B->C D Washing to Remove Non-internalized Liposomes C->D E Cell Fixation and Nuclear Staining (DAPI) D->E F Confocal Microscopy Imaging E->F G Image Analysis and Quantification F->G

Caption: Workflow for in vitro cell imaging.

G Targeted Liposome Delivery and Signaling in Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell liposome Fluorescent Liposome (DOPE-PEG-Fluor 647) + Targeting Ligand + Anticancer Drug receptor Overexpressed Receptor liposome->receptor Binding endosome Endosome receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release signaling Inhibition of Pro-survival Signaling (e.g., PI3K/Akt pathway) drug_release->signaling apoptosis Apoptosis signaling->apoptosis

Caption: Targeted liposome delivery to cancer cells.

Application in Studying Cellular Signaling

Fluorescently labeled liposomes, such as those containing DOPE-PEG-Fluor 647, are instrumental in studying cellular signaling pathways, particularly in the context of targeted drug delivery in cancer.[2][13] By incorporating a targeting ligand onto the surface of the liposome, these nanoparticles can be directed to cancer cells that overexpress a specific receptor.[14] The fluorescence of DOPE-PEG-Fluor 647 allows researchers to visualize the binding of the liposomes to the cell surface, their subsequent internalization via endocytosis, and their intracellular trafficking.

Once inside the cell, the liposomes can be designed to release their encapsulated drug in response to specific intracellular stimuli (e.g., low pH in endosomes).[15] The released drug can then interact with its intracellular target, modulating a specific signaling pathway. For instance, a drug that inhibits a pro-survival pathway, such as the PI3K/Akt pathway, can lead to the induction of apoptosis.[16] By correlating the fluorescence signal from the liposomes with downstream cellular events (e.g., changes in protein phosphorylation, induction of apoptosis markers), researchers can gain a deeper understanding of the pharmacodynamics of the delivered therapeutic and its impact on cellular signaling. The ability to track the delivery vehicle and simultaneously assess its therapeutic effect is a powerful tool in the development of novel nanomedicines.[17]

References

An In-Depth Technical Guide to DOPE-PEG-Fluor 647 MW 2000 for Liposome Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(Cyanine 647) (DOPE-PEG-Fluor 647 MW 2000) for the fluorescent labeling and tracking of liposomes. This powerful tool enables researchers to monitor the fate of liposomal drug delivery systems in vitro and in vivo, providing critical data on biodistribution, cellular uptake, and intracellular trafficking.

Introduction to DOPE-PEG-Fluor 647 MW 2000

DOPE-PEG-Fluor 647 MW 2000 is a lipid-polymer-dye conjugate specifically designed for the fluorescent labeling of liposomal formulations.[1][2] It consists of three key components:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that readily incorporates into the lipid bilayer of liposomes.[2]

  • Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer that forms a protective layer on the liposome (B1194612) surface. This "stealth" coating reduces opsonization and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.[3][4]

  • Fluor 647: A bright and photostable cyanine (B1664457) dye that emits fluorescence in the far-red region of the spectrum, making it suitable for in vivo imaging due to reduced tissue autofluorescence.[1][2]

The covalent linkage of these components ensures that the fluorescent signal remains associated with the liposome, providing a reliable method for tracking its journey through complex biological systems.

Properties and Specifications

Quantitative data regarding the physicochemical properties of DOPE-PEG-Fluor 647 MW 2000 is crucial for its effective application.

PropertyValueSource
Molecular Weight (Average) ~2800 g/mol (DOPE: ~744, PEG: ~2000, Fluor 647: ~56)[5]
Excitation Maximum (λex) ~650 nm[1][2]
Emission Maximum (λem) ~670 nm[1][2]
Purity Typically >95%[2]
Storage Conditions -20°C in the dark[2]

Experimental Protocols

Liposome Formulation with DOPE-PEG-Fluor 647

The thin-film hydration method followed by extrusion is a common and effective technique for preparing fluorescently labeled liposomes.

Materials:

  • Primary Lipids (e.g., DSPC, DPPC, Cholesterol)

  • DOPE-PEG-Fluor 647 MW 2000

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform in a round-bottom flask. A typical molar ratio is 5-10 mol% for the PEGylated lipid, with the fluorescently labeled portion being a fraction of that (e.g., 0.1-1 mol%). For a starting formulation, a molar ratio of DSPC:Cholesterol:DOPE-PEG-Fluor 647 of 55:40:5 can be adapted, where a portion of the PEGylated lipid is the fluorescent conjugate.[1]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Purification:

    • Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

Logical Workflow for Liposome Preparation

G Liposome Preparation Workflow A Dissolve Lipids and DOPE-PEG-Fluor 647 in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membranes D->E F Form Unilamellar Vesicles (LUVs) E->F G Purification (Size Exclusion Chromatography/Dialysis) F->G H Characterization (Size, Zeta Potential, Fluorescence) G->H

Caption: Workflow for preparing fluorescently labeled liposomes.

In Vitro Cellular Uptake Studies

Flow cytometry and confocal microscopy are powerful techniques to quantify and visualize the cellular uptake of fluorescently labeled liposomes.

Protocol:

  • Cell Culture: Plate cells of interest in appropriate culture vessels and allow them to adhere overnight.

  • Incubation: Treat the cells with the DOPE-PEG-Fluor 647 labeled liposomes at a desired concentration for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized liposomes.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of liposome uptake.[6]

    • Confocal Microscopy: Fix and stain the cells with nuclear and/or membrane dyes. Image the cells using a confocal microscope to visualize the subcellular localization of the liposomes.[7]

Experimental Workflow for Cellular Uptake Analysis

G Cellular Uptake Analysis Workflow A Seed Cells in Culture Plates B Incubate with Fluorescent Liposomes A->B C Wash to Remove Non-internalized Liposomes B->C D Flow Cytometry Analysis (Quantitative Uptake) C->D E Confocal Microscopy (Subcellular Localization) C->E

Caption: Workflow for analyzing liposome cellular uptake.

Data Presentation

Liposome Characterization
ParameterTypical ValueMethod of Analysis
Mean Diameter 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -20 mVLaser Doppler Velocimetry
Encapsulation Efficiency of Fluorophore > 90%Fluorescence Spectroscopy
In Vivo Biodistribution (Illustrative Data)

The following table illustrates the type of data that can be obtained from in vivo imaging studies using fluorescently labeled liposomes. The values are representative and will vary based on the liposome formulation and animal model.

OrganFluorescence Intensity (% Injected Dose/gram) at 24h
Liver 15 - 25
Spleen 10 - 20
Tumor 5 - 10
Blood 1 - 5
Kidneys < 2
Lungs < 2
Heart < 1

Visualization of Cellular Uptake Mechanisms

Liposomes can be internalized by cells through various endocytic pathways. The specific pathway can be investigated using pharmacological inhibitors.

Signaling and Uptake Pathway

G Liposome Cellular Uptake Pathways cluster_0 Plasma Membrane cluster_1 Intracellular Liposome Fluorescent Liposome Receptor Receptor Liposome->Receptor Binding Caveolae Caveolae Liposome->Caveolae Caveolin-mediated Endocytosis Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Clathrin Clathrin-Coated Pit Receptor->Clathrin Clathrin-mediated Endocytosis EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Degradation Cytosol Cytosolic Release LateEndosome->Cytosol Endosomal Escape

Caption: Major endocytic pathways for liposome internalization.[8]

Conclusion

DOPE-PEG-Fluor 647 MW 2000 is an invaluable tool for researchers in the field of drug delivery. Its robust design allows for reliable and quantitative tracking of liposomes, providing critical insights into their biological fate. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively utilize this fluorescent probe to accelerate the development of novel and effective liposomal therapeutics.

References

DOPE-PEG-Fluor 647 MW 2000 excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] conjugated to Fluor 647 (DOPE-PEG-Fluor 647 MW 2000). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent lipid in their experimental workflows. This document details the spectral properties of the fluorophore, outlines a general experimental protocol for its use in liposome (B1194612) preparation and cellular imaging, and presents a logical workflow in a diagrammatic format.

Core Properties and Spectral Data

DOPE-PEG-Fluor 647 MW 2000 is a versatile tool in lipid nanoparticle research and drug delivery applications. It incorporates the unsaturated phospholipid DOPE, a 2000 molecular weight polyethylene (B3416737) glycol (PEG) spacer, and the fluorescent dye Fluor 647. The PEG linker provides a hydrophilic shield, which can reduce non-specific binding and prolong circulation times in vivo. The Fluor 647 moiety, spectrally similar to Alexa Fluor 647 and Cy5, allows for visualization and tracking in various fluorescence-based assays.

Spectral Characteristics

The fluorescent component, Fluor 647, is a far-red dye, which is beneficial for biological imaging as it minimizes autofluorescence from cellular components.

PropertyValue
Excitation Maximum ~650 nm[1][2]
Emission Maximum ~665-668 nm[1][2]

Note: The exact spectral characteristics can be influenced by the local chemical environment.

Experimental Protocols

The following sections provide a generalized methodology for the preparation of fluorescently labeled liposomes using DOPE-PEG-Fluor 647 and their subsequent use in cell imaging.

Preparation of Fluorescently Labeled Liposomes

This protocol outlines the thin-film hydration method for creating liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • DOPE-PEG-Fluor 647 MW 2000

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS)

  • Extruder and polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. The molar percentage of the fluorescent lipid is typically in the range of 0.1-1 mol%.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should be performed above the phase transition temperature of the primary lipids.

  • Purification (Optional):

    • To remove unincorporated dye or other components, the liposome suspension can be purified using size exclusion chromatography or dialysis.

Cellular Imaging of Labeled Liposomes

This protocol describes the application of the prepared fluorescent liposomes for imaging their interaction with cultured cells.

Materials:

  • Cultured cells on a suitable imaging substrate (e.g., glass-bottom dishes)

  • Fluorescently labeled liposomes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., Cy5 filter set)

Procedure:

  • Cell Seeding:

    • Seed cells on the imaging substrate and allow them to adhere and grow to the desired confluency.

  • Liposome Incubation:

    • Aspirate the cell culture medium and replace it with fresh medium containing the fluorescently labeled liposomes at the desired concentration.

    • Incubate the cells with the liposomes for a predetermined period to allow for interaction (e.g., binding, internalization).

  • Washing:

    • After incubation, gently wash the cells with PBS three times to remove any unbound liposomes.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Visualize the cells using a fluorescence microscope equipped with a light source and filters appropriate for Fluor 647 (Excitation: ~620-650 nm; Emission: ~660-700 nm).

    • Acquire images to observe the localization of the fluorescently labeled liposomes in relation to the cells.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation A Lipid Dissolution (Primary Lipids + DOPE-PEG-Fluor 647) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer Addition) B->C D Size Extrusion C->D E Fluorescent Liposomes D->E

Caption: Workflow for the preparation of fluorescently labeled liposomes.

Cellular_Imaging_Workflow cluster_imaging Cellular Imaging Protocol F Seed Cells G Incubate with Labeled Liposomes F->G H Wash to Remove Unbound Liposomes G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Caption: Experimental workflow for cellular imaging with fluorescent liposomes.

References

Understanding PEGylated Lipids for In Vivo Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylated lipids and their application in in vivo imaging. Polyethylene (B3416737) glycol (PEG), a hydrophilic and biocompatible polymer, is widely used to modify the surface of lipid-based nanoparticles, such as liposomes, to enhance their systemic circulation time and improve their performance as imaging agent carriers. This process, known as PEGylation, creates a "stealth" effect, shielding the nanoparticles from the host's immune system and reducing their uptake by the reticuloendothelial system (RES).[1][2] This guide delves into the synthesis of PEGylated lipids, the formulation of PEGylated nanoparticles, detailed experimental protocols for their characterization, and their application in preclinical in vivo imaging studies.

Core Concepts of PEGylated Lipids

PEGylated lipids are amphiphilic molecules consisting of a hydrophilic PEG chain covalently attached to a lipid anchor.[3] The lipid anchor, typically a phospholipid or a sterol, facilitates the incorporation of the PEGylated lipid into the lipid bilayer of nanoparticles.[4] The PEG chain extends into the aqueous environment, forming a hydrated layer on the nanoparticle surface.[1]

The "stealth" properties conferred by PEGylation are crucial for in vivo applications.[1] This hydrophilic shield prevents the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by phagocytic cells of the RES, primarily in the liver and spleen.[1][2] By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for extended periods, increasing the probability of reaching their target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][5]

The physicochemical properties of PEGylated lipids, including the length of the PEG chain and the nature of the lipid anchor, significantly influence the in vivo behavior of the nanoparticles.[6] Longer PEG chains generally lead to a thicker protective layer and longer circulation times.[7] However, an excessively dense or long PEG layer can also hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".[2]

Synthesis of PEGylated Lipids

The synthesis of PEGylated lipids typically involves the covalent conjugation of a functionalized PEG polymer to a lipid molecule. Common methods include:

  • Carbodiimide-mediated coupling: This method is used to form an amide bond between a carboxylated PEG and an amino-functionalized lipid.[3]

  • Click chemistry: This highly efficient and specific reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link azide-functionalized PEG to alkyne-modified lipids.[3][8]

  • Maleimide-thiol chemistry: A maleimide-functionalized PEG can react with a thiol-containing lipid to form a stable thioether bond.[3][8]

The choice of synthesis method depends on the specific functional groups present on the PEG and lipid molecules. The resulting PEGylated lipid must be purified to remove unreacted starting materials and byproducts.[3]

Formulation of PEGylated Lipid Nanoparticles for In Vivo Imaging

PEGylated lipid nanoparticles, particularly liposomes, are commonly used as carriers for imaging agents. These nanoparticles can encapsulate or embed a variety of imaging probes, including fluorescent dyes, quantum dots, and radioactive isotopes.[3]

Experimental Protocol: Preparation of PEGylated Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[1][9][10][11][12]

Materials:

  • Lipids (e.g., DSPC, cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Imaging probe (e.g., a lipophilic fluorescent dye like DiD)[13]

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[9]

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the lipids, PEGylated lipid, and the lipophilic imaging probe in the organic solvent in a round-bottom flask. The molar ratio of the components should be carefully chosen to achieve the desired formulation.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9][11]

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.[10] Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1][12] This is typically performed using a mini-extruder device. Repeat the extrusion process 10-20 times.

Experimental Protocol: Preparation of PEGylated Lipid Nanoparticles by Nanoprecipitation

Nanoprecipitation is another common method for preparing lipid nanoparticles.[14][15][16]

Materials:

  • Lipids and PEGylated lipid

  • Water-miscible organic solvent (e.g., ethanol (B145695) or acetone)[14][15]

  • Aqueous phase (e.g., water or buffer)

Procedure:

  • Organic Phase Preparation: Dissolve the lipids and PEGylated lipid in the organic solvent.

  • Aqueous Phase Preparation: The aqueous phase is prepared separately.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent displacement causes the lipids to precipitate and self-assemble into nanoparticles.[15]

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or dialysis.

Characterization of PEGylated Lipid Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and predict their in vivo performance.

Table 1: Physicochemical Characterization of PEGylated Liposomes
ParameterMethodTypical Values for In Vivo ImagingReference(s)
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 200 nm[17][18]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[17][18]
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV (for anionic formulations)[17]
Encapsulation Efficiency (EE%) Spectrophotometry or Chromatography> 80%[7][17]
Experimental Protocol: Particle Size and Zeta Potential Measurement by DLS

Procedure:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the hydrodynamic diameter and PDI.

  • For zeta potential, use a specific electrode-containing cuvette and apply an electric field.

Experimental Protocol: Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is the percentage of the initial imaging probe that is successfully encapsulated within the nanoparticles.[3][19][20][21][22]

Procedure:

  • Separation of Free Probe: Separate the unencapsulated (free) imaging probe from the nanoparticle suspension. Common methods include:

    • Ultracentrifugation: Pellet the nanoparticles, leaving the free probe in the supernatant.[21]

    • Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g., Sephadex G-50) to separate the larger nanoparticles from the smaller free probe molecules.[21]

    • Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free probe.[21]

  • Quantification of Encapsulated Probe: Disrupt the nanoparticles (e.g., using a detergent like Triton X-100 or an organic solvent) to release the encapsulated probe.[21]

  • Quantification: Measure the concentration of the released probe using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculation: EE% = (Amount of encapsulated probe / Total initial amount of probe) x 100

In Vivo Imaging and Biodistribution Studies

In vivo imaging allows for the non-invasive visualization of the biodistribution and tumor-targeting efficacy of the PEGylated nanoparticles.

Experimental Protocol: In Vivo Fluorescence Imaging of Labeled Liposomes in Mice

This protocol describes the imaging of fluorescently labeled liposomes in a tumor-bearing mouse model.[4][13][23][24][25]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled PEGylated liposomes

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Administration: Inject the fluorescently labeled liposome (B1194612) suspension intravenously (i.v.) via the tail vein.

  • Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the liposomes.[23]

  • Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Image the dissected organs to quantify the fluorescence signal in each tissue.

Experimental Protocol: Biodistribution Study of Radiolabeled Nanoparticles

Radiolabeling provides a highly sensitive and quantitative method for determining the biodistribution of nanoparticles.[26][27][28][29][30]

Materials:

  • Tumor-bearing mice

  • Radiolabeled PEGylated nanoparticles (e.g., with 124I or 99mTc)[26][29]

  • Gamma counter or liquid scintillation counter

Procedure:

  • Administration: Inject a known activity of the radiolabeled nanoparticle suspension intravenously into the mice.

  • Tissue Harvesting: At predetermined time points, euthanize the mice and dissect the major organs and the tumor.

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Table 2: Representative Pharmacokinetic Parameters of PEGylated Liposomes
FormulationCirculation Half-life (t1/2) (hours)Area Under the Curve (AUC) (µg·h/mL)Reference(s)
Conventional Liposomes~1-2Low[7]
PEG2000-Liposomes~18-24High[7]
PEG5000-Liposomes> 24Very High[7]
Table 3: Representative Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (%ID/g) at 24h Post-Injection
OrganConventional NanoparticlesPEGylated NanoparticlesLigand-Targeted PEGylated NanoparticlesReference(s)
Tumor 1-25-1010-15[5][8][31][32]
Liver 40-6010-208-15[5][8][31][32]
Spleen 10-205-103-8[5][8][31][32]
Kidneys 1-31-31-3[5][8][31][32]
Lungs 1-21-21-2[5][8][31][32]

Biological Interactions and Signaling Pathways

Cellular Uptake Mechanisms

PEGylated nanoparticles are primarily internalized by cells through endocytosis.[33][34][35][36][37] The specific pathway can be influenced by the nanoparticle's physicochemical properties and the cell type.

Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Receptor Receptor PEGylated_Nanoparticle->Receptor Binding (for targeted NPs) Clathrin_Coated_Pit Clathrin-Coated Pit PEGylated_Nanoparticle->Clathrin_Coated_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PEGylated_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Endosome Early Endosome Clathrin_Coated_Pit->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Imaging Agent Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Complement System Activation

While PEGylation generally reduces immune recognition, PEG can, under certain conditions, activate the complement system, a part of the innate immune system.[38][39][40][41][42] This can lead to accelerated blood clearance of the nanoparticles and, in some cases, hypersensitivity reactions.

Complement_Activation_Pathway PEG_Surface PEGylated Nanoparticle Surface C3 C3 PEG_Surface->C3 Alternative Pathway Activation C3b C3b C3->C3b Cleavage Inflammation Inflammation (Anaphylatoxins C3a, C5a) C3->Inflammation C3a release Opsonization Opsonization & Phagocytosis C3b->Opsonization Factor_B Factor B C3_Convertase C3 Convertase (C3bBb) C3_Convertase->C3 Amplification Loop C5 C5 C3_Convertase->C5 Cleavage C5b C5b C5->C5b C5->Inflammation C5a release MAC Membrane Attack Complex (C5b-9) C5b->MAC C3bFactor_B C3bFactor_B C3bFactor_B->C3_Convertase

Caption: Simplified alternative pathway of complement activation by PEGylated surfaces.

Advanced Strategies: Ligand-Targeted PEGylated Nanoparticles

To further enhance the targeting efficiency of PEGylated nanoparticles, their surface can be functionalized with targeting ligands such as antibodies, peptides, or small molecules.[2][43][44][45][46] These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to receptor-mediated endocytosis and increased intracellular delivery of the imaging agent.

Experimental_Workflow_Targeted_Imaging Formulation Formulate Ligand-Targeted PEGylated Nanoparticles Characterization Physicochemical Characterization Formulation->Characterization In_Vitro_Binding In Vitro Cell Binding & Uptake Studies Characterization->In_Vitro_Binding In_Vivo_Administration Intravenous Administration to Tumor-Bearing Animal In_Vitro_Binding->In_Vivo_Administration In_Vivo_Imaging Longitudinal In Vivo Imaging In_Vivo_Administration->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution Analysis In_Vivo_Imaging->Biodistribution Data_Analysis Data Analysis & Quantification Biodistribution->Data_Analysis

Caption: Experimental workflow for evaluating ligand-targeted PEGylated nanoparticles.

Conclusion

PEGylated lipids are indispensable components in the design of long-circulating nanoparticles for in vivo imaging. A thorough understanding of their synthesis, formulation into nanoparticles, and their interactions with biological systems is critical for the development of effective and safe imaging probes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Future advancements in PEGylation strategies, including the development of cleavable PEG coatings and alternative "stealth" polymers, will continue to improve the performance of nanoparticles for in vivo imaging and therapy.

References

role of DOPE in lipid nanoparticle formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in Lipid Nanoparticle Formulation

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform for nucleic acid therapeutics, most notably demonstrated by their critical role in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1] A typical LNP formulation is a multicomponent system, generally comprising four key lipid excipients: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid.[1][2] While the ionizable lipid is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release, the helper lipids are crucial for ensuring nanoparticle stability and promoting efficient intracellular delivery.[3][4]

Among the various helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid extensively used in preclinical and clinical research for its unique ability to facilitate the escape of the LNP's cargo from the endosome into the cytoplasm—a critical bottleneck in drug delivery.[5][6][7] This guide provides a comprehensive technical overview of the multifaceted role of DOPE in LNP formulations, detailing its structural properties, mechanism of action, impact on LNP characteristics, and standard experimental protocols for formulation and analysis.

The Structural and Biophysical Properties of DOPE

The efficacy of DOPE as a fusogenic lipid is rooted in its distinct molecular geometry. DOPE consists of a small phosphatidylethanolamine (B1630911) headgroup and two long, unsaturated oleoyl (B10858665) acyl chains.[8][9] The double bond in each 18-carbon tail introduces a "kink," resulting in a conical or inverted cone molecular shape.[1] This is in contrast to phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which have saturated tails and a larger headgroup, giving them a more cylindrical shape.[2][4]

This conical geometry prevents DOPE from packing tightly into the stable, flat lamellar bilayers (Lα phase) that are characteristic of cell membranes and more structurally rigid LNPs.[1][10] Instead, under specific conditions such as low pH, DOPE preferentially adopts non-bilayer, inverted hexagonal (HII) phases.[2][4][11] This intrinsic ability to induce negative membrane curvature and transition to a non-lamellar phase is the cornerstone of its function in promoting endosomal escape.[12]

The Core Mechanism: Facilitating Endosomal Escape

The primary and most critical role of DOPE in LNP formulations is to promote the release of the nucleic acid payload from the endosome into the cytoplasm. After cellular uptake via endocytosis, LNPs are sequestered within endosomes, which mature into late endosomes and lysosomes with progressively acidic internal environments (pH dropping from ~6.5 to ~5.0).[6][13] Without an effective escape mechanism, the LNP and its cargo would be degraded by lysosomal enzymes.

The endosomal escape process is a multi-step event triggered by the acidic environment:

  • Protonation of the Ionizable Lipid: The low pH within the late endosome protonates the tertiary amine headgroup of the LNP's ionizable lipid, causing it to become positively charged.[2][14]

  • Electrostatic Interactions: These newly cationic lipids on the LNP surface interact with negatively charged (anionic) lipids present in the endosomal membrane.

  • DOPE-Mediated Phase Transition: This interaction disrupts the LNP's structure and, crucially, triggers the cone-shaped DOPE molecules to transition from a lamellar arrangement to the fusogenic inverted hexagonal (HII) phase.[1][4]

  • Membrane Fusion and Destabilization: The formation of this non-bilayer HII phase destabilizes the endosomal membrane, leading to fusion between the LNP and the endosomal membrane or the formation of pores.[4][6][15] This disruption allows the encapsulated mRNA or siRNA to be released into the cell's cytoplasm, where it can be translated or engage with the RNA-induced silencing complex (RISC), respectively.

This pH-sensitive fusogenic property makes DOPE an indispensable component for achieving high transfection efficiency in LNP systems.[7]

G cluster_endosome Endosome (Acidifying Environment) cargo_release Nucleic Acid Cargo Released into Cytoplasm lnp_uptake LNP Internalization via Endocytosis endosome_acid Endosomal Maturation (pH drops to 5.0-6.5) lnp_uptake->endosome_acid 1. protonation Ionizable Lipid Becomes Protonated (+) endosome_acid->protonation 2. interaction LNP (+) interacts with Endosomal Membrane (-) protonation->interaction 3. phase_transition DOPE promotes transition to Inverted Hexagonal (HII) Phase interaction->phase_transition 4. membrane_fusion Endosomal Membrane Destabilization / Fusion phase_transition->membrane_fusion 5. membrane_fusion->cargo_release 6.

Caption: Mechanism of DOPE-facilitated endosomal escape of LNP cargo.

Impact on LNP Physicochemical Properties and Delivery Efficacy

The inclusion of DOPE in an LNP formulation significantly influences its key physicochemical characteristics, which in turn affect its stability and biological performance. The choice and ratio of helper lipids are critical optimization parameters.

Physicochemical Characteristics

Compared to LNPs formulated with the saturated phospholipid DSPC, DOPE-containing LNPs can exhibit differences in size, surface charge, and encapsulation efficiency. The fluid nature of DOPE's unsaturated tails can lead to more dynamic and sometimes smaller particles.[2][16]

LNP ParameterDOPE-based LNPDSPC-based LNPReference
Avg. Size (nm) ~70 nm~68 nm[16]
Zeta Potential (mV) Near-neutral (+0.33 mV)Positive[16]
Encapsulation Efficiency ~89%>80%[16]
Formulation Example DOPE/DC-Chol (~129 nm)N/A[17]

Note: Values are highly dependent on the complete formulation, including the ionizable lipid, lipid ratios, and manufacturing process.

Functional Delivery and Efficacy

The ultimate measure of an LNP's success is its ability to deliver its cargo effectively. DOPE's fusogenicity directly correlates with enhanced transfection efficiency.[4][17] However, there is a trade-off; the high fluidity that promotes endosomal escape can sometimes compromise the structural stability required for a long circulation half-life in vivo.[3][5] Therefore, formulations often balance fusogenic lipids like DOPE with stabilizing lipids like DSPC and cholesterol.[18]

Application / MetricEffect of DOPE InclusionQuantitative ResultReference
siRNA Gene Silencing Enhanced Factor VII silencing in miceSilencing improved from 44% to 87% [18]
mRNA Protein Expression Increased luciferase expression in mice3-fold increase in protein expression[18]
mRNA Transfection High transfection efficiency in vitro9.4-fold increase in luminescence vs. baseline[17]
CRISPR Gene Editing High gene editing efficacy in vitro~15% GFP knockout (similar to DSPC)[16]

Experimental Protocols

Reproducible formulation and characterization are paramount in LNP development. Below are standardized methodologies for creating and evaluating DOPE-containing LNPs.

LNP Formulation via Microfluidic Mixing

This method allows for rapid, controlled, and scalable production of LNPs with uniform size distribution.

Methodology:

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (mRNA or siRNA) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Organic Phase Preparation: Dissolve the lipids (ionizable lipid, DOPE, cholesterol, and PEG-lipid) in absolute ethanol (B145695). A common molar ratio is 50:10:38.5:1.5, respectively.[19]

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems or Dolomite Microfluidics).

  • Mixing and Self-Assembly: Pump the two phases through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (aqueous:organic). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the lipids around the nucleic acid core, forming the LNP.[20]

  • Downstream Processing: The resulting LNP solution is immediately diluted and dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge nanoparticle suspension.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

G cluster_inputs Phase Preparation organic Lipid Mix in Ethanol (Ionizable, DOPE, Chol, PEG) mixing Rapid Microfluidic Mixing (FRR 3:1) organic->mixing aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) aqueous->mixing assembly LNP Self-Assembly mixing->assembly dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal, pH Neutralization) assembly->dialysis final_lnp Final LNP Formulation dialysis->final_lnp

Caption: Experimental workflow for LNP formulation using microfluidics.
LNP Characterization Protocols

a) Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Method: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average size) and the PDI, which indicates the breadth of the size distribution.[17]

b) Zeta Potential:

  • Technique: Laser Doppler Electrophoresis/Velocimetry.

  • Method: Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES). The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge) is calculated.[21]

c) Nucleic Acid Encapsulation Efficiency (EE):

  • Technique: RiboGreen Assay (or similar fluorescent dye-based assay).

  • Method:

    • Measure the total amount of nucleic acid by disrupting a sample of LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye, which fluoresces upon binding to nucleic acids.

    • Measure the amount of unencapsulated (surface-accessible) nucleic acid by adding RiboGreen dye to an intact LNP sample without detergent.

    • Calculate the EE using the formula: EE (%) = [(Total RNA) – (Free RNA)] / (Total RNA) × 100.[22]

G cluster_techniques Characterization Techniques cluster_properties Measured Properties lnp LNP Formulation dls Dynamic Light Scattering (DLS) lnp->dls zeta Laser Doppler Velocimetry lnp->zeta ribogreen RiboGreen Assay lnp->ribogreen size Size (Z-average) & Polydispersity (PDI) dls->size charge Zeta Potential (mV) zeta->charge ee Encapsulation Efficiency (%) ribogreen->ee

Caption: Logical workflow for key LNP physicochemical characterization.

Conclusion

DOPE is a cornerstone helper lipid in the formulation of high-efficacy lipid nanoparticles for nucleic acid delivery. Its unique conical molecular shape and propensity to form non-lamellar hexagonal phases under the acidic conditions of the endosome are central to its function. By engineering LNPs with DOPE, researchers can overcome the critical endosomal escape barrier, ensuring the efficient release of therapeutic cargo into the cytoplasm. While a balance must be struck between fusogenicity and stability, the rational inclusion of DOPE, guided by rigorous formulation and characterization, is a key strategy in the development of the next generation of advanced LNP-based medicines.

References

An In-depth Technical Guide to DOPE-PEG 2000 Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the bioconjugation chemistry of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DOPE-PEG 2000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and characterization techniques for creating targeted nanoparticles and liposomes.

Core Principles of DOPE-PEG 2000

DOPE-PEG 2000 is a synthetic phospholipid-polymer conjugate that combines the fusogenic lipid DOPE with a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain.[1] The DOPE component provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain offers "stealth" properties, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[2][3] The terminal end of the PEG chain can be functionalized with various reactive groups, enabling the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers.[4][5]

The choice of functional group dictates the bioconjugation strategy. The most common derivatives include:

  • DOPE-PEG 2000-Amine (-NH2): The terminal primary amine allows for conjugation to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.[1][]

  • DOPE-PEG 2000-Maleimide: This derivative is highly specific for molecules containing free sulfhydryl (thiol) groups, typically found in cysteine residues of peptides and proteins.[7]

  • DOPE-PEG 2000-NHS ester: This activated ester reacts efficiently with primary amines on targeting ligands to form stable amide bonds.[8]

Quantitative Data on DOPE-PEG 2000 Formulations

The physicochemical properties of liposomes and nanoparticles are significantly influenced by the incorporation of DOPE-PEG 2000 and its conjugates. The following tables summarize key quantitative data from various studies.

Formulation CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Oleic Acid-Soy Lecithin Liposomes with DOPE-PEG 20001102.3Reduced by 46.2%-18>75 (for various drugs)[1]
PEGylated β-elemene liposomes (with DSPE-PEG 2000)83.31 ± 0.1810.279 ± 0.004-21.4 ± 1.0695.53 ± 1.712[9]
DSPE-PEG 2000 / Soluplus (1/1 ratio)116.60.112-13.7Not Applicable[10]
DSPE-PEG 2000 / Soluplus (1/4 ratio)72.00.103-11.3Not Applicable[10]
DSPE-PEG 2000 / Soluplus (1/5 ratio)54.50.057-6.0Not Applicable[10]
LigandFunctionalized PEG-LipidMolar Ratio (Ligand:Lipid)Conjugation ConditionsReference
Thiol-p53(14-29) peptideDSPE-PEG-Maleimide1:31:1 DMF/0.1 M sodium phosphate (B84403) buffer (pH 7.4), 1 hour[4]
Anti-CD133 Monoclonal AntibodyDSPE-PEG(3400)-NHS1:60.1 M Phosphate-buffered saline (pH 7.4), 4 hours at room temperature[11]
c-RGD peptideDSPE-PEG 2000-maleimide1:1Phosphate-buffered saline (pH 7.4), overnight at 4°C[12]
Thiolated OX26 Monoclonal AntibodyDSPE-PEG(2000)-maleimideVariableNot specified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPE-PEG 2000 bioconjugation.

Protocol 1: Peptide Conjugation to DOPE-PEG 2000-Maleimide

This protocol describes the conjugation of a thiol-containing peptide to DOPE-PEG 2000-Maleimide.

Materials:

  • Thiol-containing peptide

  • DOPE-PEG 2000-Maleimide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in degassed PBS (pH 6.5-7.5) to a final concentration of 1-5 mg/mL. If the peptide has intramolecular disulfide bonds, reduction with a reagent like TCEP may be necessary.

  • DOPE-PEG 2000-Maleimide Preparation: Immediately before use, dissolve the DOPE-PEG 2000-Maleimide in DMF or DMSO to a concentration that will result in a 10-20 fold molar excess over the peptide in the final reaction mixture.

  • Conjugation Reaction: Add the dissolved DOPE-PEG 2000-Maleimide to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent in slight molar excess to the initial amount of maleimide (B117702) to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using SEC to remove unreacted peptide, excess DOPE-PEG 2000-Maleimide, and quenching reagent.

  • Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF MS to verify the increase in molecular weight.

Protocol 2: Antibody Conjugation to DOPE-PEG 2000-NHS Ester

This protocol outlines the conjugation of an antibody to DOPE-PEG 2000-NHS Ester.

Materials:

  • Antibody

  • DOPE-PEG 2000-NHS Ester

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • DOPE-PEG 2000-NHS Ester Preparation: Immediately before use, dissolve the DOPE-PEG 2000-NHS Ester in anhydrous DMSO or DMF to a concentration that will allow for a 20-fold molar excess in the final reaction.

  • Conjugation Reaction: Add the dissolved DOPE-PEG 2000-NHS Ester to the antibody solution. The volume of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents by dialysis against PBS or by using a desalting column.

  • Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and quantify the degree of conjugation.

Protocol 3: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DOPE-PEG 2000 conjugates.[14]

Materials:

  • Structural lipids (e.g., DSPC, Cholesterol)

  • DOPE-PEG 2000 conjugate

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extrusion system with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the structural lipids and the DOPE-PEG 2000 conjugate in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 33:62:5 for Cholesterol:DSPC:DOPE-PEG 2000 conjugate.[14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the thin film with the desired aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

Bioconjugation_Workflow cluster_peptide Peptide/Antibody Preparation cluster_peg DOPE-PEG 2000 Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization p1 Dissolve Peptide/Antibody in appropriate buffer p2 Optional: Reduce disulfide bonds (for thiol conjugation) p1->p2 r1 Combine prepared solutions p2->r1 Peptide/Antibody solution peg1 Dissolve functionalized DOPE-PEG 2000 in anhydrous organic solvent peg1->r1 DOPE-PEG 2000 solution r2 Incubate under controlled conditions (time, temp) r1->r2 r3 Quench reaction r2->r3 pur1 Purify conjugate (SEC, Dialysis) r3->pur1 char1 Characterize conjugate (MALDI-TOF, SDS-PAGE) pur1->char1

Caption: Workflow for DOPE-PEG 2000 Bioconjugation.

Liposome_Formulation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Size Reduction cluster_characterization Purification & Characterization f1 Dissolve lipids and DOPE-PEG 2000 conjugate in organic solvent f2 Evaporate solvent using rotary evaporator f1->f2 f3 Dry film under vacuum f2->f3 h1 Add aqueous buffer to the dried lipid film f3->h1 Dried lipid film h2 Hydrate with gentle rotation above lipid phase transition temp. h1->h2 s1 Extrude MLV suspension through polycarbonate membranes h2->s1 Multilamellar Vesicles (MLVs) pc1 Purify liposomes (SEC, Dialysis) s1->pc1 Unilamellar Vesicles (ULVs) pc2 Characterize liposomes (DLS for size, PDI, Zeta Potential) pc1->pc2

Caption: Workflow for Liposome Formulation.

Conclusion

DOPE-PEG 2000 is a versatile and indispensable tool in the field of drug delivery. Its well-defined bioconjugation chemistry allows for the rational design of targeted nanoparticles and liposomes. By carefully selecting the appropriate functional group and optimizing reaction conditions, researchers can effectively couple a wide range of targeting moieties, thereby enhancing the therapeutic efficacy of encapsulated agents. The protocols and data presented in this guide serve as a valuable resource for the development of next-generation drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Formulation of DOPE-PEG-Fluor 647 MW 2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a key component in many liposomal formulations, known for its fusogenic properties that facilitate the endosomal escape of encapsulated contents.[1] The incorporation of polyethylene (B3416737) glycol (PEG) chains, typically conjugated to a lipid anchor such as DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), creates "stealth" liposomes with prolonged circulation times in the bloodstream.[2][3] For visualization and tracking studies, fluorescently labeled lipids like DOPE-PEG-Fluor 647 are incorporated into the liposome (B1194612) bilayer.[4]

This application note provides a detailed protocol for the formulation of DOPE-PEG-Fluor 647 MW 2000 liposomes using the thin-film hydration method followed by extrusion. This method is widely adopted for its robustness in producing well-defined liposomes.[1]

Data Presentation

The following table outlines a typical formulation for generating fluorescently labeled PEGylated liposomes. The molar ratios can be adjusted based on specific experimental requirements.

ComponentStock Concentration (mg/mL in Chloroform)Molar Ratio (%)Volume for 1 mL of 10 mg/mL total lipid
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)1055Variable based on molar mass
Cholesterol1035Variable based on molar mass
DOPE105Variable based on molar mass
DSPE-PEG(2000)104.5Variable based on molar mass
DOPE-PEG-Fluor 647 (MW 2000)10.5Variable based on molar mass

Experimental Protocols

Materials
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1]

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000)[3]

  • DOPE-PEG-Fluor 647, MW 2000[5]

  • Chloroform[6]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]

  • Nitrogen or Argon gas[6]

  • Round-bottom flask[1]

  • Rotary evaporator

  • Vacuum pump[1]

  • Water bath or heating block[1]

  • Bath sonicator[6]

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Step-by-Step Thin-Film Hydration and Extrusion Method
  • Lipid Dissolution: In a clean round-bottom flask, combine the appropriate volumes of the lipid stock solutions (DSPC, Cholesterol, DOPE, DSPE-PEG 2000, and DOPE-PEG-Fluor 647) dissolved in chloroform. Ensure the lipids are completely dissolved to form a clear solution.[1] The typical total lipid concentration in the organic solvent ranges from 1-10 mg/mL.[1][6]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). Rotate the flask and gradually reduce the pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask on a vacuum pump for at least 1-2 hours.[6]

  • Hydration: Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The buffer should also be above the lipid phase transition temperature. Agitate the flask gently to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may be facilitated by gentle swirling or vortexing.

  • Sonication: To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.[6] The suspension should become less cloudy.

  • Extrusion: For a more uniform size distribution, the liposome suspension should be extruded. Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). Heat the extruder to a temperature above the lipid phase transition temperature. Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

  • Characterization: The resulting liposomes can be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The fluorescence of the incorporated Fluor 647 can be confirmed using a fluorometer.

  • Storage: Store the final liposome formulation at 4°C. For long-term storage, the stability should be assessed.

Visualizations

Experimental Workflow for Liposome Formulation

Liposome_Formulation_Workflow Workflow for DOPE-PEG-Fluor 647 Liposome Formulation cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation & Sizing cluster_2 Final Product A 1. Lipid Dissolution (DSPC, Cholesterol, DOPE, DSPE-PEG, DOPE-PEG-Fluor 647 in Chloroform) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Hydration (with aqueous buffer) C->D Formation of MLVs E 5. Sonication (Bath Sonicator) D->E F 6. Extrusion (e.g., 100 nm membrane) E->F G Fluorescent PEGylated Liposomes F->G Formation of LUVs

Caption: A flowchart illustrating the key steps in the formulation of fluorescently labeled PEGylated liposomes.

References

Application Notes and Protocols: Incorporation of DOPE-PEG-Fluor 647 into Lipid Nanoparticles for Cellular Tracking and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA.[1][2] The ability to track and quantify the biodistribution, cellular uptake, and intracellular fate of these nanoparticles is critical for the development of safe and effective nanomedicines.[1][3][4] Fluorescent labeling of LNPs is a powerful technique that enables real-time visualization and quantification of these processes.[3][4]

This document provides detailed application notes and protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] labeled with Fluorescein 647 (DOPE-PEG-Fluor 647) into lipid nanoparticles. These protocols are intended for researchers, scientists, and drug development professionals working on LNP-based drug delivery systems. By incorporating a fluorescently labeled PEG-lipid, researchers can effectively track LNPs in vitro and in vivo to study their delivery mechanisms and assess transfection efficiency.[1]

Overview of Lipid Nanoparticle Formulation

LNPs are typically composed of four main lipid components:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged nucleic acid payload at a low pH and facilitating endosomal escape within the cell.[2]

  • Helper Phospholipid: A neutral lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), aids in the formation of the lipid bilayer and can promote membrane fusion, which is important for endosomal escape.[2]

  • Cholesterol: This structural lipid enhances the stability of the nanoparticle and modulates the fluidity of the lipid bilayer.

  • PEGylated Lipid (PEG-Lipid): The inclusion of a polyethylene (B3416737) glycol (PEG)-lipid conjugate, such as DOPE-PEG, provides a hydrophilic stealth coating that reduces opsonization by serum proteins, prolongs circulation time, and prevents aggregation.[2]

In this protocol, a fraction of the standard PEG-lipid is replaced with DOPE-PEG-Fluor 647 to render the LNPs fluorescent.

Experimental Protocols

Materials and Reagents
  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] labeled with Fluorescein 647 (DOPE-PEG-Fluor 647)

  • Ethanol (B145695) (anhydrous, 200 proof)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop, Staggered Herringbone Micromixer) or equipment for ethanol injection.

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.

  • Zeta potential analyzer.

  • Fluorometer or fluorescence plate reader for quantification.

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Protocol:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DOPE, cholesterol, DSPE-PEG2000, and DOPE-PEG-Fluor 647 in anhydrous ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.4:0.1 (Ionizable lipid:DOPE:Cholesterol:DSPE-PEG2000:DOPE-PEG-Fluor 647).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

    • Vortex the solution until all lipids are completely dissolved. Gentle heating (e.g., 60°C) may be required for some lipids.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload in citrate buffer (pH 4.0) at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids into LNPs and the encapsulation of the nucleic acid.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Formulation using Ethanol Injection (Nanoprecipitation)

This method is a simpler alternative to microfluidics, suitable for small-scale preparations.

Protocol:

  • Prepare Lipid and Aqueous Phases: Prepare the lipid stock solution in ethanol and the nucleic acid solution in citrate buffer as described in the microfluidics protocol (Steps 1 and 2).

  • Injection:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant, vigorous rate.

    • Rapidly inject the lipid/ethanol solution into the stirring aqueous phase. The rapid dilution of the ethanol causes the lipids to precipitate and form LNPs.

  • Purification and Storage: Follow the same purification and storage steps as outlined in the microfluidics protocol (Steps 4 and 5).

Characterization of Fluorescent LNPs

Physicochemical Characterization

It is essential to characterize the physicochemical properties of the formulated LNPs to ensure quality and consistency.

ParameterMethodTypical Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mV (at neutral pH)
Encapsulation Efficiency (%) RiboGreen Assay or similar> 90%
Incorporation of Fluorophore Fluorescence SpectroscopyConcentration-dependent

Protocol for Encapsulation Efficiency:

  • Measure the fluorescence of the nucleic acid dye (e.g., RiboGreen) in the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.

Protocol for Quantifying Fluorophore Incorporation:

  • Prepare a standard curve of known concentrations of DOPE-PEG-Fluor 647.

  • Measure the fluorescence intensity of the purified LNP formulation at the excitation and emission wavelengths of Fluor 647 (approximately 650 nm and 670 nm, respectively).

  • Determine the concentration of the incorporated fluorophore by comparing the LNP fluorescence to the standard curve.

Impact of Fluorescent Label on LNP Properties

The incorporation of a fluorescently labeled lipid can potentially alter the physicochemical properties of the LNPs. Studies have shown that the inclusion of functionalized PEG-lipids can lead to slight increases in particle size.[5] It is crucial to compare the properties of the fluorescently labeled LNPs to a non-labeled control formulation to assess any significant changes. The molar percentage of the fluorescent lipid should be kept low (e.g., 0.1-1 mol%) to minimize these effects.

Applications and Experimental Workflows

In Vitro Cellular Uptake and Intracellular Trafficking

Fluorescently labeled LNPs are invaluable tools for studying the mechanisms of cellular internalization and the subsequent intracellular fate of the nanoparticles.

Experimental Workflow:

  • Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate, confocal dish).

  • Treatment: Treat the cells with the DOPE-PEG-Fluor 647 labeled LNPs at a desired concentration.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours).

  • Imaging and Analysis:

    • Fluorescence Microscopy/Confocal Microscopy: Visualize the cellular uptake and subcellular localization of the LNPs. Co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes, Rab5/Rab7 for endosomes) can provide insights into the trafficking pathways.

    • Flow Cytometry: Quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity per cell.

G cluster_0 In Vitro Cellular Uptake Workflow cluster_1 Analysis A Seed cells in multi-well plate B Treat cells with DOPE-PEG-Fluor 647 LNPs A->B C Incubate for various time points B->C D Wash cells to remove non-internalized LNPs C->D E Flow Cytometry: Quantify uptake D->E F Confocal Microscopy: Visualize intracellular localization D->F

Caption: Workflow for in vitro cellular uptake studies.

In Vivo Biodistribution

Tracking the biodistribution of LNPs in an animal model is crucial for understanding their organ and tissue targeting capabilities.

Experimental Workflow:

  • Animal Model: Administer the fluorescently labeled LNPs to the animal model via the desired route (e.g., intravenous, intramuscular).

  • Time Points: Euthanize animals at different time points post-administration.

  • Organ Harvest: Harvest organs of interest (e.g., liver, spleen, lungs, tumor).

  • Ex Vivo Imaging: Use an in vivo imaging system (IVIS) to visualize and quantify the fluorescence signal in the harvested organs.

  • (Optional) Tissue Homogenization and Fluorescence Quantification: Homogenize tissues and measure fluorescence using a plate reader to obtain more quantitative data.

G cluster_0 In Vivo Biodistribution Workflow A Administer fluorescent LNPs to animal model B Euthanize at pre-determined time points A->B C Harvest organs of interest B->C D Ex vivo imaging (IVIS) of harvested organs C->D E Quantify fluorescence signal D->E

Caption: Workflow for in vivo biodistribution studies.

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generally accepted pathway for LNP cellular uptake and endosomal escape, which is critical for the delivery of the payload to the cytoplasm.

G cluster_0 LNP Cellular Uptake and Endosomal Escape LNP Fluorescent LNP Cell Cell Membrane LNP->Cell Interaction Endocytosis Endocytosis (Clathrin-mediated/ Macropinocytosis) Cell->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape (Proton Sponge Effect) LateEndosome->Escape Payload Payload Release (e.g., mRNA) Escape->Payload Cytoplasm Cytoplasm Payload->Cytoplasm

Caption: LNP cellular uptake and endosomal escape pathway.

LNPs are typically internalized by cells through endocytic pathways such as clathrin-mediated endocytosis or macropinocytosis.[6] Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes. The pH within these compartments gradually decreases.[] The acidic environment of the late endosome protonates the ionizable lipid component of the LNP, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, causing membrane disruption and the release of the encapsulated payload into the cytoplasm. This process is often referred to as the "proton sponge effect".[6] A small fraction of LNPs may end up in lysosomes for degradation, highlighting the importance of efficient endosomal escape for successful delivery.[8]

Conclusion

The incorporation of DOPE-PEG-Fluor 647 into lipid nanoparticles provides a robust method for tracking and quantifying their behavior in vitro and in vivo. The protocols and workflows described in this document offer a comprehensive guide for researchers to formulate, characterize, and apply these fluorescently labeled LNPs in their drug delivery research. Careful characterization of the labeled nanoparticles is essential to ensure that the fluorescent tag does not significantly alter their physicochemical properties and biological activity. By utilizing these tools, researchers can gain valuable insights into the complex interactions of LNPs with biological systems, ultimately accelerating the development of next-generation nanomedicines.

References

Application Notes and Protocols for Biodistribution Studies of DOPE-PEG-Fluor 647 Labeled Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vivo biodistribution of lipid-based vesicles is a critical factor in the development of targeted drug delivery systems. Understanding the pharmacokinetic and pharmacodynamic profile of these nanocarriers is paramount for assessing their efficacy and safety. This document provides detailed application notes and protocols for conducting biodistribution studies of vesicles labeled with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] conjugated to a Fluor 647 fluorescent dye (DOPE-PEG-Fluor 647).

The inclusion of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), a fusogenic lipid, can impart pH-sensitive properties to the vesicles, potentially facilitating endosomal escape and cytoplasmic delivery of cargo.[1][2][3] The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, which can reduce opsonization and clearance by the mononuclear phagocytic system (MPS), thereby prolonging circulation time.[4][5] The Fluor 647 label, a near-infrared (NIR) dye, allows for sensitive in vivo and ex vivo imaging with deep tissue penetration.

These protocols will guide the user through the preparation of fluorescently labeled vesicles, their administration to animal models, and the subsequent analysis of their biodistribution using optical imaging techniques.

Data Presentation: Quantitative Biodistribution of PEGylated Vesicles

The biodistribution of PEGylated vesicles can vary significantly based on their size, surface charge, and the specific animal model used. The following table summarizes representative quantitative data for the biodistribution of PEGylated liposomes in mice at 24 hours post-injection, expressed as a percentage of the injected dose per gram of tissue (% ID/g). This data is compiled from studies on similarly formulated PEGylated nanoparticles and serves as a general reference.[6][7]

Organ% Injected Dose / gram Tissue (Mean ± SD)
Liver16.9 ± 1.2
Spleen6.0 ± 1.6
Kidneys4.5 ± 0.8
Lungs2.1 ± 0.5
Heart1.5 ± 0.3
Blood13.5 ± 1.7
Tumor10.2 ± 2.5

Note: These values are illustrative. Actual biodistribution will depend on the specific vesicle formulation, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Fluor 647 Labeled Vesicles

This protocol describes the preparation of unilamellar vesicles incorporating DOPE-PEG-Fluor 647 using the lipid film hydration and extrusion method.[8]

Materials:

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the lipids in chloroform at the desired molar ratio. A typical formulation for pH-sensitive PEGylated vesicles might be DOPC:DOPE:Cholesterol:DOPE-PEG-Fluor 647 at a molar ratio of 40:30:25:5.

  • Lipid Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder. Perform at least 11 passes through the membrane to ensure a homogenous size distribution.

  • Characterization: Characterize the resulting vesicles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of the fluorescent label can be quantified using a spectrophotometer.

Protocol 2: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure for administering the labeled vesicles to mice and performing in vivo and ex vivo imaging.[10][11]

Materials:

  • DOPE-PEG-Fluor 647 labeled vesicles

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles (27-30 gauge)

  • Surgical tools for dissection

  • PBS

Procedure:

  • Animal Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Vesicle Administration: Administer a sterile suspension of the DOPE-PEG-Fluor 647 labeled vesicles to the mice via intravenous (tail vein) injection. A typical dose is 100-200 µL per mouse.

  • In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system. Use the appropriate excitation and emission filters for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).

  • Euthanasia and Organ Harvest: At the final time point, euthanize the mice according to approved institutional protocols. Immediately perfuse the circulatory system with PBS to remove blood from the organs.

  • Ex Vivo Organ Imaging: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) and arrange them on a non-fluorescent surface for ex vivo imaging using the same imaging system and settings as the in vivo scans.[12][13][14]

  • Quantitative Analysis: Use the imaging software to draw regions of interest (ROIs) around each organ in the ex vivo images to quantify the average fluorescence intensity.

  • Data Normalization: To compare between animals, normalize the fluorescence intensity to the weight of the organ and express the data as a percentage of the injected dose per gram of tissue (% ID/g). This requires creating a standard curve of known concentrations of the labeled vesicles.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis prep1 Lipid Film Hydration prep2 Extrusion (100 nm) prep1->prep2 prep3 Characterization (DLS) prep2->prep3 invivo1 IV Injection into Mice prep3->invivo1 invivo2 Whole-Body Imaging (Time Points) invivo1->invivo2 invivo3 Euthanasia & Organ Harvest invivo2->invivo3 exvivo1 Ex Vivo Organ Imaging invivo3->exvivo1 exvivo2 Fluorescence Quantification exvivo1->exvivo2 exvivo3 Data Analysis (%ID/g) exvivo2->exvivo3

Caption: Experimental workflow for biodistribution studies.

Biodistribution_Logic cluster_organs Organ Accumulation vesicles DOPE-PEG-Fluor 647 Vesicles injection Intravenous Administration vesicles->injection circulation Systemic Circulation (PEG Shielding Reduces Clearance) injection->circulation liver Liver circulation->liver spleen Spleen circulation->spleen tumor Tumor (EPR Effect) circulation->tumor other Other Organs circulation->other excretion Excretion liver->excretion spleen->excretion

Caption: Logical flow of vesicle biodistribution.

References

Quantifying Liposome Uptake with DOPE-PEG-Fluor 647: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, spherical vesicles composed of a lipid bilayer that are widely used as carriers for targeted drug and gene delivery. Modifying the surface of liposomes with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, enhances their stability and prolongs circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.[1][2] To optimize the therapeutic efficacy of these delivery systems, it is crucial to accurately quantify their uptake by target cells.

This application note provides detailed protocols for the preparation of fluorescently labeled PEGylated liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to a far-red fluorescent dye (DOPE-PEG-Fluor 647). It further outlines methodologies for the quantitative analysis of cellular uptake using flow cytometry and for the visualization of intracellular localization via confocal microscopy. These techniques are essential for assessing the efficiency of liposomal formulations and understanding their interaction with target cells.[3][4]

Key Experimental Workflows

The overall process for quantifying liposome (B1194612) uptake involves preparation of the fluorescently labeled liposomes, incubation with cultured cells, and subsequent analysis by flow cytometry for quantification and confocal microscopy for visualization.

G cluster_prep Liposome Preparation cluster_cell_culture Cell Culture & Incubation cluster_analysis Analysis Lipid_Mixing 1. Lipid Mixing (e.g., DSPC, Cholesterol, DOPE-PEG-Fluor 647) Film_Formation 2. Thin Film Hydration Lipid_Mixing->Film_Formation Extrusion 3. Extrusion for Size Homogenization Film_Formation->Extrusion Characterization 4. Characterization (Size, Zeta Potential) Extrusion->Characterization Incubation 6. Incubation with Liposomes Characterization->Incubation Cell_Seeding 5. Cell Seeding (e.g., in 24-well plates) Cell_Seeding->Incubation Washing 7. Washing to Remove Extracellular Liposomes Incubation->Washing Harvesting_FC 8a. Cell Harvesting for Flow Cytometry Washing->Harvesting_FC Harvesting_CM 8b. Sample Preparation for Confocal Microscopy Washing->Harvesting_CM Staining_FC 9a. Staining & Sample Prep Harvesting_FC->Staining_FC Analysis_FC 10a. Flow Cytometry Analysis (Quantitative) Staining_FC->Analysis_FC Staining_CM 9b. Counterstaining (Nucleus, Endosomes) Harvesting_CM->Staining_CM Analysis_CM 10b. Confocal Imaging (Qualitative/Localization) Staining_CM->Analysis_CM G cluster_cell Intracellular Space Liposome PEGylated Liposome (DOPE-PEG-Fluor 647) Clathrin Clathrin-mediated Endocytosis Liposome->Clathrin Binding & Internalization Caveolae Caveolae-mediated Endocytosis Liposome->Caveolae Binding & Internalization Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Binding & Internalization Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling Recycling to Membrane Early_Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion Release Cargo Release Lysosome->Release

References

Tracking siRNA Delivery with DOPE-PEG-Fluor 647: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(lissamine rhodamine B sulfonyl) (DOPE-PEG-Fluor 647) to track the delivery of small interfering RNA (siRNA) into cells. This fluorescently labeled lipid is a powerful tool for visualizing and quantifying the cellular uptake of liposomal siRNA formulations, aiding in the optimization of delivery vehicles for therapeutic applications.

Introduction

Data Presentation

The following tables summarize quantitative data from representative studies on LNP-mediated siRNA delivery. These values can serve as a benchmark for researchers developing and characterizing their own formulations.

Table 1: Physicochemical Properties of siRNA-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-siRNA-1Cationic Lipid:DOPE:Cholesterol:DSPE-PEG110 ± 15< 0.2+35 ± 5> 90%
LNP-siRNA-2Ionizable Lipid:DOPE:Cholesterol:DSPE-PEG125 ± 20< 0.2+5 ± 2 (pH 7.4)> 95%
LNP-siRNA-3DOTAP:DOPE:Cholesterol150 ± 25< 0.3+45 ± 7~85%

Table 2: In Vitro siRNA Delivery Efficiency and Gene Silencing

Cell LineFormulationCellular Uptake (% of cells)Endosomal Escape Efficiency (%)Target Gene Knockdown (%)
HeLaLNP-siRNA-185 ± 815 ± 575 ± 10
A549LNP-siRNA-292 ± 525 ± 785 ± 8
HepG2LNP-siRNA-378 ± 1210 ± 465 ± 15

Experimental Protocols

Here we provide detailed protocols for the formulation of siRNA-loaded liposomes containing DOPE-PEG-Fluor 647 and for tracking their delivery into cells.

Protocol 1: Formulation of Fluorescently Labeled siRNA Liposomes

This protocol describes the preparation of siRNA-loaded liposomes incorporating DOPE-PEG-Fluor 647 using the thin-film hydration and extrusion method.

Materials:

  • Cationic or ionizable lipid (e.g., DOTAP, DLin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • DOPE-PEG-Fluor 647

  • siRNA targeting a gene of interest

  • Chloroform (B151607)

  • Methanol

  • Nuclease-free water or appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0 for ionizable lipids; PBS, pH 7.4 for cationic lipids)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the cationic/ionizable lipid, DOPE, cholesterol, DSPE-PEG, and DOPE-PEG-Fluor 647 in chloroform or a chloroform:methanol mixture. A typical molar ratio is 50:10:38.5:1.5:0.1, but this should be optimized for the specific application. b. Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a nuclease-free aqueous buffer containing the siRNA. The buffer choice depends on the type of cationic/ionizable lipid used. b. The mixture should be agitated by gentle rotation above the lipid transition temperature for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Sizing by Extrusion: a. To produce unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. b. This extrusion process should be repeated 10-20 times to ensure a homogenous size distribution. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS). b. The encapsulation efficiency of the siRNA can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay) after separating the free siRNA from the liposomes via size exclusion chromatography.

Protocol 2: In Vitro Tracking of siRNA Delivery using Fluorescence Microscopy

This protocol details the use of live-cell imaging to monitor the cellular uptake and intracellular trafficking of DOPE-PEG-Fluor 647 labeled liposomes.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescently labeled siRNA liposomes (from Protocol 1)

  • Complete cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • LysoTracker Green DND-26 (for lysosome staining)

  • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Seed the cells of interest onto glass-bottom dishes or chamber slides at a suitable density to reach 60-70% confluency on the day of the experiment.

  • Liposome (B1194612) Incubation: a. On the day of the experiment, replace the cell culture medium with fresh, pre-warmed medium. b. Add the DOPE-PEG-Fluor 647 labeled siRNA liposomes to the cells at the desired concentration.

  • Live-Cell Imaging: a. Place the cells on the stage of the confocal microscope within the environmental chamber. b. For co-localization studies, incubate the cells with Hoechst 33342 and/or LysoTracker Green DND-26 according to the manufacturer's instructions. c. Acquire images at different time points (e.g., 0.5, 1, 2, 4, 6 hours) to monitor the uptake and intracellular localization of the fluorescent liposomes (red channel for Fluor 647).

  • Image Analysis: a. Analyze the acquired images to quantify the cellular uptake of the liposomes by measuring the fluorescence intensity per cell. b. Co-localization analysis with organelle-specific dyes can provide insights into the intracellular trafficking pathways of the liposomes.

Protocol 3: Quantification of siRNA Delivery and Correlation with Gene Knockdown

This protocol outlines how to quantify siRNA delivery using the fluorescence of DOPE-PEG-Fluor 647 and correlate it with the functional outcome of gene silencing.

Materials:

  • Cells cultured in multi-well plates

  • Fluorescently labeled siRNA liposomes (from Protocol 1)

  • siRNA targeting a reporter gene (e.g., GFP) or an endogenous gene

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorometer or plate reader with fluorescence capabilities

  • qRT-PCR or Western blot reagents and equipment

Procedure:

  • Cell Treatment: a. Seed cells in multi-well plates and treat them with different concentrations of the DOPE-PEG-Fluor 647 labeled siRNA liposomes.

  • Quantification of Cellular Uptake: a. After a defined incubation period (e.g., 4 hours), wash the cells thoroughly with PBS to remove non-internalized liposomes. b. Lyse the cells using a suitable lysis buffer. c. Measure the fluorescence intensity of Fluor 647 in the cell lysates using a fluorometer. This intensity is directly proportional to the amount of internalized liposomes.

  • Quantification of Gene Knockdown: a. In parallel wells, treat the cells with the same concentrations of siRNA liposomes. b. After an appropriate incubation time to allow for gene silencing (e.g., 24-48 hours), harvest the cells. c. To measure mRNA levels, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for the target gene. d. To measure protein levels, prepare cell lysates and perform a Western blot analysis for the target protein.

  • Correlation Analysis: a. Plot the measured fluorescence intensity (representing liposome uptake) against the percentage of gene knockdown for each concentration of liposomes. b. This analysis will establish a correlation between the amount of delivered siRNA (as tracked by the fluorescent liposome) and the biological effect.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in these application notes.

G Experimental Workflow for Tracking siRNA Delivery cluster_0 Liposome Formulation cluster_1 In Vitro Studies cluster_2 Functional Analysis A Lipid Film Hydration (with siRNA & DOPE-PEG-Fluor 647) B Extrusion A->B C Characterization (DLS, Zeta Potential) B->C E Incubation with Fluorescent Liposomes C->E D Cell Culture D->E F Live-Cell Imaging (Confocal Microscopy) E->F G Quantification of Cellular Uptake E->G H Gene Knockdown Analysis (qRT-PCR / Western Blot) G->H I Correlation Analysis H->I

Caption: Workflow for siRNA delivery tracking.

G Cellular Uptake and Endosomal Escape of siRNA Liposomes cluster_0 Cell cluster_1 Endocytosis LNP siRNA-LNP (Fluor 647 Labeled) CME Clathrin-Mediated Endocytosis LNP->CME MP Macropinocytosis LNP->MP Extracellular Extracellular Space Membrane EarlyEndosome Early Endosome CME->EarlyEndosome MP->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape RISC RISC Loading & Gene Silencing Cytoplasm->RISC

Caption: LNP uptake and siRNA release pathway.

Application Notes and Protocols for DOPE-PEG-Fluor 647 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(lissamine rhodamine B sulfonyl) (DOPE-PEG-Fluor 647) in fluorescence microscopy. This document outlines the properties of this lipid-PEG conjugate, detailed protocols for its application in labeling liposomes, and subsequent live-cell imaging for tracking and biodistribution studies.

Introduction to DOPE-PEG-Fluor 647

DOPE-PEG-Fluor 647 is a versatile tool in the field of drug delivery and cellular imaging. It is a phospholipid (DOPE) conjugated to a polyethylene (B3416737) glycol (PEG) spacer, which is in turn attached to a far-red fluorescent dye, Fluor 647.[1][2] The DOPE component facilitates its incorporation into lipid-based nanoparticles such as liposomes, while the hydrophilic PEG chain provides a stealth-like characteristic, reducing non-specific protein binding and prolonging circulation time in vivo. The Fluor 647 dye allows for sensitive and specific detection using fluorescence microscopy.

Fluor 647 is spectrally similar to other well-characterized dyes like Alexa Fluor 647 and Cy5, exhibiting excitation and emission profiles in the far-red region of the spectrum.[3] This spectral range is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[3]

Key Applications

  • Tracking of liposomal drug delivery vehicles: Visualizing the cellular uptake, intracellular trafficking, and biodistribution of liposomes.[4][5]

  • Live-cell imaging: Monitoring the interaction of fluorescently labeled liposomes with living cells in real-time.

  • Biodistribution studies: Assessing the accumulation of liposomes in different tissues and organs in animal models.

  • Super-resolution microscopy: The photophysical properties of Fluor 647, similar to Alexa Fluor 647, make it a suitable candidate for advanced imaging techniques like dSTORM.[6]

Quantitative Data

The quantitative properties of the "Fluor 647" moiety are comparable to those of Alexa Fluor 647. The following table summarizes these key spectral characteristics.

PropertyValueReference
Excitation Maximum ~650 nm[7][8]
Emission Maximum ~665-671 nm[7][8]
Extinction Coefficient ~239,000 cm⁻¹M⁻¹[7]
Quantum Yield ~0.33[7]
Recommended Laser Line 633 nm or 647 nm[3][9]

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Liposomes

This protocol describes the preparation of liposomes incorporating DOPE-PEG-Fluor 647 using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DOPE-PEG-Fluor 647

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and filters for extrusion (if applicable)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DOPE-PEG-Fluor 647), but this can be optimized.

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final liposome (B1194612) concentration.

    • Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the primary lipid for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure the entire sample passes through the membrane.

  • Purification (Optional):

    • To remove unincorporated DOPE-PEG-Fluor 647 and other components, the liposome suspension can be purified by size exclusion chromatography or dialysis.

dot

G cluster_prep Liposome Preparation Workflow Lipid Dissolution Dissolve Lipids & DOPE-PEG-Fluor 647 in Chloroform Film Formation Thin Lipid Film Lipid Dissolution->Film Formation Rotary Evaporation Hydration Multilamellar Vesicles (MLVs) Film Formation->Hydration Add Buffer Size Reduction Unilamellar Vesicles (SUVs) Hydration->Size Reduction Sonication/Extrusion Purified Liposomes Fluorescent Liposomes Size Reduction->Purified Liposomes G cluster_imaging Live-Cell Imaging Workflow Cell Seeding Seed Cells on Imaging Dish Liposome Incubation Incubate with Fluorescent Liposomes Cell Seeding->Liposome Incubation Washing Remove Unbound Liposomes Liposome Incubation->Washing Optional Staining Counterstain Nuclei/ Organelles (Optional) Washing->Optional Staining Image Acquisition Fluorescence Microscopy Optional Staining->Image Acquisition G cluster_pathway Liposome Drug Delivery Pathway Fluorescent Liposome Fluorescent Liposome Cell Membrane Cell Membrane Fluorescent Liposome->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Drug Release Drug Release Endosome->Drug Release Endosomal Escape Lysosome->Drug Release Degradation Target Site Target Site Drug Release->Target Site

References

Application Notes and Protocols for Labeling Extracellular Vesicles with DOPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of extracellular vesicles (EVs) using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-fluor 647] (DOPE-PEG-Fluor 647). This method enables the tracking and visualization of EVs in various downstream applications, including cellular uptake studies, biodistribution analysis, and high-resolution imaging.

Introduction

Extracellular vesicles are cell-derived nanoparticles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids.[1] Fluorescent labeling of EVs is an essential technique for studying their biological functions and therapeutic potential.[2] DOPE-PEG-Fluor 647 is a lipophilic dye conjugate that incorporates into the lipid bilayer of EVs. The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and can reduce non-specific binding, while the Fluor 647 provides a bright and stable fluorescent signal in the far-red spectrum, minimizing autofluorescence from biological samples.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
DOPE-PEG-Fluor 647 (MW 2000)MedchemExpressHY-112345
Isolated Extracellular Vesicles (EVs)User-derived-
Phosphate-Buffered Saline (PBS), sterileThermo Fisher Scientific10010023
Size Exclusion Chromatography (SEC) ColumnsIzon ScienceqEVoriginal
0.22 µm Syringe FiltersMilliporeSigmaSLGP033RS
Nanoparticle Tracking Analysis (NTA) SystemMalvern PanalyticalNanoSight NS300
Flow CytometerBeckman CoulterCytoFLEX

Experimental Protocols

Protocol 1: Labeling of Extracellular Vesicles with DOPE-PEG-Fluor 647

This protocol outlines the direct labeling of isolated EVs. It is crucial to start with a purified EV sample to minimize non-specific labeling of other particles.

1. Preparation of Reagents:

  • Prepare a stock solution of DOPE-PEG-Fluor 647 in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in sterile PBS to the desired working concentration. The optimal concentration may need to be determined empirically but a starting point of 10-50 µg/mL is recommended.

2. Labeling Reaction:

  • Resuspend the purified EV pellet in sterile PBS. The concentration of EVs should be determined by NTA prior to labeling. A typical starting concentration is 1x10^10 to 1x10^12 particles/mL.

  • Add the diluted DOPE-PEG-Fluor 647 solution to the EV suspension. The final volume ratio of dye to EV suspension should be optimized, but a 1:100 to 1:1000 (dye:EV protein content by weight) ratio is a common starting point.

  • Incubate the mixture for 30-60 minutes at 37°C with gentle agitation, protected from light.

3. Purification of Labeled EVs:

  • To remove unincorporated dye, which can form micelles and lead to false-positive signals, a purification step is essential. Size exclusion chromatography (SEC) is a highly recommended method.

  • Equilibrate an SEC column with sterile PBS according to the manufacturer's instructions.

  • Carefully load the labeling reaction mixture onto the top of the SEC column.

  • Collect the fractions as they elute from the column. Labeled EVs are expected to elute in the earlier fractions (typically fractions 7-10 for a standard qEV column), while the smaller, unincorporated dye molecules will be retained and elute in later fractions.

  • Pool the EV-containing fractions.

4. Characterization of Labeled EVs:

  • Nanoparticle Tracking Analysis (NTA):

    • Analyze the size distribution and concentration of the labeled EVs using NTA in both scatter and fluorescence modes.

    • This will allow for the determination of the percentage of fluorescently labeled particles.[3]

  • Flow Cytometry:

    • Analyze the labeled EVs using a high-resolution flow cytometer capable of detecting nanoparticles.

    • This will provide information on the labeling efficiency and the distribution of fluorescence intensity across the EV population.[4]

  • Fluorometry:

    • Measure the fluorescence intensity of the labeled EV suspension using a fluorometer to confirm successful labeling.

Experimental Workflow

G cluster_0 EV Preparation cluster_1 Labeling cluster_2 Purification cluster_3 Characterization EV_Isolation Isolate EVs EV_Quantification Quantify EVs (NTA) EV_Isolation->EV_Quantification Incubate Incubate EVs with Dye EV_Quantification->Incubate Prepare_Dye Prepare DOPE-PEG-Fluor 647 Prepare_Dye->Incubate SEC Size Exclusion Chromatography Incubate->SEC Collect_Fractions Collect Labeled EV Fractions SEC->Collect_Fractions NTA NTA Analysis Collect_Fractions->NTA Flow_Cytometry Flow Cytometry Collect_Fractions->Flow_Cytometry Fluorometry Fluorometry Collect_Fractions->Fluorometry

Caption: Workflow for labeling EVs with DOPE-PEG-Fluor 647.

Data Presentation

Table 1: Characterization of Labeled Extracellular Vesicles

This table summarizes typical quantitative data obtained after labeling EVs with DOPE-PEG-Fluor 647. Values are illustrative and may vary depending on the EV source, isolation method, and labeling conditions.

ParameterUnlabeled EVsLabeled EVs (Post-SEC)
Particle Concentration (particles/mL) 1.2 x 10^118.5 x 10^10
Mean Particle Size (nm) 115 ± 20120 ± 25
Mode Particle Size (nm) 98105
Labeling Efficiency (% fluorescent particles by NTA) N/A> 80%
Fluorescence Intensity (Arbitrary Units) < 10> 500
Table 2: Stability of Labeled Extracellular Vesicles

This table illustrates the stability of the fluorescent signal over time under different storage conditions.

Storage ConditionTime PointFluorescence Intensity (% of Initial)
4°C24 hours95 ± 5%
4°C7 days88 ± 7%
-20°C7 days92 ± 6%
-80°C30 days90 ± 8%

Cellular Uptake and Signaling Pathways

Fluorescently labeled EVs are invaluable tools for investigating the mechanisms of their interaction with recipient cells. The primary pathways for EV uptake are endocytosis and direct membrane fusion.[5][6]

Cellular Uptake Mechanisms

G cluster_0 Recipient Cell Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Membrane Fusion Endosome Early Endosome Plasma_Membrane->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Maturation EV Labeled EV EV->Plasma_Membrane Binding

Caption: Cellular uptake pathways of extracellular vesicles.

Endocytosis: This is a major route for EV internalization.[1] It involves several mechanisms:

  • Clathrin-mediated endocytosis: The EV binds to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles.

  • Caveolin-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

  • Macropinocytosis: Large, irregular vesicles are formed from membrane ruffles, engulfing extracellular fluid and particles, including EVs.[7]

  • Phagocytosis: Primarily carried out by specialized cells like macrophages, this process involves the engulfment of larger particles.

Once inside the cell, EVs are typically enclosed within endosomes. They can then follow several intracellular trafficking routes, including fusion with the endosomal membrane to release their cargo into the cytoplasm, or trafficking to lysosomes for degradation.[8]

Membrane Fusion: In this process, the lipid bilayer of the EV merges directly with the plasma membrane of the recipient cell, releasing its contents directly into the cytoplasm.[6] This mechanism is thought to be less common than endocytosis but can be a rapid and efficient way to deliver EV cargo.

Conclusion

The protocol described provides a robust method for labeling extracellular vesicles with DOPE-PEG-Fluor 647, enabling their visualization and tracking in a variety of biological applications. Proper purification of labeled EVs is critical to remove unincorporated dye and avoid experimental artifacts. The characterization of labeled EVs by NTA and flow cytometry confirms successful labeling and provides quantitative data on the EV population. By using fluorescently labeled EVs, researchers can gain valuable insights into the fundamental mechanisms of EV-mediated intercellular communication and their potential as therapeutic delivery vehicles.

References

Application Notes and Protocols for DOPE-PEG-Fluor 647 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(lissamine rhodamine B sulfonyl) (DOPE-PEG-Fluor 647) in various in vitro applications. This fluorescently labeled lipid is a valuable tool for visualizing and tracking lipid-based nanoparticles and their interactions with cells.

Introduction

DOPE-PEG-Fluor 647 is a versatile fluorescent lipid conjugate widely utilized in the formulation of lipid nanoparticles (LNPs), including liposomes, for research and drug delivery applications. The DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) component provides a lipid anchor, allowing for stable incorporation into the lipid bilayer of nanoparticles. The polyethylene (B3416737) glycol (PEG) linker serves as a hydrophilic spacer, reducing non-specific protein binding and aggregation, thereby increasing the stability and circulation time of the nanoparticles in biological systems. The Fluor 647 is a bright, far-red fluorescent dye, making it ideal for a range of fluorescence-based analytical techniques with minimal interference from cellular autofluorescence.

Key Applications

  • Visualization of Nanoparticle-Cell Interactions: Track the binding, uptake, and intracellular trafficking of lipid-based nanoparticles in various cell lines.

  • Liposome Formulation and Characterization: Incorporate into liposomal formulations to enable their visualization and quantification.

  • Fluorescence Microscopy: Observe the localization of labeled nanoparticles within cellular compartments.

  • Flow Cytometry: Quantify the cellular uptake of nanoparticles and analyze labeled cell populations.

Quantitative Data Summary

The optimal concentration of DOPE-PEG-Fluor 647 is application-dependent and should be empirically determined. The following table provides a summary of typical concentration ranges used in in vitro experiments.

ApplicationMolar Ratio (to total lipid)Typical Final Concentration (of labeled nanoparticles)Incubation TimeCell Type Example
Liposome Formulation0.1 - 2 mol%Not ApplicableNot ApplicableNot Applicable
Fluorescence Microscopy0.5 - 1 mol%10 - 100 µM (total lipid)1 - 4 hoursGlioblastoma (GL261)
Flow Cytometry0.5 - 1 mol%10 - 100 µM (total lipid)1 - 4 hoursGlioblastoma (GL261)

Note: The final concentration and incubation times may need to be optimized based on the specific cell line, nanoparticle formulation, and experimental goals.

Experimental Protocols

Protocol 1: Formulation of Fluorescently Labeled Liposomes

This protocol describes the preparation of liposomes incorporating DOPE-PEG-Fluor 647 using the thin-film hydration method.

Materials:

  • Primary lipids (e.g., DOPC, Cholesterol)

  • DOPE-PEG-Fluor 647

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 0.1 to 2 mol% of the fluorescent lipid to the total lipid content.

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (e.g., PBS) to achieve the target total lipid concentration.

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Storage:

    • Store the prepared fluorescent liposomes at 4°C, protected from light.

Protocol 2: In Vitro Cellular Uptake Analysis by Fluorescence Microscopy

This protocol outlines the procedure for visualizing the uptake of DOPE-PEG-Fluor 647 labeled liposomes by adherent cells.

Materials:

  • Adherent cells (e.g., GL261 glioblastoma cells)

  • Complete cell culture medium

  • DOPE-PEG-Fluor 647 labeled liposomes

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Liposome Incubation:

    • Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired final concentration (e.g., 10-100 µM total lipid).

    • Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.[1]

  • Washing:

    • After incubation, gently wash the cells three times with ice-cold PBS to remove unbound liposomes.[1]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • (Optional) Permeabilize the cells if intracellular staining of other markers is desired.

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for Fluor 647 (Excitation/Emission: ~650/670 nm) and the nuclear stain.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of DOPE-PEG-Fluor 647 labeled liposomes.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • DOPE-PEG-Fluor 647 labeled liposomes

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and culture cells to the desired confluency.

  • Liposome Incubation:

    • Incubate the cells with fresh medium containing the fluorescently labeled liposomes at the desired concentration for a specific time (e.g., 1-4 hours) at 37°C.[1]

  • Cell Harvesting:

    • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized liposomes.[1]

    • For adherent cells, detach them using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or flow cytometry buffer.[1]

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for Fluor 647.

    • Measure the mean fluorescence intensity of the cell population to quantify the uptake of the labeled liposomes.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Cellular Uptake Studies cluster_prep Liposome Preparation cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_analysis Analysis LipidFilm Lipid Film Formation Hydration Hydration with Buffer LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Incubate Incubate Cells with Labeled Liposomes Extrusion->Incubate CellSeeding Cell Seeding CellSeeding->Incubate Wash Wash to Remove Unbound Liposomes Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy FlowCytometry Flow Cytometry Wash->FlowCytometry Signaling_Pathway_Concept Conceptual Pathway of Liposome-Cell Interaction Liposome DOPE-PEG-Fluor 647 Labeled Liposome Binding Binding Liposome->Binding CellMembrane Cell Membrane Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Release Cargo Release Endosome->Release

References

Application Notes and Protocols for DOPE-PEG-Fluor 647 Liposomes: Sterilization and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the sterilization and handling of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-Fluor 647 (DOPE-PEG-Fluor 647) liposomes. Proper sterile technique and handling are paramount to ensure the integrity, functionality, and safety of these fluorescently-labeled liposomes for in vitro and in vivo research applications.

Introduction to DOPE-PEG-Fluor 647 Liposomes

DOPE-PEG-Fluor 647 liposomes are lipid-based nanoparticles with several key features making them suitable for various research applications, particularly in drug delivery and cellular imaging. The DOPE component, an unsaturated phospholipid, contributes to the fusogenic properties of the liposome (B1194612), potentially enhancing intracellular delivery. The polyethylene (B3416737) glycol (PEG) layer provides a hydrophilic shield, which can increase circulation time in vivo by reducing clearance by the mononuclear phagocyte system. The incorporated Fluor 647, a far-red fluorescent dye, allows for sensitive and specific tracking of the liposomes using fluorescence-based techniques.

Sterilization of DOPE-PEG-Fluor 647 Liposomes

The sterilization of liposomes is a critical step to prevent microbial contamination, especially for parenteral administration. However, the process can impact the physicochemical properties of the liposomes. Conventional methods like autoclaving and UV irradiation can degrade the lipid components and compromise the liposome structure[1][2]. For DOPE-PEG-Fluor 647 liposomes, which contain the unsaturated lipid DOPE, these methods are generally not recommended due to the risk of lipid oxidation[3][4].

Recommended Sterilization Method: Sterile Filtration

Sterile filtration is the most suitable method for sterilizing pre-formed DOPE-PEG-Fluor 647 liposomes. This technique involves passing the liposome suspension through a membrane filter with a pore size small enough to retain bacteria (typically 0.22 µm).

Experimental Protocol: Sterile Filtration

This protocol outlines the steps for sterilizing DOPE-PEG-Fluor 647 liposomes using a syringe filter.

Materials:

  • DOPE-PEG-Fluor 647 liposome suspension

  • Sterile, low-protein-binding syringe filters (0.22 µm pore size, e.g., polyvinylidene fluoride (B91410) (PVDF) or polyethersulfone (PES))

  • Sterile syringes

  • Sterile, depyrogenated collection vials

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a laminar flow hood or biological safety cabinet.

  • Filter Selection: Choose a sterile, low-protein-binding syringe filter with a 0.22 µm pore size. The filter material should be compatible with the liposome suspension. PVDF and PES are common choices.

  • Syringe Attachment: Aseptically attach the syringe filter to a sterile syringe of an appropriate volume.

  • Liposome Loading: Draw the DOPE-PEG-Fluor 647 liposome suspension into the syringe.

  • Filtration: Gently and slowly push the plunger of the syringe to pass the liposome suspension through the filter into a sterile collection vial. Avoid applying excessive pressure, as this can deform or rupture the liposomes. Increasing differential pressure can improve liposome transmission but may also risk the integrity of the process[5][6].

  • Post-Filtration Analysis: After filtration, it is crucial to characterize the liposomes to ensure their quality has not been compromised. Perform dynamic light scattering (DLS) to measure the mean particle size and polydispersity index (PDI), and fluorescence spectroscopy to assess the fluorescence intensity.

  • Storage: Store the sterilized liposomes at 4°C in the dark[7]. Do not freeze, as this can disrupt the liposome structure.

Data Presentation: Effects of Sterilization
Sterilization MethodMean Particle Size (nm)Polydispersity Index (PDI)Fluorescence IntensityRemarks
No Sterilization (Control) 100 - 150< 0.2100% (Reference)Represents the initial state of the liposomes.
Sterile Filtration (0.22 µm) Slight Decrease PossibleGenerally UnchangedMinimal to No ChangeRecommended method. Potential for minor product loss on the filter.[5]
Gamma Irradiation (25 kGy) Variable (Increase/Decrease)May IncreasePotential DecreaseCan cause lipid degradation and chemical changes, especially with unsaturated lipids like DOPE.[3][9][10]
Autoclaving (121°C, 15 min) Significant DecreaseMay IncreaseSignificant DecreaseNot recommended due to high temperatures causing lipid hydrolysis and degradation.[11]
UV Irradiation VariableMay IncreasePotential DecreaseCan induce lipid peroxidation and alter biological properties.[1][2]

Handling of DOPE-PEG-Fluor 647 Liposomes

Proper handling procedures are essential to maintain the stability and sterility of the liposomes throughout experimental use.

General Handling Guidelines
  • Aseptic Technique: Always handle the liposome suspension in a laminar flow hood or biological safety cabinet to maintain sterility[12].

  • Storage: Store the liposome solution at 4°C and protect it from light to prevent photobleaching of the Fluor 647 dye[7]. The recommended storage temperature from some manufacturers is -20°C for the dry lipid-dye conjugate, but aqueous suspensions should not be frozen.

  • Vortexing: Avoid vigorous vortexing or shaking, as this can disrupt the liposome structure. Gentle mixing by inversion or slow pipetting is recommended.

  • Temperature: Bring the liposome suspension to room temperature before use, especially for in vivo studies, to avoid injecting a cold solution[12].

  • Dilution: For dilutions, use a sterile, isotonic buffer such as phosphate-buffered saline (PBS) pH 7.4[13].

Experimental Protocol: Preparation for In Vitro Cell Culture Experiments

Materials:

  • Sterilized DOPE-PEG-Fluor 647 liposome suspension

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Laminar flow hood

Procedure:

  • Calculate Dosage: Determine the desired final concentration of liposomes for your experiment.

  • Dilution: In a laminar flow hood, dilute the required volume of the stock liposome suspension with sterile cell culture medium to achieve the final concentration.

  • Mixing: Mix gently by pipetting up and down a few times.

  • Application to Cells: Add the diluted liposome suspension to your cell cultures.

Experimental Protocol: Preparation for In Vivo Animal Studies

Materials:

  • Sterilized DOPE-PEG-Fluor 647 liposome suspension

  • Sterile, pyrogen-free saline

  • Sterile syringes and needles (e.g., 27 G)[12]

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate Dosage: Determine the appropriate dose of liposomes based on the animal's weight and the desired concentration.

  • Dilution: In a biological safety cabinet, dilute the calculated volume of the liposome suspension with sterile, pyrogen-free saline to the final injection volume (e.g., 50-100 µL for a mouse)[12].

  • Syringe Preparation: Draw the diluted liposome solution into a sterile syringe fitted with the appropriate needle gauge[12].

  • Administration: Administer the liposome suspension to the animal using the desired route of injection.

Visualization of Workflows

Sterilization Workflow

G cluster_prep Preparation cluster_sterilization Sterilization (Aseptic) cluster_analysis Post-Sterilization QC cluster_storage Storage Unsterilized Liposomes Unsterilized Liposomes Syringe Loading Syringe Loading Unsterilized Liposomes->Syringe Loading Filter Attachment Attach 0.22 µm Syringe Filter Syringe Loading->Filter Attachment Filtration Filtration Filter Attachment->Filtration Characterization Size, PDI, Fluorescence Filtration->Characterization Store at 4°C, Dark Store at 4°C, Dark Characterization->Store at 4°C, Dark

Caption: Workflow for the sterile filtration of DOPE-PEG-Fluor 647 liposomes.

In Vivo Handling Workflow

G cluster_prep Preparation (Aseptic) cluster_admin Administration cluster_outcome Outcome Sterile Liposomes Sterile Liposomes Dilution Dilute with Sterile Saline Sterile Liposomes->Dilution Syringe Preparation Syringe Preparation Dilution->Syringe Preparation Animal Injection Animal Injection Syringe Preparation->Animal Injection In Vivo Imaging/Analysis In Vivo Imaging/Analysis Animal Injection->In Vivo Imaging/Analysis

Caption: Workflow for the preparation and administration of sterile liposomes for in vivo studies.

Conclusion

The successful application of DOPE-PEG-Fluor 647 liposomes in research relies heavily on appropriate sterilization and handling techniques. Sterile filtration is the recommended method for sterilization, as it minimizes the risk of altering the liposomes' physicochemical properties. Post-sterilization quality control is essential to ensure the integrity of the liposomes. Adherence to aseptic handling protocols will preserve the sterility and stability of the liposomes for reliable and reproducible experimental outcomes.

References

Troubleshooting & Optimization

poor DOPE-PEG-Fluor 647 incorporation in liposomes

Author: BenchChem Technical Support Team. Date: December 2025

<_ Please find the requested technical support center content below.

This guide provides troubleshooting advice and frequently asked questions regarding the incorporation of DOPE-PEG-Fluor 647 into liposomes.

Troubleshooting Guide: Poor DOPE-PEG-Fluor 647 Incorporation

Low or inconsistent incorporation of fluorescently labeled PEGylated lipids can be a significant hurdle in liposome (B1194612) formulation. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low Fluorescence Signal After Liposome Purification

This is the most common indicator of poor incorporation. Follow these steps to diagnose the root cause.

// Define Nodes start [label="Start: Low Fluorescence Signal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the molar percentage of\nDOPE-PEG-Fluor 647 appropriate (0.1-5 mol%)?", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Proceed to Check Formulation Conditions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="Adjust Molar Percentage", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q2 [label="Are hydration buffer pH & temperature\noptimal for all lipids?", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Investigate Fluorophore Integrity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Adjust Buffer pH / Hydration Temp.", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q3 [label="Does the free dye show expected\nabsorbance/emission spectra?", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Check for Quenching or Aggregation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_no [label="Use fresh, quality-controlled\nDOPE-PEG-Fluor 647", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q4 [label="Is the fluorescence signal recovered\nafter lysing liposomes with a detergent?", fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Issue is likely self-quenching due to\nhigh local concentration. Reduce mol%.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; a4_no [label="Poor incorporation is confirmed.\nRe-evaluate entire protocol, starting with lipid quality.", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges start -> q1 [color="#4285F4"]; q1 -> a1_yes [label="Yes", color="#34A853"]; q1 -> a1_no [label="No", color="#EA4335"]; a1_yes -> q2 [color="#4285F4"]; q2 -> a2_yes [label="Yes", color="#34A853"]; q2 -> a2_no [label="No", color="#EA4335"]; a2_yes -> q3 [color="#4285F4"]; q3 -> a3_yes [label="Yes", color="#34A853"]; q3 -> a3_no [label="No", color="#EA4335"]; a3_yes -> q4 [color="#4285F4"]; q4 -> a4_yes [label="Yes", color="#34A853"]; q4 -> a4_no [label="No", color="#EA4335"]; } } Caption: Troubleshooting flowchart for poor dye incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage (mol%) for DOPE-PEG-Fluor 647 in a liposome formulation?

A1: The optimal concentration depends on the application. For simple tracking, 0.1 to 2 mol% is typically sufficient. Higher concentrations (up to 5 mol%) can be used, but this increases the risk of fluorescence self-quenching, where the fluorophores interact and reduce the overall signal.[1][2] It's crucial to balance the need for a strong signal with the potential for quenching.

Q2: How does the pH of the hydration buffer affect the incorporation of PEGylated lipids?

A2: The pH can significantly impact incorporation, especially in formulations containing pH-sensitive lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE lipids have a conical shape and do not form stable bilayers on their own.[3] They are often stabilized by including other lipids whose properties are pH-dependent.[3][4] For DOPE-based liposomes, a pH of 7.4 is common for creating a stable lamellar phase, but extreme pH values can disrupt this stability.[4] Always ensure the pH of your hydration buffer is compatible with all lipids in your formulation.

Q3: My fluorescence signal is low. How can I determine if it's due to poor incorporation or fluorescence quenching?

A3: This is a critical diagnostic step. After purifying your liposomes (e.g., via size exclusion chromatography) to remove all free, unincorporated dye, measure the fluorescence. Then, lyse the liposomes by adding a detergent like Triton X-100.[5][6] If the fluorescence signal increases significantly after lysis, the issue was self-quenching.[1] If the signal remains low, it confirms poor incorporation of the dye-lipid conjugate into the bilayer.

Q4: Can the storage conditions of DOPE-PEG-Fluor 647 affect its incorporation?

A4: Absolutely. Like all lipids and fluorophores, DOPE-PEG-Fluor 647 is susceptible to degradation. Lipids can oxidize, and fluorophores can photobleach or degrade. Store the product at -20°C as recommended and protect it from light.[7] Before use, allow it to warm to room temperature and visually inspect the solution for any precipitation. It is always best to use fresh or properly stored materials.

Q5: Does the presence of the PEG chain and Fluor 647 dye affect the liposome's physical characteristics?

A5: Yes, though the effect is usually minimal at low molar percentages. The incorporation of a bulky PEG-dye conjugate can slightly increase the hydrodynamic diameter and alter the zeta potential (surface charge) of the liposomes.[8] The hydrophilic PEG chains can shield the surface charge, making the zeta potential closer to neutral.[3] It is essential to perform physical characterization (e.g., using Dynamic Light Scattering, DLS) on your final formulation.

Quantitative Data Summary

The following tables provide example data to help guide your experimental design and troubleshooting.

Table 1: Effect of Buffer pH on Liposome Characteristics

Formulation (DOPE:CHEMS:DSPE-PEG) Buffer pH Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
90:10:0.5 5.5 155 0.21 -15.3
90:10:0.5 7.4 140 0.15 -28.7
90:10:0.5 9.0 135 0.12 -45.1

Note: Data is illustrative. CHEMS (Cholesteryl hemisuccinate) is an example of a stabilizing lipid whose charge is pH-dependent.[3][4]

Table 2: Diagnosing Quenching vs. Incorporation

Sample Molar % of Dye-Lipid Fluorescence (a.u.) before Lysis Fluorescence (a.u.) after Lysis Conclusion
Liposome A 1% 850 920 Good Incorporation
Liposome B 5% 450 2500 Self-Quenching
Liposome C 1% 150 165 Poor Incorporation

Note: Lysis with a detergent like Triton X-100 should disrupt the liposome and de-quench the fluorophores.[1][5]

Key Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar liposomes.

Methodology:

  • Lipid Mixing: Dissolve the lipids (e.g., DOPE, cholesterol, and DOPE-PEG-Fluor 647) in an organic solvent like chloroform (B151607) in a round-bottom flask.[9]

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer (e.g., HEPES, PBS at the correct pH) to the flask. Hydrate the film by vortexing the flask at a temperature above the phase transition temperature (Tm) of the main lipid component.[10]

  • Freeze-Thaw Cycles (Optional): To improve encapsulation efficiency, subject the resulting multilamellar vesicle suspension to several (e.g., 5-10) cycles of freezing (in liquid nitrogen) and thawing (in a warm water bath).[11]

  • Extrusion: Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[11] This process is typically repeated 11-21 times to ensure a homogenous population of unilamellar vesicles.

Protocol 2: Quantification of Dye Incorporation

This protocol allows you to determine the efficiency of DOPE-PEG-Fluor 647 incorporation.

Methodology:

  • Purification: Separate the formulated liposomes from any free, unincorporated DOPE-PEG-Fluor 647. Size exclusion chromatography (SEC) using a Sephadex G-50 or similar column is the most common method.[6] The liposomes will elute in the void volume, while the smaller free dye molecules will be retained longer.

  • Standard Curve Preparation: Create a standard curve by preparing several known concentrations of the free DOPE-PEG-Fluor 647 in a buffer containing a lysing agent (e.g., 1% Triton X-100). Measure the fluorescence of each standard at the appropriate excitation/emission wavelengths for Fluor 647 (approx. 648 nm / 671 nm).[12]

  • Sample Measurement: Take a known volume of your purified liposome suspension and lyse it by adding the same concentration of detergent used for the standard curve. This ensures the release of all encapsulated or integrated dye.

  • Quantification: Measure the fluorescence of your lysed liposome sample.

  • Calculation: Use the standard curve to determine the concentration of the dye in your liposome sample. The incorporation efficiency can be calculated as:

    (Amount of dye in purified liposomes / Initial amount of dye used) x 100%

References

Technical Support Center: DOPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOPE-PEG-Fluor 647. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-Fluor 647 and what are its primary applications?

A1: DOPE-PEG-Fluor 647 is a fluorescent lipid conjugate. It consists of the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) linked to a polyethylene (B3416737) glycol (PEG) spacer, which is in turn conjugated to the cyanine (B1664457) fluorescent dye, Fluor 647.[1][2] This structure makes it an ideal tool for labeling the surface of liposomes and other lipid-based nanoparticles. Its primary applications are in fluorescence microscopy and in vivo imaging to track the biodistribution and cellular uptake of these nanoparticles.[2]

Q2: What are the spectral properties of Fluor 647?

A2: Fluor 647 is a far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 665 nm. It is spectrally similar to other popular dyes such as Alexa Fluor 647 and Cy5. This allows it to be used with common laser lines (e.g., 633 nm or 647 nm) and standard filter sets.

Q3: What are the recommended storage conditions for DOPE-PEG-Fluor 647?

A3: It is recommended to store DOPE-PEG-Fluor 647 at -20°C, protected from light.[3] For short-term storage during shipping, it is stable at ambient temperatures for a few days.[4]

Troubleshooting Guide: Signal Quenching Issues

Fluorescence quenching is a common issue that can lead to a significant reduction in the fluorescent signal of DOPE-PEG-Fluor 647-labeled preparations. This guide addresses potential causes and solutions for signal loss.

Q4: My fluorescent signal from DOPE-PEG-Fluor 647-labeled liposomes is much weaker than expected. What could be the cause?

A4: Weak fluorescent signals can arise from several quenching mechanisms. The most common causes include:

  • Environmental Factors: The local chemical environment of the fluorophore can significantly impact its fluorescence intensity.

  • Photobleaching: Exposure to high-intensity light can irreversibly destroy the fluorophore.

  • Self-Quenching: At high concentrations on the liposome (B1194612) surface, Fluor 647 molecules can interact with each other, leading to a decrease in fluorescence.

The following sections provide more detailed troubleshooting for each of these potential issues.

Environmental Quenching

Q5: Can components of my buffer system be quenching the fluorescence?

A5: Yes, certain components in your buffer or experimental medium can quench the fluorescence of cyanine dyes like Fluor 647. It is known that some buffer solutions can affect the hybridization of probes and that anions in the solution can quench fluorescent dyes.[5]

  • Amino Acids: Certain amino acids, notably Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met), have been shown to quench the fluorescence of similar dyes through a combination of static and collisional mechanisms.[6][7][8] If your experimental system involves high concentrations of proteins or these specific amino acids in close proximity to your labeled liposomes, this could be a contributing factor.

  • Reducing Agents: The phosphine-based reducing agent Tris(2-carboxyethyl)phosphine (TCEP) is a known quencher of cyanine dyes, including Cy5 and its relatives.[9][10] This quenching is reversible and occurs through the formation of a non-fluorescent adduct.[9][10] If TCEP is used in your experimental protocol, for example to reduce disulfide bonds, it can lead to significant signal loss.

Quantitative Data on Quenching Effects

The following tables summarize quantitative data on the effects of various quenchers on cyanine dyes spectrally similar to Fluor 647. This data can be used as a reference to diagnose potential quenching issues in your experiments.

Table 1: Effect of Mounting Media on Alexa Fluor 647 Fluorescence Intensity

Mounting MediumRelative Fluorescence Intensity (%)Reference
PBS (Phosphate-Buffered Saline)100[11][12]
Vectashield®~15[11][12]
25% Vectashield® in Tris-glycerolNo significant quenching[13]
GLOX BufferNo significant quenching[13]

Note: Data is for Alexa Fluor 647, which is spectrally very similar to Fluor 647.

Table 2: Quenching of Cyanine Dyes by TCEP

Cyanine DyeQuencherEquilibrium Constant (Keq)Reference
Cy5TCEP0.91 mM-1[9]

Note: This indicates a reversible bimolecular reaction leading to quenching.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Fluor 647 Labeled Liposomes

This protocol describes a general method for preparing fluorescently labeled unilamellar liposomes using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC)

  • DOPE-PEG-Fluor 647

  • Additional lipids as required (e.g., cholesterol, DOPE)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired lipids, including DOPE-PEG-Fluor 647, in chloroform in a round-bottom flask. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or using the rotary evaporator without vacuum.

  • Extrusion:

    • To form unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform at least 11 passes through the extruder to ensure a homogenous size distribution.

  • Purification (Optional):

    • To remove any un-encapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Assay for Measuring Fluorescence Quenching

This protocol provides a method to assess if a component in your experimental setup is quenching the fluorescence of your DOPE-PEG-Fluor 647 labeled liposomes.

Materials:

  • DOPE-PEG-Fluor 647 labeled liposomes

  • Control buffer (a buffer known not to cause quenching, e.g., PBS)

  • Test buffer/solution containing the potential quencher

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a dilution series of your labeled liposomes in the control buffer.

  • Measure the fluorescence intensity of each dilution to establish a baseline.

  • Prepare a parallel dilution series of your labeled liposomes in the test buffer containing the suspected quenching agent.

  • Measure the fluorescence intensity of this second series.

  • Compare the fluorescence intensities of the liposomes in the test buffer to those in the control buffer. A significant decrease in fluorescence in the test buffer indicates a quenching effect.

  • For a more detailed analysis, a Stern-Volmer plot can be generated by plotting the ratio of the unquenched to quenched fluorescence intensity against the concentration of the quencher.[5]

Visualizations

Below are diagrams illustrating key concepts and workflows related to DOPE-PEG-Fluor 647 and fluorescence quenching.

G Potential Causes of Signal Quenching cluster_env Environmental Factors cluster_photo Light-Induced Damage cluster_self Concentration Effects SignalLoss Weak Fluorescent Signal EnvQuenching Environmental Quenching SignalLoss->EnvQuenching Photobleaching Photobleaching SignalLoss->Photobleaching SelfQuenching Self-Quenching SignalLoss->SelfQuenching AminoAcids Amino Acids (Trp, Tyr, His, Met) EnvQuenching->AminoAcids ReducingAgents Reducing Agents (e.g., TCEP) EnvQuenching->ReducingAgents MountingMedia Mounting Media (e.g., Vectashield) EnvQuenching->MountingMedia HighIntensity High-Intensity Excitation Light Photobleaching->HighIntensity LongExposure Prolonged Exposure Time Photobleaching->LongExposure HighLabeling High Labeling Density SelfQuenching->HighLabeling Aggregation Fluorophore Aggregation SelfQuenching->Aggregation

Caption: Troubleshooting logic for weak DOPE-PEG-Fluor 647 signal.

G Experimental Workflow for Liposome Preparation and Analysis Start Start LipidFilm 1. Lipid Film Preparation Start->LipidFilm Hydration 2. Hydration of Lipid Film LipidFilm->Hydration Extrusion 3. Extrusion to Form Unilamellar Vesicles Hydration->Extrusion Analysis 4. Fluorescence Analysis Extrusion->Analysis QuenchingAssay Perform Quenching Assay Analysis->QuenchingAssay Signal is Weak Imaging Proceed to Imaging Analysis->Imaging Signal is Strong Troubleshoot Troubleshoot Quenching QuenchingAssay->Troubleshoot End End Imaging->End Troubleshoot->LipidFilm Reformulate

Caption: Workflow for preparing and analyzing fluorescent liposomes.

G Mechanism of TCEP-Induced Quenching Fluor647 Fluor 647 (Fluorescent) Adduct Fluor 647-TCEP Adduct (Non-Fluorescent) Fluor647->Adduct + TCEP TCEP TCEP Adduct->Fluor647 + UV Light UV_Light UV Light

Caption: Reversible quenching of Fluor 647 by TCEP.

References

Technical Support Center: Photobleaching of Alexa Fluor 647 in Live Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the photobleaching of Alexa Fluor 647 in live-cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during live imaging with Alexa Fluor 647.

Problem Possible Causes Solutions
Rapid signal loss or photobleaching - High laser power.[1] - Long exposure times.[2] - High rate of image acquisition. - Oxygen-mediated damage from reactive oxygen species (ROS).[3][4]- Reduce laser power to the lowest level that provides a sufficient signal-to-noise ratio.[1][5] - Decrease exposure time and compensate by increasing camera gain if necessary.[2] - Reduce the frequency of image acquisition to the minimum required to capture the biological process. - Use a live-cell imaging medium containing an oxygen scavenging system or antifade reagents like Trolox.[3]
No or very weak fluorescent signal - Incorrect filter set or laser line. - Low concentration or poor labeling efficiency of the Alexa Fluor 647 conjugate. - The imaging system's camera is not sensitive in the far-red spectrum.[6]- Ensure you are using the appropriate laser line (e.g., 633 nm or 640 nm) and emission filter for Alexa Fluor 647 (emission max ~665 nm).[7][8] - Verify the concentration and labeling efficiency of your fluorescent probe. - Confirm that your microscope's camera has good quantum efficiency in the far-red region.
High background fluorescence - Excess unbound fluorescent conjugate. - Autofluorescence from the cell culture medium or the cells themselves.[9] - Non-specific binding of the fluorescent conjugate.[10]- Ensure adequate washing steps after labeling to remove unbound dye. - Use a phenol (B47542) red-free imaging medium with low background fluorescence.[2] - Include appropriate blocking steps in your protocol to prevent non-specific binding.
Signs of cell stress or death (e.g., blebbing, detachment) - Phototoxicity due to high light exposure and ROS production.[4]- Implement the same strategies used to reduce photobleaching (lower laser power, shorter exposure).[5] - Use an environmentally controlled chamber on the microscope to maintain optimal cell health (temperature, CO2). - Consider using a fluorophore with a longer wavelength if phototoxicity persists.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Alexa Fluor 647 in live imaging?

A1: Photobleaching is the irreversible destruction of a fluorophore caused by light exposure, leading to a loss of its ability to fluoresce.[3] In live-cell imaging, this results in a progressive decrease in signal intensity, which can limit the duration of time-lapse experiments and affect the quantitative analysis of the data.

Q2: How photostable is Alexa Fluor 647 compared to other far-red dyes?

A2: Alexa Fluor 647 is known for its relatively high photostability compared to other cyanine (B1664457) dyes like Cy5.[11][12] However, like all fluorophores, it is still susceptible to photobleaching under intense or prolonged illumination.

Q3: What are the key imaging parameters to optimize for minimizing photobleaching?

A3: The most critical parameters are:

  • Laser Power: Use the lowest possible laser intensity that provides an adequate signal.[1][5]

  • Exposure Time: Keep the exposure time as short as possible for each image.[2]

  • Acquisition Rate: Only acquire images as frequently as is necessary to capture the dynamics of the biological process of interest.

Q4: Can the imaging medium affect the photostability of Alexa Fluor 647?

A4: Yes, the composition of the imaging medium has a significant impact. Standard culture media can contain components that contribute to the generation of reactive oxygen species (ROS) under illumination. Using specialized live-cell imaging media containing antifade reagents or oxygen scavenging systems can significantly enhance the photostability of Alexa Fluor 647.[3]

Q5: What is phototoxicity and how is it related to photobleaching?

A5: Phototoxicity refers to the damaging effects of light on living cells, which is often a consequence of the same processes that cause photobleaching.[4] The excitation of fluorophores can lead to the production of ROS, which can damage cellular components, disrupt normal cellular processes, and ultimately lead to cell death.[4] Therefore, the strategies to reduce photobleaching also help to minimize phototoxicity.

Q6: Are there alternatives to Alexa Fluor 647 for long-term live imaging?

A6: While Alexa Fluor 647 is a robust choice, for very long-term imaging experiments, you might consider newer, more photostable dyes. Some manufacturers offer dyes with improved photostability in the same spectral range.

Quantitative Data

The following tables summarize key quantitative parameters for Alexa Fluor 647.

Table 1: Spectroscopic and Photophysical Properties of Alexa Fluor 647

ParameterValueReference
Excitation Maximum650 nm[8]
Emission Maximum665 nm[8]
Molar Extinction Coefficient239,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield0.33[8][13]

Table 2: Comparative Photostability of Alexa Fluor 647

FluorophoreRelative PhotostabilityObservationReference
Alexa Fluor 647 HighSignificantly more resistant to photobleaching than Cy5. Retained about 80% of initial fluorescence in one study.[11][12]
Cy5 ModerateLess photostable than Alexa Fluor 647. Retained only 55% of initial fluorescence under the same conditions as the Alexa Fluor 647 study.[11]
SeTau-647 Very HighShowed a 4.2 times slower initial photobleaching rate compared to Alexa Fluor 647 in one experiment.[14]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with Alexa Fluor 647 to Minimize Photobleaching

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

    • Culture cells in their standard growth medium until they reach the desired confluency.

  • Labeling:

    • Prepare the Alexa Fluor 647 conjugate (e.g., antibody, phalloidin) in a suitable buffer.

    • Remove the growth medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Add the labeling solution to the cells and incubate for the recommended time and temperature, protected from light.

    • Wash the cells three times with pre-warmed PBS to remove any unbound conjugate.

  • Imaging:

    • Replace the PBS with a live-cell imaging medium, preferably one that is phenol red-free and contains an antifade reagent or oxygen scavenger.

    • Place the dish on the microscope stage within an environmental chamber set to 37°C and 5% CO₂.

    • Locate the cells of interest using brightfield or DIC to minimize fluorescence exposure.

    • Switch to the fluorescence channel for Alexa Fluor 647 (e.g., 640 nm excitation).

    • Start with a low laser power (e.g., 1-5%) and a short exposure time (e.g., 50-100 ms).

    • Adjust the laser power and exposure time to the minimum levels that provide a clear image with acceptable signal-to-noise.

    • For time-lapse imaging, set the acquisition interval to the longest possible duration that will still capture the biological event of interest.

    • Utilize a shutter to block the excitation light path when not actively acquiring an image.

Protocol 2: Workflow for Optimizing Laser Power and Exposure Time

This protocol provides a systematic approach to finding the optimal balance between image quality and cell health.

  • Determine Maximum Exposure Time: Based on the known or expected speed of the biological process, determine the longest exposure time that will not introduce motion blur.

  • Initial Image Acquisition: Acquire a short time-lapse series at a high frame rate with low laser power to assess the dynamics of your sample and confirm the required temporal resolution.

  • Assess Photobleaching:

    • Select a field of view and acquire a time-lapse series with your initial imaging settings.

    • Quantify the fluorescence intensity of your labeled structures over time. A rapid decrease in intensity indicates significant photobleaching.

  • Assess Phototoxicity:

    • After the time-lapse acquisition, continue to monitor the cells for signs of stress, such as changes in morphology, motility, or progression through the cell cycle.

    • Consider using a viability stain or a marker for mitochondrial health as a more sensitive indicator of phototoxicity.

  • Optimization:

    • If photobleaching or phototoxicity is observed, systematically reduce the laser power and/or the frequency of image acquisition.

    • If the signal is too low, you can cautiously increase the exposure time or camera gain, while continuing to monitor for phototoxicity.

    • Repeat steps 3-5 until you find a set of parameters that provides acceptable image quality with minimal photobleaching and no observable phototoxic effects over the desired experimental duration.

Visualizations

phototoxicity_pathway light High-Intensity Light (e.g., 640 nm laser) af647 Alexa Fluor 647 (Excited State) light->af647 Excitation ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) af647->ros Generates stress Cellular Stress ros->stress damage Damage to Cellular Components (Lipids, Proteins, DNA) ros->damage sapk Stress-Activated Protein Kinase (SAPK) Pathway Activation stress->sapk apoptosis Apoptosis / Cell Death sapk->apoptosis caspase Caspase Activation caspase->apoptosis damage->caspase

Caption: A simplified signaling pathway illustrating how high-intensity light can lead to phototoxicity.

imaging_workflow start Start: Prepare Labeled Live-Cell Sample setup Set Initial Imaging Parameters (Low Laser Power, Short Exposure) start->setup acquire Acquire Test Time-Lapse setup->acquire assess Assess Image Quality and Photobleaching/Phototoxicity acquire->assess acceptable Parameters Acceptable? assess->acceptable adjust Adjust Parameters (e.g., Lower Laser Power) acceptable->adjust No experiment Proceed with Full Experiment acceptable->experiment Yes adjust->acquire end End experiment->end

Caption: An experimental workflow for optimizing live-cell imaging parameters to minimize photobleaching.

References

Technical Support Center: Optimizing DOPE-PEG-Fluor 647 for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of DOPE-PEG-Fluor 647 in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-Fluor 647 and how does it label cells?

DOPE-PEG-Fluor 647 is a fluorescent lipid conjugate.[1][2] It consists of three parts:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, allowing the molecule to insert into the cell's plasma membrane.

  • PEG (Polyethylene Glycol): A flexible polymer spacer that improves solubility and reduces non-specific interactions.[3]

  • Fluor 647: A far-red fluorescent dye that allows for visualization using fluorescence microscopy or flow cytometry.[2]

Labeling occurs through the spontaneous insertion of the DOPE lipid anchor into the outer leaflet of the cell's plasma membrane. This process is driven by hydrophobic interactions and does not typically require cell permeabilization.

Q2: What is the recommended starting concentration for labeling?

A definitive optimal concentration can be cell-type dependent. A common starting point for fluorescent lipid labeling is in the low micromolar range. It is crucial to perform a concentration titration to find the ideal balance between strong signal and low background for your specific cell type and experimental conditions.

Q3: How can I optimize the labeling concentration?

Optimization is best achieved by performing a dose-response experiment. Test a range of DOPE-PEG-Fluor 647 concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM) while keeping incubation time and cell number constant. Analyze the results for signal intensity and background fluorescence to determine the optimal concentration.

Q4: Is DOPE-PEG-Fluor 647 toxic to my cells?

High concentrations of exogenous lipids or long incubation times can potentially impact cell viability. It is essential to perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling optimization experiments to ensure the chosen concentration and conditions are not cytotoxic.

Q5: How can I verify that the labeling was successful?

Successful labeling can be confirmed using qualitative and quantitative methods:

  • Fluorescence Microscopy: Visually inspect cells for a clear fluorescent signal localized to the cell membrane.

  • Flow Cytometry: Quantify the increase in fluorescence intensity of the cell population compared to an unstained control group. This method provides a robust quantitative measure of labeling efficiency.

Troubleshooting Guide

This section addresses common problems encountered during cell labeling with DOPE-PEG-Fluor 647.

ProblemPotential CauseRecommended Solution
High Background or Non-Specific Staining 1. Concentration Too High: Excess probe in the solution or loosely bound to the cell surface.[4][5][6]1. Perform Titration: Reduce the concentration of DOPE-PEG-Fluor 647. The optimal concentration provides bright specific staining with minimal background.[5]
2. Inadequate Washing: Insufficient removal of unbound probe after incubation.[4]2. Optimize Wash Steps: Increase the number of washes (e.g., from 2 to 3-4) and/or the volume of washing buffer (e.g., PBS). Ensure gentle aspiration to avoid cell loss.
3. Cell Autofluorescence: Some cell types naturally fluoresce, which can obscure the signal.[5][7][8]3. Use Controls: Always include an unstained cell sample to measure the baseline autofluorescence.[5] If autofluorescence is high in your channel of interest, consider using a quenching agent like Trypan Blue for microscopy or specialized blocking buffers.[5]
Weak or No Signal 1. Concentration Too Low: Insufficient probe to generate a detectable signal.[5][7]1. Increase Concentration: Systematically increase the concentration of DOPE-PEG-Fluor 647 based on your initial titration results.
2. Incubation Time Too Short: The probe did not have enough time to incorporate into the cell membrane.2. Increase Incubation Time: Extend the incubation period (e.g., from 15 minutes to 30 or 60 minutes). Monitor cell health during longer incubations.
3. Photobleaching: The fluorophore has been damaged by excessive exposure to light.[7]3. Minimize Light Exposure: Protect labeled cells from light. Use an antifade mounting medium for microscopy and reduce laser power or exposure time during image acquisition.[9]
Uneven or Patchy Staining 1. Probe Aggregation: The lipid probe may not be fully solubilized in the buffer.1. Ensure Proper Solubilization: Briefly vortex or sonicate the stock solution and the final labeling solution before adding it to the cells to break up aggregates.
2. Uneven Cell Health: Unhealthy or dying cells can exhibit abnormal membrane properties and inconsistent labeling.2. Ensure Healthy Culture: Use cells from a healthy, sub-confluent culture. Check for signs of stress or death before starting the experiment.

Experimental Protocols & Data

Optimization Parameters

The following table provides recommended starting points for optimizing your cell labeling protocol.

ParameterStarting RecommendationOptimization RangeNotes
Concentration 1 - 5 µM0.1 - 10 µMHighly cell-type dependent. A titration is critical.
Incubation Time 15 - 30 minutes5 - 60 minutesLonger times may increase signal but also background and potential toxicity.
Incubation Temperature 37°C4°C to 37°CLabeling at 4°C can reduce endocytosis of the probe if only surface labeling is desired.
Cell Density 70-90% Confluency-Ensure cells are in a logarithmic growth phase.
Standard Protocol for Cell Labeling

This protocol provides a general workflow for labeling adherent cells.

  • Cell Preparation:

    • Seed cells onto a suitable culture vessel (e.g., glass-bottom dish for microscopy or a multi-well plate).

    • Culture until cells reach 70-90% confluency.

    • Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) or other suitable buffer.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of DOPE-PEG-Fluor 647 in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution to the desired final concentration in pre-warmed serum-free media or PBS. Vortex briefly to ensure complete mixing.

  • Cell Labeling:

    • Add the labeling solution to the washed cells, ensuring the entire surface is covered.

    • Incubate the cells for the desired time (e.g., 15-30 minutes) at the chosen temperature (e.g., 37°C), protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed PBS to remove all unbound probe.

  • Analysis:

    • Add fresh media or buffer to the cells.

    • Proceed immediately with analysis by fluorescence microscopy or prepare cells for flow cytometry. For microscopy, use an appropriate filter set for Fluor 647 (e.g., Excitation/Emission ~650/670 nm).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Seed & Culture Cells B Prepare Labeling Solution C Wash Cells (x2) with PBS B->C D Incubate with DOPE-PEG-Fluor 647 C->D E Wash Cells (x3) to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F G Analyze with Flow Cytometer E->G

Caption: Experimental workflow for cell labeling.

troubleshooting_guide P1 High Background C1 Concentration Too High P1->C1 C2 Inadequate Washing P1->C2 P2 Weak / No Signal C3 Concentration Too Low P2->C3 C4 Incubation Too Short P2->C4 C5 Photobleaching P2->C5 S1 Reduce Concentration C1->S1 S2 Increase Wash Steps/Volume C2->S2 S3 Increase Concentration C3->S3 S4 Increase Incubation Time C4->S4 S5 Minimize Light Exposure Use Antifade Mountant C5->S5

Caption: Troubleshooting common labeling issues.

References

Technical Support Center: Aggregation of Lipid Nanoparticles with DOPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs) incorporating DOPE-PEG-Fluor 647. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to LNP aggregation during and after formulation.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-Fluor 647, and why is it used in LNP formulations?

A1: DOPE-PEG-Fluor 647 is a fluorescently labeled lipid conjugate. It consists of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) phospholipid, which acts as a helper lipid in LNP formulations, linked to a polyethylene (B3416737) glycol (PEG) spacer, which is in turn conjugated to a Fluor 647 cyanine (B1664457) dye. It is incorporated into LNP formulations primarily for visualizing and tracking the nanoparticles in vitro and in vivo. The PEG component provides a hydrophilic shield that can prevent aggregation and increase circulation time, while the Fluor 647 dye allows for detection using fluorescence microscopy and other fluorescence-based assays.[1][2]

Q2: Can the inclusion of DOPE-PEG-Fluor 647 contribute to LNP aggregation?

A2: While PEGylated lipids are generally included to prevent aggregation, the use of fluorescently labeled lipids like DOPE-PEG-Fluor 647 can sometimes introduce instability.[2] Potential contributing factors include:

  • High Molar Ratios: Incorporating an excessive molar percentage of DOPE-PEG-Fluor 647 can lead to instability and aggregation.

  • Fluorophore Interactions: Cyanine dyes, such as Fluor 647, can be prone to self-aggregation and fluorescence quenching, especially at high concentrations on the nanoparticle surface.[3][4] These interactions between dye molecules on adjacent LNPs could potentially contribute to particle aggregation.[5][6]

  • Hydrophilicity of the Dye: Some studies suggest that more hydrophilic dyes may be released from nanoparticles more quickly, which could impact the stability of the LNP surface.[7][8]

Q3: What is a typical molar percentage for PEG-lipids in an LNP formulation?

A3: The optimal molar percentage of PEG-lipids can vary depending on the specific lipid composition and the intended application. However, a common starting range is between 0.5 mol% and 3 mol%.[9] For many formulations, an optimal concentration is often found to be around 1.5 mol%.[10] It is crucial to empirically determine the optimal ratio for your specific formulation to ensure both stability and efficacy.

Q4: How can I detect and quantify LNP aggregation?

A4: The primary method for detecting and quantifying LNP aggregation is Dynamic Light Scattering (DLS).[11][12] DLS measures the size distribution of particles in a sample. An increase in the average particle size (Z-average) and the polydispersity index (PDI) over time are indicative of aggregation. A PDI value below 0.3 is generally considered acceptable for a homogenous LNP population.[13]

Troubleshooting Guide

This guide addresses common problems encountered when using DOPE-PEG-Fluor 647 in LNP formulations.

Problem Potential Causes Recommended Solutions
High Initial Particle Size (>200 nm) and/or PDI (>0.3) Immediately After Formulation 1. Suboptimal Lipid Ratios: The molar percentage of DOPE-PEG-Fluor 647 may be too high or too low. 2. Poor Mixing: Inefficient or inconsistent mixing during formulation can lead to larger, more polydisperse particles. 3. Lipid Solubility Issues: One or more lipid components may not be fully dissolved in the organic solvent before mixing.1. Optimize DOPE-PEG-Fluor 647 Concentration: Titrate the molar percentage of DOPE-PEG-Fluor 647, starting from a low concentration (e.g., 0.5 mol%) and gradually increasing to find the optimal balance between labeling efficiency and particle stability. A common starting point for total PEG-lipid is 1.5 mol%. 2. Refine Mixing Parameters: If using a microfluidic system, increase the total flow rate and/or the flow rate ratio of the aqueous to organic phase. For manual mixing, ensure rapid and consistent pipetting. 3. Ensure Complete Dissolution: Gently warm the lipid/ethanol (B145695) mixture (e.g., to 60-65°C) to ensure all lipids, especially cholesterol and any saturated helper lipids, are fully dissolved before mixing with the aqueous phase.
LNP Aggregation During Storage (Increase in Size and PDI over time) 1. Insufficient Steric Stabilization: The concentration of DOPE-PEG-Fluor 647 may be too low to adequately shield the nanoparticle surface. 2. Inappropriate Storage Conditions: Incorrect temperature, pH, or buffer composition can destabilize LNPs. 3. Freeze-Thaw Stress: Freezing and thawing can induce aggregation if cryoprotectants are not used. 4. Fluorophore-Mediated Interactions: At higher concentrations, the Fluor 647 dye may contribute to inter-particle aggregation.1. Adjust DOPE-PEG-Fluor 647 Concentration: If the initial concentration is very low, consider a slight increase to enhance steric shielding. 2. Optimize Storage Buffer and Temperature: Store LNPs at 4°C for short-term use. For longer-term storage, consider freezing at -20°C or -80°C, but always in the presence of a cryoprotectant. The storage buffer should be at a neutral pH (e.g., PBS pH 7.4). 3. Add a Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) (e.g., 10% w/v) to the LNP suspension to prevent aggregation during freeze-thaw cycles. 4. Evaluate a Non-Fluorescent PEG-Lipid Control: Formulate LNPs with an equivalent molar percentage of a non-fluorescent PEG-lipid (e.g., DMG-PEG 2000) to determine if the aggregation is specific to the presence of the Fluor 647 dye.
Low Fluorescence Signal in Labeled LNPs 1. Low Incorporation of DOPE-PEG-Fluor 647: The amount of fluorescent lipid in the formulation may be too low. 2. Fluorescence Quenching: At high concentrations, cyanine dyes can self-quench, leading to a lower than expected fluorescence signal.[4]1. Increase DOPE-PEG-Fluor 647 Molar Ratio: Gradually increase the molar percentage of the fluorescent lipid in your formulation. Be mindful of the potential for increased aggregation at higher concentrations. 2. Optimize Formulation for Reduced Quenching: If quenching is suspected, try slightly decreasing the molar ratio of DOPE-PEG-Fluor 647 to see if the fluorescence intensity per particle increases.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • DOPE-PEG-Fluor 647

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device and syringes

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid individually in ethanol to create concentrated stock solutions (e.g., ionizable lipid and cholesterol at 100 mM, DSPC and DOPE-PEG-Fluor 647 at 10 mM).[14]

  • Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an appropriate ratio to achieve the desired molar percentages. A common starting formulation is a molar ratio of 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DOPE-PEG-Fluor 647.[14]

  • Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture (organic phase) into one syringe and the aqueous phase into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically starting at 3:1.

    • Set the total flow rate (TFR) according to the manufacturer's recommendations for your microfluidic chip (e.g., 12 mL/min).

    • Initiate mixing. The rapid mixing will induce LNP self-assembly.

  • Purification: Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated payload.

  • Sterilization and Storage: Filter the purified LNPs through a 0.22 µm sterile filter and store at 4°C.[9]

Protocol 2: LNP Size and Aggregation Analysis by Dynamic Light Scattering (DLS)

Materials:

  • LNP sample

  • DLS-compatible cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of your LNP suspension in the storage buffer (e.g., PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate (typically between 150,000 and 250,000 counts per second).[15]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Carefully pipette the diluted LNP sample into a clean DLS cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Initiate the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • Analyze the resulting size distribution report.

    • Record the Z-average particle size and the Polydispersity Index (PDI).

    • For aggregation studies, repeat the measurement at different time points (e.g., immediately after formulation, 24 hours, 1 week) under the specified storage conditions. An increase in the Z-average and/or PDI indicates aggregation.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Downstream Processing cluster_analysis Quality Control Lipid_Stocks Prepare Lipid Stocks (Ethanol) Mixing Microfluidic Mixing Lipid_Stocks->Mixing Aqueous_Payload Prepare Aqueous Payload (e.g., Citrate Buffer, pH 4.0) Aqueous_Payload->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS DLS Analysis (Size & PDI) Sterilization->DLS Storage Store at 4°C Sterilization->Storage Troubleshooting_Aggregation Start LNP Aggregation Observed? High_Molar_Ratio Is [DOPE-PEG-Fluor 647] > 2.0 mol%? Start->High_Molar_Ratio Yes End Aggregation Resolved Start->End No Reduce_Ratio Reduce Molar Ratio (Target: 0.5-1.5 mol%) High_Molar_Ratio->Reduce_Ratio Yes Check_Storage Check Storage Conditions (Temp, Buffer, pH) High_Molar_Ratio->Check_Storage No Reduce_Ratio->End Optimize_Storage Optimize Storage: - 4°C for short-term - Add cryoprotectant for freezing Check_Storage->Optimize_Storage Suboptimal Check_Mixing Review Mixing Protocol (Flow rates, consistency) Check_Storage->Check_Mixing Optimal Optimize_Storage->End Optimize_Mixing Increase Total Flow Rate Ensure rapid, consistent mixing Check_Mixing->Optimize_Mixing Inconsistent Control_Experiment Run Control Experiment (w/ non-fluorescent PEG-lipid) Check_Mixing->Control_Experiment Consistent Optimize_Mixing->End Control_Experiment->End

References

non-specific binding of DOPE-PEG-Fluor 647 in tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-Fluor 647. This guide provides troubleshooting assistance and answers to frequently asked questions regarding non-specific binding of this reagent in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-Fluor 647 and what are its primary applications?

DOPE-PEG-Fluor 647 is a fluorescently labeled liposome (B1194612) formulation. It consists of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which forms the lipid bilayer, conjugated to a Polyethylene Glycol (PEG) chain. The PEG chain is terminated with a Fluor 647 dye, a far-red fluorophore. This reagent is commonly used in biomedical research for in vivo and in vitro imaging studies to track the biodistribution and cellular uptake of liposomal drug delivery systems.

Q2: What are the primary causes of non-specific binding of DOPE-PEG-Fluor 647 in tissues?

Non-specific binding, which results in high background fluorescence, can arise from several factors:

  • Electrostatic Interactions: The charge of the fluorophore and the liposome surface can interact with charged molecules on cell surfaces and in the extracellular matrix. Some fluorescent dyes, including Alexa Fluor® 647, are highly charged and can contribute to non-specific binding[1].

  • Hydrophobic Interactions: The lipid components of the liposome can non-specifically interact with hydrophobic regions of proteins and cell membranes[2].

  • Dye Dissociation: The fluorescent dye (Fluor 647) may dissociate or "leak" from the PEG-lipid anchor and bind to tissue components independently of the liposome[3]. This can lead to an inaccurate representation of the liposome's localization[3][4].

  • Phagocytic Uptake: Liposomes can be non-specifically taken up by phagocytic cells, such as macrophages and Kupffer cells in the liver, which are part of the reticuloendothelial system (RES)[5].

  • Liposome Aggregation: Aggregation of liposomes can lead to larger particles that may become trapped in tissues or non-specifically internalized by cells.

Q3: How does the PEG component influence non-specific binding?

The PEG chain is included in the formulation to provide a "stealth" characteristic, which helps reduce non-specific interactions and prolong circulation time in vivo[6][7]. It creates a hydrophilic layer that sterically hinders the adsorption of proteins (opsonization) and reduces uptake by the RES[8][9]. However, the length and density of the PEG chains are critical:

  • Short PEG Chains: May not provide sufficient shielding, leading to protein corona formation and clearance[10].

  • Long PEG Chains: While effective at reducing non-specific protein binding, very long chains might interfere with cellular uptake or endosomal escape if specific targeting is desired[10][11]. The length of the PEG linker can significantly influence the tumor-targeting ability of liposomes in vivo[12].

Q4: Can the Fluor 647 dye itself contribute to non-specific signal?

Troubleshooting Guide

Problem: High background fluorescence is observed across all tissues, including negative controls.

QuestionPossible CauseSuggested Solution
1. Did you include a blocking step in your protocol? Exposed hydrophobic and charged surfaces in the tissue can bind the liposomes.Implement a blocking step. Before applying the liposomes, incubate the tissue sections with a blocking agent like Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody (if applicable) to saturate non-specific binding sites[13].
2. Is the concentration of DOPE-PEG-Fluor 647 too high? Excess liposomes can lead to increased non-specific binding and background signal.Optimize the liposome concentration. Perform a titration experiment to determine the lowest concentration that provides a specific signal with an acceptable signal-to-noise ratio[5][14].
3. Were the washing steps sufficient? Inadequate washing may leave unbound or loosely bound liposomes in the tissue.Increase the stringency of washes. Extend the duration and/or increase the number of washing steps after incubation. Consider adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific interactions, but be cautious as detergents can lyse liposomes[2][15].
4. Could the signal be from dissociated free dye? The Fluor 647 dye may have leaked from the liposomes during storage or incubation.Validate liposome stability. Use a technique like size-exclusion chromatography (SEC) to separate the liposomes from any free dye before application[3]. Also, run a control experiment by incubating tissues with free Fluor 647 dye alone to assess its intrinsic binding properties.
5. Is tissue autofluorescence a contributing factor? Some tissues have endogenous fluorophores that can contribute to background, especially in the red and far-red spectrum.Image an unstained tissue control. Acquire an image of a control tissue section that has not been incubated with the fluorescent liposome to assess the level of natural autofluorescence. Use appropriate imaging software to subtract this background signal if necessary.

Factors Influencing Non-Specific Binding

The following table summarizes key parameters and their impact on the non-specific binding of liposomal nanoparticles.

ParameterFactorImpact on Non-Specific BindingRecommendations & Considerations
Liposome Formulation PEG Chain LengthLonger PEG chains generally decrease non-specific protein adsorption and RES uptake[8][11].A PEG molecular weight of ~2000 g/mol is a common compromise for balancing circulation time and cellular interaction[10].
Fluorophore PropertiesHighly charged dyes can increase non-specific electrostatic binding[1].Use the lowest effective dye concentration. Validate that the dye does not dissociate from the liposome under experimental conditions[3][4].
Lipid CompositionThe overall charge and fluidity of the lipid bilayer can affect interactions with tissues.Maintain consistent batch-to-batch formulation. The inclusion of cholesterol can enhance PEG chain flexibility and stability[8].
Experimental Conditions Blocking AgentsPre-incubation with protein solutions like BSA can saturate non-specific binding sites.Use high-purity, non-fluorescent blocking agents. BSA and non-fat dried milk are common choices[13].
Washing ProtocolInsufficient washing fails to remove unbound liposomes.Perform multiple, stringent washes with an appropriate buffer (e.g., PBS) after incubation[15].
Incubation Time & TempLonger incubation times can sometimes increase non-specific accumulation.Optimize incubation time to achieve specific binding without increasing background. Perform incubations at a controlled temperature (e.g., 4°C or 37°C) based on the experimental goal[4].
Biological System Tissue TypeTissues rich in phagocytic cells (liver, spleen) will show higher non-specific uptake[5].Be aware of the cellular composition of your target tissue. Use cell-specific markers to confirm localization if possible.
Animal ModelFur can cause significant light scattering and autofluorescence in in vivo imaging.For in vivo imaging, hairless mice are recommended. Otherwise, the imaging area should be carefully shaved[16].

Experimental Protocols

Protocol 1: General Blocking and Staining Procedure for Tissue Sections
  • Rehydration and Antigen Retrieval (if applicable): Rehydrate paraffin-embedded sections through a series of ethanol (B145695) washes. Perform antigen retrieval if co-staining with antibodies.

  • Blocking:

    • Wash slides 3 times for 5 minutes each in Phosphate Buffered Saline (PBS).

    • Prepare a blocking buffer (e.g., 1-5% BSA in PBS).

    • Incubate sections in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Liposome Incubation:

    • Dilute the DOPE-PEG-Fluor 647 liposomes to the pre-optimized concentration in blocking buffer or a suitable assay buffer.

    • Remove the blocking buffer from the slides (do not wash).

    • Apply the diluted liposome solution to the tissue sections and incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.

  • Washing:

    • Wash the slides 3-5 times for 5-10 minutes each with PBS to remove unbound liposomes[15]. Increasing the number and duration of washes can help reduce background[15].

  • Counterstaining and Mounting:

    • If desired, apply a nuclear counterstain (e.g., DAPI).

    • Wash briefly in PBS.

    • Mount with an appropriate aqueous mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filter sets for Fluor 647 (Excitation/Emission ~650/670 nm).

Protocol 2: Validation of Liposome Stability via Size-Exclusion Chromatography (SEC)

This protocol helps determine if the Fluor 647 dye has dissociated from the liposomes.

  • Column Preparation: Equilibrate a pre-packed SEC column (e.g., Sepharose CL-4B) with PBS according to the manufacturer's instructions.

  • Sample Loading: Load a small volume (e.g., 100 µL) of your DOPE-PEG-Fluor 647 stock solution onto the column.

  • Elution: Elute the column with PBS, collecting fractions of a defined volume (e.g., 200 µL).

  • Analysis:

    • The liposomes, being large, will elute first in the void volume.

    • Any smaller, free Fluor 647 dye will elute in later fractions.

    • Measure the fluorescence of each fraction using a plate reader or spectrophotometer.

    • A single fluorescent peak in the early fractions indicates a stable formulation. A second peak in later fractions indicates the presence of free dye[3].

Visual Guides

Below are diagrams illustrating the mechanisms of non-specific binding and a logical workflow for troubleshooting common issues.

liposome DOPE-PEG-Fluor 647 Liposome electrostatic Electrostatic Interactions (Charged Dye/Lipid) liposome->electrostatic hydrophobic Hydrophobic Interactions (Lipid Bilayer) liposome->hydrophobic phagocytosis Uptake by Phagocytes (e.g., Macrophages) liposome->phagocytosis dye_leak Fluor 647 Dissociation (Dye Leakage) liposome->dye_leak causes_title Potential Causes of Non-Specific Binding outcome High Background Signal (Non-Specific Binding) electrostatic->outcome hydrophobic->outcome phagocytosis->outcome dye_leak->outcome

Caption: Potential mechanisms leading to non-specific binding of fluorescent liposomes.

start Problem: High Background Signal q_controls Are proper controls included? (Unstained, Free Dye) start->q_controls q_blocking Was a blocking step used? q_controls->q_blocking Yes sol_controls Action: Run controls to assess autofluorescence and free dye binding. q_controls->sol_controls No sol_blocking Action: Add a blocking step (e.g., 1-5% BSA) before liposome incubation. q_blocking->sol_blocking No q_concentration Is liposome concentration optimized? q_blocking->q_concentration Yes sol_concentration Action: Perform a titration to find the optimal (lower) concentration. q_concentration->sol_concentration No q_washing Are washing steps sufficiently stringent? q_concentration->q_washing Yes sol_washing Action: Increase number and duration of post-incubation washes. q_washing->sol_washing No sol_stability Advanced: Check liposome stability (e.g., with SEC) to rule out dye leakage. q_washing->sol_stability Yes

Caption: A troubleshooting workflow for addressing high background fluorescence.

References

Technical Support Center: Troubleshooting Low Fluorescence Signal from DOPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-Fluor 647. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low fluorescence signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no fluorescence signal from my DOPE-PEG-Fluor 647 labeled liposomes. What are the potential causes?

A weak or absent fluorescence signal can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with the liposome (B1194612) preparation, the fluorophore itself, or the imaging setup. Potential causes include:

  • Inefficient Incorporation: The DOPE-PEG-Fluor 647 may not have been efficiently incorporated into the liposome bilayer during preparation.

  • Fluorophore Degradation: The Fluor 647 dye may have degraded due to improper storage or handling, leading to a loss of fluorescence.

  • Photobleaching: Exposure to intense light during sample preparation or imaging can irreversibly destroy the fluorophore.[1]

  • Quenching: High concentrations of the fluorescent lipid can lead to self-quenching, where fluorophores in close proximity diminish each other's signal.[2][3] Quenching can also be caused by other components in your sample or buffer.

  • Suboptimal Buffer Conditions: The pH and composition of the buffer can influence the fluorescence intensity of cyanine (B1664457) dyes like Fluor 647.[4]

  • Incorrect Imaging Parameters: The settings on the fluorescence microscope or plate reader, such as excitation/emission wavelengths, exposure time, and gain, may not be optimal for Fluor 647.

  • Liposome Aggregation: Aggregation of liposomes can lead to quenching and inaccurate fluorescence readings.[5][6]

Q2: My fluorescence signal is bright initially but fades rapidly during imaging. What is happening and how can I prevent it?

This phenomenon is known as photobleaching, the light-induced irreversible damage to a fluorophore.[1] Fluor 647, while relatively photostable, can still be susceptible to photobleaching, especially under prolonged or high-intensity illumination.

To minimize photobleaching, consider the following strategies:

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[1] These reagents often contain antioxidants or triplet state quenchers that protect the fluorophore from photobleaching.[7]

  • Minimize Light Exposure: Reduce the time your sample is exposed to the excitation light. Use the lowest possible excitation intensity that still provides a detectable signal.[1] When locating the region of interest, use a lower light intensity or transmitted light before switching to fluorescence imaging.

  • Optimize Imaging Settings: Use a more sensitive detector or increase the camera gain to reduce the required exposure time.

  • Image in an Oxygen-Depleted Environment: The presence of oxygen can accelerate photobleaching.[8] Using an oxygen scavenging system in your imaging buffer can help preserve the fluorescence signal.

Q3: Can the storage and handling of DOPE-PEG-Fluor 647 affect its fluorescence?

Yes, proper storage and handling are crucial for maintaining the fluorescence integrity of DOPE-PEG-Fluor 647.

  • Storage Conditions: Store the product at -20°C in the dark.[9] Avoid repeated freeze-thaw cycles.

  • Protection from Light: Fluor 647 is a light-sensitive dye. Protect the product from light at all times by storing it in a dark container and minimizing exposure to ambient light during handling.

  • Reconstitution: When reconstituting the lipid, use a high-quality, anhydrous solvent like chloroform (B151607) or ethanol, as recommended by the supplier. Ensure the solvent is free of contaminants that could quench fluorescence.

Q4: How does the lipid composition of my liposomes affect the fluorescence signal of DOPE-PEG-Fluor 647?

The lipid environment can influence the fluorescence properties of the dye. The incorporation efficiency and the quantum yield of the fluorophore can be affected by the surrounding lipid bilayer.[10] For instance, the phase of the lipid bilayer (e.g., gel vs. liquid disordered) can impact the insertion and fluorescence of lipophilic dyes.[10] It is important to consider the overall lipid composition and its potential interactions with the Fluor 647 dye.

Q5: I suspect my liposomes are aggregating. How can I check for this and what can I do to prevent it?

Liposome aggregation can be a significant issue, leading to inaccurate fluorescence measurements due to quenching and light scattering.

  • Detection of Aggregation: Dynamic Light Scattering (DLS) is a common technique to measure the size distribution of your liposome population. A significant increase in particle size or a high polydispersity index (PDI) can indicate aggregation.

  • Prevention Strategies:

    • Optimize PEGylation: The PEG component of DOPE-PEG-Fluor 647 is designed to provide a steric barrier and prevent aggregation. Ensure that the concentration of the PEGylated lipid is sufficient (typically 5-10 mol%).[11]

    • Control Ionic Strength: High salt concentrations can sometimes screen the surface charge of liposomes and promote aggregation. Consider optimizing the ionic strength of your buffer.

    • Maintain Appropriate Temperature: Store liposome suspensions at a suitable temperature, as temperature fluctuations can affect stability.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (Ex) ~650 nm[12]
Emission Maximum (Em) ~670 nm[12]
Quantum Yield High[12]
Photostability High[12]
pH Stability Stable over a wide pH range[12]

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Fluor 647 Labeled Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing fluorescently labeled liposomes.

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DOPE, DSPC, Cholesterol) and DOPE-PEG-Fluor 647 in chloroform or a suitable organic solvent. The fluorescent lipid is typically added at a concentration of 0.1 to 1 mol% of the total lipid.

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

  • Size Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder.

  • Purification:

    • Remove any unincorporated DOPE-PEG-Fluor 647 by size exclusion chromatography or dialysis.

Protocol 2: Quantification of DOPE-PEG-Fluor 647 Incorporation

To confirm the successful incorporation of the fluorescent lipid into your liposomes, you can measure the fluorescence of the liposome suspension after purification.

  • Prepare a Standard Curve: Create a series of dilutions of the free DOPE-PEG-Fluor 647 in your experimental buffer.

  • Measure Fluorescence: Measure the fluorescence intensity of your purified liposome suspension and the standards using a fluorometer or a plate reader with the appropriate excitation and emission wavelengths for Fluor 647 (Ex/Em: ~650/670 nm).

  • Calculate Concentration: Use the standard curve to determine the concentration of DOPE-PEG-Fluor 647 in your liposome sample. This can then be used to calculate the incorporation efficiency.

Visual Troubleshooting Guides

TroubleshootingWorkflow Start Low Fluorescence Signal CheckPreparation Review Liposome Preparation Protocol Start->CheckPreparation CheckFluorophore Assess Fluorophore Integrity Start->CheckFluorophore CheckImaging Verify Imaging Setup & Parameters Start->CheckImaging LowIncorporation Issue: Low Incorporation Solution: Optimize lipid ratio, check hydration conditions CheckPreparation->LowIncorporation Aggregation Issue: Liposome Aggregation Solution: Check DLS, optimize PEG concentration CheckPreparation->Aggregation Degradation Issue: Fluorophore Degradation Solution: Check storage, protect from light CheckFluorophore->Degradation Quenching Issue: Quenching Solution: Decrease fluorescent lipid concentration CheckFluorophore->Quenching Photobleaching Issue: Photobleaching Solution: Use antifade, minimize light exposure CheckImaging->Photobleaching WrongSettings Issue: Incorrect Settings Solution: Check Ex/Em wavelengths, optimize exposure/gain CheckImaging->WrongSettings SignalOK Signal Improved LowIncorporation->SignalOK Degradation->SignalOK Photobleaching->SignalOK Quenching->SignalOK WrongSettings->SignalOK Aggregation->SignalOK

Caption: A systematic workflow for troubleshooting low fluorescence signals from DOPE-PEG-Fluor 647.

FactorsAffectingFluorescence Fluorescence Fluorescence Signal (DOPE-PEG-Fluor 647) Concentration Concentration Fluorescence->Concentration Environment Local Environment Fluorescence->Environment Instrumentation Instrumentation Fluorescence->Instrumentation HighConc High Concentration (Self-Quenching) Concentration->HighConc LowConc Low Concentration (Low Signal) Concentration->LowConc pH pH Environment->pH Buffer Buffer Composition Environment->Buffer LipidBilayer Lipid Bilayer Properties Environment->LipidBilayer Excitation Excitation Light (Intensity, Duration) Instrumentation->Excitation Detector Detector Sensitivity Instrumentation->Detector

Caption: Key factors that can influence the fluorescence signal of DOPE-PEG-Fluor 647.

SignalingPathway Liposome DOPE-PEG-Fluor 647 Labeled Liposome CellSurface Cell Surface Receptor Liposome->CellSurface Binding Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Target Intracellular Target DrugRelease->Target Response Cellular Response Target->Response

Caption: A hypothetical signaling pathway illustrating the use of fluorescently labeled liposomes for drug delivery studies.

References

Technical Support Center: The Impact of PEG Length on DOPE-PEG-Fluor 647 Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene (B3416737) Glycol (PEG) length on the biodistribution of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Fluor 647 (DOPE-PEG-Fluor 647) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEGylation in liposome (B1194612) biodistribution?

A1: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, serves as a crucial strategy to prolong their circulation time in the bloodstream.[1][2] The hydrophilic and flexible PEG chains create a steric barrier on the liposome surface. This "stealth" coating inhibits the binding of opsonin proteins, which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][3] Consequently, PEGylated liposomes remain in circulation for a longer duration, increasing the probability of their accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]

Q2: How does the length of the PEG chain on DOPE-PEG-Fluor 647 affect its circulation half-life?

A2: Generally, a longer PEG chain results in a more extensive steric barrier, leading to a longer circulation half-life. For instance, liposomes formulated with a PEG molecular weight of 5000 Da (PEG5000) are expected to have a longer circulation time compared to those with a PEG of 2000 Da (PEG2000).[4] The longer chains are more effective at preventing interactions with plasma proteins and the reticuloendothelial system (RES).[4] However, there is a point of diminishing returns, and excessively long PEG chains may not provide a significant additional advantage in circulation time.

Q3: Can the length of the PEG chain influence the cellular uptake of DOPE-PEG-Fluor 647 liposomes?

A3: Yes, the length of the PEG chain can significantly impact cellular uptake. While longer PEG chains are beneficial for prolonging circulation, they can also hinder the interaction of the liposome with target cells, thereby reducing cellular internalization.[1] This is often referred to as the "PEG dilemma." Shorter PEG chains (e.g., PEG2000) may result in a better balance between a reasonably long circulation time and efficient cellular uptake compared to longer chains (e.g., PEG5000).[5]

Q4: Does the Fluor 647 dye itself affect the biodistribution of the liposomes?

A4: It is possible for the fluorescent dye to influence the biodistribution of the liposomes. The physicochemical properties of the dye, such as its hydrophilicity and charge, can alter the overall surface characteristics of the liposome. In some cases, the dye can detach from the lipid, leading to a biodistribution profile that represents the free dye rather than the liposome.[6] It is crucial to use stable dye-lipid conjugates to ensure that the observed fluorescence accurately reflects the localization of the liposome.

Q5: What is the "Accelerated Blood Clearance (ABC)" phenomenon and how does it relate to PEGylated liposomes?

A5: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated injection of PEGylated liposomes.[3] The first injection can induce the production of anti-PEG antibodies (primarily IgM).[2] Upon a subsequent injection, these antibodies can bind to the PEG chains on the liposome surface, leading to rapid clearance from the bloodstream, primarily by the liver and spleen.[3] The time interval between injections and the lipid dose can influence the magnitude of the ABC phenomenon.

Troubleshooting Guides

Issue 1: Rapid clearance of DOPE-PEG-Fluor 647 liposomes from circulation.

Possible Cause Troubleshooting Step
Inadequate PEGylation: Insufficient PEG density on the liposome surface.Increase the molar percentage of DOPE-PEG-Fluor 647 in the lipid formulation. A common starting point is 5 mol%.
Short PEG chain length: The PEG chain is not long enough to provide adequate steric hindrance.Consider using a longer PEG chain, for example, transitioning from PEG2000 to PEG5000, to enhance circulation time.[4]
Accelerated Blood Clearance (ABC) Phenomenon: Pre-existing or induced anti-PEG antibodies.If conducting multiple injections, consider the timing between doses. A longer interval may reduce the ABC effect. Test for the presence of anti-PEG antibodies in your animal model.
Liposome Instability: The liposomes may be unstable in vivo, leading to premature drug/dye release and clearance.Characterize the in vitro stability of your liposome formulation in serum. Ensure the lipid composition is optimized for stability.
Fluorescent Dye Detachment: The Fluor 647 dye may be cleaving from the DOPE-PEG, leading to rapid clearance of the free dye.Assess the stability of the dye-lipid linkage under physiological conditions. Consider using a more stable conjugation chemistry if necessary.[6]

Issue 2: Low accumulation of DOPE-PEG-Fluor 647 liposomes in the target tissue.

Possible Cause Troubleshooting Step
Short Circulation Time: The liposomes are cleared from the blood before they can accumulate in the target tissue.Refer to the troubleshooting steps for "Rapid clearance." A longer circulation time is generally required for passive targeting via the EPR effect.
Long PEG Chain Hindering Uptake: The PEG chains are preventing interaction with and uptake by target cells.If active targeting is desired or cellular uptake is necessary for efficacy, consider using a shorter PEG chain (e.g., PEG2000) or a formulation with a mixture of PEG lengths.[5]
Poor EPR Effect in Tumor Model: The tumor vasculature may not be sufficiently "leaky" to allow for significant liposome extravasation.Characterize the vascular permeability of your tumor model. Consider using a different tumor model known to exhibit a more pronounced EPR effect.
Incorrect Liposome Size: The liposomes may be too large to effectively extravasate into the target tissue.Optimize the liposome formulation and preparation method to achieve a size range typically effective for tumor targeting (e.g., 80-150 nm).

Data Presentation

Table 1: Comparative Biodistribution of PEGylated Liposomes with Different PEG Lengths.

Note: The following data is a representative summary based on studies of DSPE-PEG liposomes, which are structurally similar to DOPE-PEG liposomes and provide a strong indication of the expected trends. The actual quantitative values for DOPE-PEG-Fluor 647 may vary.

ParameterDSPE-PEG2000 LiposomesDSPE-PEG5000 LiposomesReference
Circulation Half-life (t½) ~18-24 hours> 30 hours[4][5]
Blood Concentration at 24h (% Injected Dose) 15 - 25%25 - 40%[5]
Liver Accumulation at 24h (% Injected Dose) 10 - 20%5 - 15%[5]
Spleen Accumulation at 24h (% Injected Dose) 2 - 5%1 - 3%[5]
Tumor Accumulation at 24h (% Injected Dose/g) 5 - 10%3 - 8%[5]

Experimental Protocols

Protocol: In Vivo Biodistribution of DOPE-PEG-Fluor 647 Liposomes

This protocol outlines a general procedure for assessing the biodistribution of fluorescently labeled liposomes in a murine tumor model.

1. Liposome Preparation and Characterization:

  • Prepare liposomes containing DOPE-PEG-Fluor 647 with the desired PEG length (e.g., 2000 Da or 5000 Da) using a standard method such as thin-film hydration followed by extrusion.
  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  • Determine the concentration of the fluorescent lipid in the final formulation.

2. Animal Model:

  • Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft).
  • Ensure tumors have reached a suitable size for imaging and analysis (e.g., 100-200 mm³).
  • All animal procedures should be performed in accordance with institutional guidelines.

3. Administration:

  • Administer the DOPE-PEG-Fluor 647 liposome formulation intravenously (e.g., via tail vein injection).
  • The injection volume and dose should be optimized for the specific formulation and animal model.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), perform non-invasive fluorescence imaging of the mice using an in vivo imaging system (IVIS) equipped for near-infrared fluorescence detection (excitation/emission suitable for Fluor 647).
  • Anesthetize the mice during imaging to prevent movement artifacts.

5. Ex Vivo Organ Analysis:

  • At the final time point, euthanize the mice.
  • Perfuse the animals with saline to remove blood from the organs.
  • Excise major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
  • Image the excised organs using the IVIS to quantify the fluorescence signal in each tissue.
  • The fluorescence intensity can be correlated to the percentage of the injected dose per gram of tissue (%ID/g).

6. Data Analysis:

  • Quantify the fluorescence intensity from the in vivo and ex vivo images.
  • Plot the biodistribution profiles as %ID/g for each organ and the tumor over time.
  • Compare the biodistribution profiles of liposomes with different PEG lengths.

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation & Characterization cluster_animal Animal Model cluster_admin Administration cluster_analysis Biodistribution Analysis prep Thin-Film Hydration & Extrusion char Size, PDI, Zeta Potential (DLS) prep->char admin Intravenous Injection prep->admin animal Tumor-Bearing Mouse animal->admin invivo In Vivo Fluorescence Imaging (IVIS) admin->invivo exvivo Ex Vivo Organ Imaging & Quantification invivo->exvivo data Data Analysis (%ID/g) exvivo->data peg_length_impact cluster_peg PEG Chain Length cluster_effects Biological Effects peg_short Shorter PEG (e.g., 2000 Da) circulation Blood Circulation Time peg_short->circulation Shorter mps_clearance MPS Clearance peg_short->mps_clearance Higher cellular_uptake Target Cell Uptake peg_short->cellular_uptake Higher peg_long Longer PEG (e.g., 5000 Da) peg_long->circulation Longer peg_long->mps_clearance Lower peg_long->cellular_uptake Lower

References

reducing background fluorescence in DOPE-PEG-Fluor 647 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when imaging with DOPE-PEG-Fluor 647.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with DOPE-PEG-Fluor 647, providing potential causes and actionable solutions.

Q1: Why is my background fluorescence so high, obscuring my signal?

High background fluorescence is a common issue that can arise from several factors. Identifying the source is key to resolving the problem.

  • Potential Cause 1: Excess DOPE-PEG-Fluor 647

    • Solution: The concentration of the fluorescent lipid in your liposomes or the overall concentration of liposomes used for staining may be too high, leading to non-specific binding to the coverslip or cell surfaces. It is crucial to titrate the concentration of DOPE-PEG-Fluor 647 to find the optimal balance between signal and background.

  • Potential Cause 2: Aggregation of Liposomes

    • Solution: DOPE-PEG-Fluor 647 containing liposomes can aggregate, especially at high concentrations or in certain buffers. These aggregates can stick non-specifically to surfaces, creating bright, out-of-focus fluorescent spots. To mitigate this, try the following:

      • Ensure your liposomes are properly formulated and extruded to have a uniform size distribution.

      • Incorporate a small percentage of a charged lipid (e.g., 5-10 mol%) to induce electrostatic repulsion between vesicles.

      • Work with lower liposome (B1194612) concentrations.

      • Ensure your buffer has an optimal pH and ionic strength for liposome stability.

  • Potential Cause 3: Insufficient Washing

    • Solution: Inadequate washing after incubation will leave unbound liposomes in the field of view, contributing to high background. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) to effectively remove unbound liposomes.

  • Potential Cause 4: Autofluorescence

    • Solution: Cells and some culture media components can exhibit natural fluorescence (autofluorescence), which may be more pronounced in the far-red spectrum of Fluor 647. To address this:

      • Image an unstained control sample to assess the level of autofluorescence.

      • Use a phenol (B47542) red-free culture medium for live-cell imaging.

      • Consider pre-imaging photobleaching of the sample to reduce autofluorescence before adding your fluorescent liposomes.

  • Potential Cause 5: Non-Specific Binding of PEGylated Liposomes

    • Solution: While PEGylation is designed to reduce non-specific protein adsorption, PEGylated liposomes can still bind non-specifically to cell surfaces or the substrate. To minimize this:

      • Include a blocking step with a protein solution like bovine serum albumin (BSA) before adding the liposomes.

      • Optimize the density of the PEG chains on your liposomes; a higher density generally reduces non-specific binding.

Q2: My fluorescent signal is very weak or non-existent. What could be the problem?

A weak or absent signal can be frustrating. Here are some common culprits and how to address them.

  • Potential Cause 1: Low Concentration of DOPE-PEG-Fluor 647

    • Solution: The molar percentage of the fluorescent lipid in your liposomes may be too low to generate a detectable signal. Consider increasing the concentration of DOPE-PEG-Fluor 647 in your lipid mixture.

  • Potential Cause 2: Quenching of Fluor 647

    • Solution: The fluorescence of Fluor 647 can be quenched (reduced) by certain chemicals or high labeling densities.

      • Avoid using mounting media known to quench cyanine (B1664457) dyes.

      • If your protocol involves reducing agents like TCEP, be aware that they can quench the fluorescence of dyes like Alexa Fluor 647.

      • High concentrations of the fluorophore within the liposome membrane can lead to self-quenching. If you suspect this, try reducing the molar percentage of DOPE-PEG-Fluor 647.

  • Potential Cause 3: Inefficient Liposome-Cell Interaction

    • Solution: The PEG chains on the liposome surface, while beneficial for reducing non-specific binding, can also hinder interactions with and uptake by cells.

      • Consider optimizing the length and density of the PEG chains. Shorter PEG chains or a lower density might improve cell association.

      • Increase the incubation time to allow for more interaction between the liposomes and cells.

  • Potential Cause 4: Photobleaching

    • Solution: Fluor 647, while relatively photostable, can still be photobleached by excessive exposure to excitation light.

      • Minimize the exposure time and intensity of the excitation light.

      • Use an anti-fade mounting medium if imaging fixed cells.

      • Locate the region of interest using lower light intensity before capturing the final image.

Q3: I see bright, punctate signals in the background, away from my cells. What are these?

These are likely aggregates of your DOPE-PEG-Fluor 647 liposomes that have settled on the coverslip.

  • Solution:

    • Improve Liposome Formulation: Ensure your liposomes are properly prepared and filtered or extruded to achieve a monodisperse population.

    • Optimize Concentration: Use the lowest effective concentration of liposomes to minimize aggregation.

    • Thorough Washing: Ensure your washing steps are sufficient to remove any aggregates that have not been washed away.

    • Surface Passivation: Pre-coating the coverslip with a blocking agent can help prevent the adhesion of liposome aggregates.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for consideration in your experiments.

Table 1: Recommended Molar Percentage of PEGylated Lipids in Liposome Formulations

Molar Percentage (mol%)Expected OutcomeConsiderations
1-5Good compromise between stealth properties and cell interaction.A common starting range for many applications.
5-10Increased "stealth" properties, longer circulation in vivo.May reduce interaction with and uptake by target cells.
>10Very high PEG density, minimal protein adsorption.Can significantly hinder cellular uptake.

Table 2: Common Blocking Agents to Reduce Non-Specific Binding

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-3% (w/v) in PBS30-60 minutesA widely used and effective blocking agent.
Fetal Bovine Serum (FBS)5-10% (v/v) in PBS30-60 minutesCan be very effective but may contain endogenous components that could interfere with some assays.
Casein1-5% (w/v) in PBS30-60 minutesAnother common and effective protein-based blocking agent.

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with DOPE-PEG-Fluor 647 Liposomes

  • Cell Seeding: Seed your cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Liposome Preparation: Prepare your DOPE-PEG-Fluor 647 containing liposomes using your established protocol (e.g., thin-film hydration followed by extrusion).

  • Washing: Gently wash the cells twice with pre-warmed, phenol red-free culture medium.

  • Incubation: Dilute the liposome suspension to the desired concentration in pre-warmed, phenol red-free culture medium and add it to the cells. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells 3-5 times with pre-warmed, phenol red-free culture medium to remove unbound liposomes.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Fluor 647 (Excitation/Emission: ~650/670 nm).

Protocol 2: Staining Protocol for Fixed Cells

  • Cell Seeding and Fixation: Grow cells on coverslips, then fix them with your desired method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If you are targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Liposome Incubation: Dilute the DOPE-PEG-Fluor 647 liposomes in blocking buffer and incubate with the cells for 1-2 hours at room temperature.

  • Washing: Wash the cells 3-5 times with PBS to remove unbound liposomes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium (preferably with an anti-fade reagent). Image the cells with a fluorescence microscope.

Visual Guides

experimental_workflow General Workflow for DOPE-PEG-Fluor 647 Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells wash1 Wash Cells cell_seeding->wash1 liposome_prep Prepare Liposomes incubation Incubate with Liposomes liposome_prep->incubation wash1->incubation wash2 Wash to Remove Unbound Liposomes incubation->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: A typical experimental workflow for cell imaging with DOPE-PEG-Fluor 647.

troubleshooting_workflow Troubleshooting High Background Fluorescence start High Background Observed check_concentration Is Liposome Concentration Optimized? start->check_concentration check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes solution_concentration Titrate Liposome Concentration check_concentration->solution_concentration No check_aggregation Are Liposomes Aggregated? check_washing->check_aggregation Yes solution_washing Increase Wash Steps/Duration check_washing->solution_washing No check_autofluorescence Is Autofluorescence High? check_aggregation->check_autofluorescence No solution_aggregation Improve Liposome Formulation/ Filter Sample check_aggregation->solution_aggregation Yes solution_autofluorescence Use Phenol Red-Free Medium/ Photobleach Sample check_autofluorescence->solution_autofluorescence Yes end_node Improved Signal-to-Noise check_autofluorescence->end_node No solution_concentration->end_node solution_washing->end_node solution_aggregation->end_node solution_autofluorescence->end_node

Caption: A logical workflow for troubleshooting high background fluorescence.

Validation & Comparative

A Researcher's Guide to Alternative Fluorescent Probes for Liposome and Nanoparticle Tracking: A Comparison with DOPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, the precise tracking of liposomes and nanoparticles is paramount. DOPE-PEG-Fluor 647, a lipid-polyethylene glycol conjugate linked to a far-red fluorescent dye, is a widely used tool for this purpose.[1][2] Its utility stems from the stable incorporation of the DOPE lipid anchor into the lipid bilayer and the favorable spectral properties of the Fluor 647 dye, which emits in a region with reduced cellular autofluorescence.[3][4] However, the expanding requirements of complex biological imaging necessitate a broader palette of fluorescent probes with diverse photophysical characteristics. This guide provides an objective comparison of viable alternatives to DOPE-PEG-Fluor 647, supported by available performance data and detailed experimental protocols.

The primary alternatives are lipophilic dyes that can be non-covalently incorporated into the lipid membrane of vesicles.[5][6] These dyes are typically weakly fluorescent in aqueous solutions but exhibit a significant increase in quantum yield upon partitioning into the hydrophobic lipid environment, leading to a high signal-to-noise ratio.[5][7]

Quantitative Performance of Alternative Fluorescent Probes

The selection of an appropriate fluorescent probe is dictated by its spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability. The following table summarizes key quantitative data for several common alternatives compared to Fluor 647, the fluorophore in the benchmark product.

Probe FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Key Features & Considerations
Benchmark Fluor 647 (Alexa Fluor 647 equivalent) ~650~665~0.33Bright and photostable; widely used for far-red imaging.[4]
Carbocyanines DiI (DiIC18(3))~549~565Varies with environmentOrange-red emitter; spectrally similar to tetramethylrhodamine.[8][9]
DiD (DiIC18(5))~644~665Varies with environmentFar-red emitter, spectrally similar to Fluor 647; noted for high photostability and a very high extinction coefficient.[7][8]
DiR (DiIC18(7))~750~780Varies with environmentNear-infrared (NIR) dye, ideal for deep-tissue in vivo imaging due to low tissue autofluorescence in this range.[8][10][11]
Indocyanines Indocyanine Green (ICG)~780~810-830~1.3% (in DMSO), ~13% (in plasma)FDA-approved for clinical use; suitable for in vivo NIR imaging. Suffers from a short circulation half-life when not encapsulated.[12][13]
Other NIR Dyes IRDye® 800CW~774~789HighKnown for excellent brightness and photostability; commonly used for in vivo imaging.[12]
ATTO 647N~646~664~0.65A common, high-performance alternative to Alexa Fluor 647 and Cy5.[14][15]
Naphthalimides MFGNI DyesVaries (Blue-Green)Varies0.61 - 0.85Exhibit high quantum yields and improved photostability; used for imaging lipid droplets.[16]
BODIPY BODIPY 493/503~493~503High in nonpolar mediaBright green fluorescence but can suffer from limited photostability and background signal due to its fluorogenic nature.[17]

Experimental Protocols

Accurate comparison of fluorescent probes requires standardized experimental procedures. Below are detailed protocols for labeling liposomes and evaluating key performance metrics.

Protocol 1: General Method for Labeling Pre-formed Liposomes with Lipophilic Dyes

This protocol is adapted from methods for labeling vesicles with dyes like DiD, DiR, or ICG.[7][12]

Materials:

  • Pre-formed liposome (B1194612) or nanoparticle suspension.

  • Lipophilic dye stock solution (e.g., 1 mM in ethanol (B145695) or DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification.

Procedure:

  • Dye Addition: To your liposome suspension, add the lipophilic dye stock solution while vortexing gently. The final dye-to-lipid molar ratio is critical and should be optimized; a starting point is often between 0.1 and 1 mol%.

  • Incubation: Incubate the mixture for 30-60 minutes at a temperature above the lipid phase transition temperature (for solid-phase lipids) or at room temperature (for liquid-phase lipids). Protect the mixture from light to prevent photobleaching.

  • Purification: Remove the unincorporated dye to reduce background signal.

    • Size-Exclusion Chromatography: Pass the liposome-dye mixture through a column equilibrated with PBS. The larger, labeled liposomes will elute in the void volume, while the smaller, free dye molecules will be retained.

    • Dialysis: Place the mixture in a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against a large volume of PBS for 24-48 hours with several buffer changes.

  • Characterization: Confirm the successful labeling and purification by measuring the fluorescence of the liposome suspension. Characterize the size and zeta potential of the labeled liposomes to ensure they have not been altered by the labeling process.

Protocol 2: Evaluating Probe Performance: Photostability and Signal-to-Noise Ratio

Objective: To compare the photostability and signal-to-noise ratio (SNR) of different fluorescently labeled liposome preparations.

Instrumentation:

  • Fluorescence microscope with a suitable filter set for the selected dyes.

  • A stable light source (e.g., LED or laser).

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare microscope slides with a diluted suspension of your fluorescently labeled liposomes. Immobilize the liposomes on the slide surface if necessary (e.g., via poly-L-lysine coating).

  • Image Acquisition for SNR:

    • For each probe, acquire several images from different fields of view using identical acquisition settings (excitation power, exposure time, camera gain).

    • In your analysis software, measure the mean fluorescence intensity of individual, well-defined liposomes (I_signal).

    • Measure the mean fluorescence intensity of a background region on the same image that does not contain any liposomes (I_background).

    • Calculate the Signal-to-Noise Ratio as SNR = (I_signal - I_background) / SD_background, where SD_background is the standard deviation of the background intensity.

  • Image Acquisition for Photostability:

    • Focus on a field of view containing several liposomes.

    • Expose the sample to continuous illumination using the same excitation power used for SNR measurements.

    • Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

  • Data Analysis for Photostability:

    • For each time point, measure the mean fluorescence intensity of several liposomes.

    • Normalize the intensity at each time point (t) to the initial intensity at t=0 (I_0).

    • Plot the normalized intensity (I_t / I_0) versus time.

    • The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability. You can fit the decay curve to an exponential function to determine the photobleaching time constant.

Visualizing the Workflow

To aid researchers in planning their comparative studies, the following diagram outlines a logical workflow for selecting and validating an alternative fluorescent probe.

G cluster_prep Phase 1: Preparation & Labeling cluster_eval Phase 2: Performance Evaluation cluster_decision Phase 3: Final Selection start Define Application Requirements (e.g., in vitro, in vivo, spectral window) select_probe Select Candidate Probes (Based on Table 1) start->select_probe labeling Label Formulation with Each Candidate Probe select_probe->labeling prep_lipo Prepare Liposome/ Nanoparticle Formulation prep_lipo->labeling purification Purify Labeled Constructs (SEC or Dialysis) labeling->purification spectral Confirm Spectral Properties (Spectrofluorometer) purification->spectral photostability Assess Photostability (Time-Lapse Microscopy) spectral->photostability snr Measure Signal-to-Noise Ratio (Fluorescence Microscopy) photostability->snr cytotoxicity Evaluate Cytotoxicity (Cell Viability Assay) snr->cytotoxicity analysis Compare Quantitative Data (Photostability, SNR, Brightness) cytotoxicity->analysis decision Select Optimal Probe for Specific Application analysis->decision

Caption: Workflow for selecting and validating an alternative fluorescent lipophilic probe.

References

A Head-to-Head Comparison of Fluor 647 and Other Far-Red Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the optimal far-red dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the widely used Fluor 647 against other popular far-red alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.

The far-red and near-infrared (NIR) spectral regions (650-900 nm) are often preferred for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence.[1] Within this window, a variety of fluorescent dyes are available, each with distinct photophysical properties. This guide focuses on a comparative analysis of key performance indicators for several commercially available far-red dyes, with a particular emphasis on their suitability for demanding in vivo applications.

Quantitative Performance Metrics: A Side-by-Side Comparison

The efficacy of a fluorescent dye for in vivo imaging is determined by a combination of factors, including its brightness, photostability, and in vivo kinetics. The following table summarizes the key quantitative data for Fluor 647 and other spectrally similar far-red dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)Relative Brightness*In Vivo Half-life (Antibody Conjugate)
Alexa Fluor 647 ~650-652~667-670~270,000[2]0.33[2]89,100~34.4 hours[3]
Cy5 ~649-650~670~250,000[2]0.20[2]50,000Not readily available
IRDye 800CW ~774~789~240,0000.08 (in serum)[4]19,200~24.6 hours[5]
Alexa Fluor 680 ~679~702~184,000[2]0.36[2]66,240Slower clearance than IRDye 800CW conjugates[6]
DyLight 650 ~652~672~250,000Not readily availableNot readily availableNot readily available
Atto 647N ~644~669~150,0000.6597,500Not readily available

*Relative Brightness is calculated as (Molar Extinction Coefficient x Quantum Yield). This is an in vitro measure and in vivo brightness can be influenced by other factors such as dye stability and quenching.

Key Observations from the Data:

  • Brightness: Alexa Fluor 647 and Atto 647N exhibit the highest relative brightness among the compared dyes. While Cy5 has a high extinction coefficient, its lower quantum yield results in significantly lower overall brightness compared to Alexa Fluor 647.[2] IRDye 800CW, while emitting further into the NIR region which is advantageous for deep tissue imaging, has a lower quantum yield.

  • Photostability: Alexa Fluor dyes, including Alexa Fluor 647, consistently demonstrate superior photostability compared to their Cy dye counterparts.[2][7] This is a crucial factor for longitudinal studies and applications requiring intense or prolonged light exposure.

  • In Vivo Half-Life: The in vivo half-life of a dye is highly dependent on the molecule it is conjugated to. When conjugated to antibodies, Alexa Fluor 647 has been shown to have a circulating half-life of approximately 34.4 hours in mice.[3] Panitumumab-IRDye800CW has an average half-life of about 24.6 hours in patients.[5] The choice of dye can influence the clearance rate of the conjugate.[6]

  • Self-Quenching: A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling.[2][7] This can lead to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[2]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes for in vivo imaging, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Protocol 1: Comparative In Vivo Imaging of Fluorescently Labeled Antibodies in a Mouse Tumor Model

This protocol outlines a method for directly comparing the in vivo performance of different far-red dyes conjugated to the same antibody.

1. Antibody Conjugation and Characterization:

  • Antibody Selection: Choose a monoclonal antibody specific to a target expressed on the tumor cells.

  • Dye Conjugation: Label the antibody with the NHS esters of Alexa Fluor 647, Cy5, IRDye 800CW, and other dyes of interest according to the manufacturer's protocols. Aim for a similar degree of labeling (DOL) for each conjugate, typically between 1.5 and 3 for in vivo applications.[8]

  • Purification: Remove unconjugated dye using a desalting column.

  • Characterization: Determine the final protein concentration and DOL by measuring the absorbance at 280 nm and the excitation maximum of the dye.

2. Animal Model and Tumor Implantation:

  • Cell Line: Use a tumor cell line that expresses the target antigen for the chosen antibody.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

3. In Vivo Imaging Procedure:

  • Injection: Intravenously inject a cohort of tumor-bearing mice with an equimolar amount of each antibody-dye conjugate.

  • Imaging System: Use a small animal in vivo imaging system equipped with appropriate excitation and emission filters for each dye.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to assess tumor targeting and clearance. Maintain consistent imaging parameters (exposure time, binning, etc.) across all animals and time points.

  • Anesthesia: Anesthetize mice during imaging using isoflurane (B1672236) or a similar anesthetic.

4. Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral non-tumor-bearing area on each mouse at each time point.

  • Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

  • Pharmacokinetics: If blood samples are collected at various time points, the fluorescence intensity can be measured to determine the circulation half-life of each conjugate.

Protocol 2: Determination of Photostability Under In Vivo-Like Conditions

This assay quantitatively compares the photostability of different fluorescent dyes when exposed to continuous illumination.

1. Sample Preparation:

  • Prepare solutions of the fluorescent dye conjugates at the same molar concentration in a buffer that mimics physiological conditions (e.g., phosphate-buffered saline with 1% bovine serum albumin).

2. Imaging Setup:

  • Use a fluorescence microscope equipped with a laser line appropriate for exciting the far-red dyes and a sensitive detector.

3. Photobleaching Experiment:

  • Place a small volume of each dye solution on a microscope slide and cover with a coverslip.

  • Continuously illuminate a defined area of the sample with the excitation laser at a constant power.

  • Acquire a time-lapse series of images, recording the fluorescence intensity at regular intervals until it has significantly decreased.

4. Data Analysis:

  • Measure the mean fluorescence intensity within the illuminated region for each time point.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of fluorescence decay is indicative of the photostability of the dye, with a slower decay rate indicating higher photostability.

Visualization of Key Concepts

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Antibody_Selection Antibody Selection Dye_Conjugation Dye Conjugation Antibody_Selection->Dye_Conjugation Purification Purification Dye_Conjugation->Purification Characterization Characterization Purification->Characterization Antibody_Injection Antibody Injection Characterization->Antibody_Injection Tumor_Implantation Tumor Implantation Tumor_Implantation->Antibody_Injection Fluorescence_Imaging Fluorescence Imaging Antibody_Injection->Fluorescence_Imaging ROI_Analysis ROI Analysis Fluorescence_Imaging->ROI_Analysis SBR_Calculation SBR Calculation ROI_Analysis->SBR_Calculation Pharmacokinetics Pharmacokinetics ROI_Analysis->Pharmacokinetics

Dye_Selection_Factors center_node Optimal Far-Red Dye for In Vivo Imaging Brightness Brightness (High QY & Extinction Coeff.) center_node->Brightness Photostability Photostability (Resistance to Fading) center_node->Photostability InVivo_Kinetics In Vivo Kinetics (Half-life & Clearance) center_node->InVivo_Kinetics SBR Signal-to-Background Ratio center_node->SBR Spectral_Properties Spectral Properties (Excitation/Emission) center_node->Spectral_Properties Conjugation_Chemistry Conjugation Chemistry & Stability center_node->Conjugation_Chemistry

Conclusion

The selection of a far-red fluorescent dye for in vivo imaging requires careful consideration of multiple performance parameters. While Fluor 647, specifically Alexa Fluor 647, demonstrates excellent brightness and photostability, making it a robust choice for many applications, other dyes may offer advantages in specific contexts. For instance, the longer emission wavelength of IRDye 800CW can be beneficial for deeper tissue imaging, despite its lower quantum yield. This guide provides a framework for making an informed decision by presenting key quantitative data and standardized protocols for direct comparison. Ultimately, the optimal dye will depend on the specific requirements of the experimental model, the imaging instrumentation available, and the desired balance between brightness, photostability, and in vivo performance.

References

A Comparative Guide to DOPE-PEG-Fluor 647 Labeling Efficiency for Liposomal Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective tracking and quantification of liposomal drug delivery systems are critically dependent on the choice of fluorescent label. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Fluor 647 (DOPE-PEG-Fluor 647) with other common fluorescent probes for liposome (B1194612) labeling. The following sections present a data-driven comparison of key performance metrics and detailed experimental protocols to assist in the selection of the optimal labeling strategy for your research needs.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent label for liposomes hinges on several key parameters: labeling efficiency, fluorescence intensity (brightness), photostability, and the stability of the label's association with the liposome. While direct comparative data for DOPE-PEG-Fluor 647 against all alternatives in a liposomal system is limited in publicly available literature, we can draw strong inferences from studies on spectrally similar fluorophores and related applications.

Fluor 647 is spectrally almost identical to Alexa Fluor 647, a widely studied fluorophore. Comparative studies between Alexa Fluor 647 and other dyes, particularly in the context of bioconjugation, provide valuable insights into its performance.

FeatureDOPE-PEG-Fluor 647 (inferred from Alexa Fluor 647 data)Rhodamine-DOPEFITC-DOPE
Excitation Max (nm) ~650~560~495
Emission Max (nm) ~668~583~519
Brightness Very High. Alexa Fluor 647 is significantly brighter than Cy5 and FITC.[1][2][3]HighModerate. Prone to pH-dependent fluorescence quenching.
Photostability High. Alexa Fluor 647 is notably more photostable than Cy5 and FITC.[1][2]ModerateLow. Susceptible to rapid photobleaching.
Label Stability High. The covalent PEG linkage provides a stable conjugation.High. Rhodamine dyes show stable association with lipid bilayers.[4][5]Moderate. The stability of the thiourea (B124793) linkage can be a concern under certain conditions.
pH Sensitivity Low. Fluorescence is stable over a wide pH range.[6]LowHigh. Fluorescence intensity is highly dependent on pH.
Self-Quenching Low. Alexa Fluor 647 exhibits minimal self-quenching even at high degrees of labeling.[2][7]Moderate. Can occur at high molar percentages in the bilayer.High. Prone to self-quenching at higher labeling densities.

Experimental Protocols

Accurate validation of labeling efficiency is crucial for the reliable interpretation of biodistribution and cellular uptake studies. Below are detailed methodologies for key experiments.

Protocol 1: Preparation of Fluorescently Labeled Liposomes

This protocol describes a general method for the preparation of fluorescently labeled liposomes using the lipid film hydration and extrusion method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DOPE-PEG-Fluor 647 (or alternative fluorescently labeled lipid)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and the fluorescently labeled lipid (e.g., DOPE-PEG-Fluor 647 at 0.5-1 mol%) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • For a more uniform size distribution, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Sonicate the mixture in a water bath sonicator until the lipid film completely dissolves and the solution becomes more transparent.[8]

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).[9]

  • Purification:

    • Remove unincorporated dye and smaller vesicles by size-exclusion chromatography or dialysis against PBS.

Protocol 2: Quantification of Labeling Efficiency

This protocol outlines a method to determine the concentration of the fluorophore incorporated into the liposomes.

Materials:

  • Fluorescently labeled liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (10% v/v solution)

  • Spectrofluorometer

  • Standard solution of the free fluorophore (e.g., Fluor 647) of known concentration

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the free fluorophore standard in PBS containing 1% Triton X-100.

    • Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths (e.g., ~650 nm excitation and ~668 nm emission for Fluor 647).

    • Plot a standard curve of fluorescence intensity versus fluorophore concentration.

  • Sample Measurement:

    • Take an aliquot of the purified fluorescently labeled liposome suspension.

    • Lyse the liposomes by adding Triton X-100 to a final concentration of 1% to release the fluorophore.[10]

    • Measure the fluorescence intensity of the lysed liposome sample.

  • Calculation of Labeling Efficiency:

    • Use the standard curve to determine the concentration of the fluorophore in the lysed liposome sample.

    • Determine the total lipid concentration of the liposome suspension using a standard assay (e.g., Stewart assay).

    • Calculate the molar ratio of fluorophore to lipid to determine the labeling efficiency.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Liposome Preparation cluster_purification Purification cluster_quantification Quantification A Lipid Dissolution in Chloroform B Thin Film Formation A->B C Hydration with Buffer B->C D Sonication C->D E Extrusion D->E F Size Exclusion Chromatography E->F E->F G Fluorescence Spectroscopy F->G H Lipid Quantification Assay F->H I Calculate Labeling Efficiency G->I H->I

Caption: Experimental workflow for the preparation and validation of fluorescently labeled liposomes.

G A Start: Select Fluorescent Label B High Brightness & Photostability? A->B C Low pH Sensitivity? B->C Yes F Consider Alternative (e.g., Rhodamine-DOPE) B->F No D Stable Label Attachment? C->D Yes C->F No E DOPE-PEG-Fluor 647 (or similar) D->E Yes G Re-evaluate Application Needs D->G No

Caption: Decision tree for selecting an appropriate fluorescent label for liposome tracking.

Conclusion

Based on available data for spectrally similar fluorophores, DOPE-PEG-Fluor 647 is an excellent candidate for labeling liposomes, offering high brightness, superior photostability, and low pH sensitivity.[1][2][6][7] While alternatives like Rhodamine-DOPE are also robust, Fluor 647-based labels are likely to provide a better signal-to-noise ratio, particularly in demanding applications such as in vivo imaging and quantitative cellular uptake studies. The provided experimental protocols offer a framework for the consistent and reliable validation of labeling efficiency, ensuring the accuracy and reproducibility of research findings.

References

A Comparative Guide to DOPE-PEG-Fluor 647 for Quantitative Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of DOPE-PEG-Fluor 647, a widely used fluorescent lipid for labeling liposomes and other lipid-based nanoparticles. Its performance is compared with other common fluorescent lipid alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal probe for their specific applications in drug delivery, cellular imaging, and diagnostics.

Quantitative Performance Comparison

The selection of a fluorescent label for quantitative studies hinges on key photophysical properties that dictate signal strength and stability. Here, we compare DOPE-PEG-Fluor 647 with other commercially available fluorescently-labeled PEGylated lipids. The "Fluor 647" moiety is structurally similar to Alexa Fluor 647, and therefore, its photophysical properties are often used as a reference.

Fluorescent LipidFluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
DOPE-PEG-Fluor 647 Fluor 647 (Alexa Fluor 647 analogue)~650~668~270,000~0.33*~89,100
DOPE-PEG-Atto 647NAtto 647N646664150,0000.6597,500
DOPE-PEG-Cy5Cyanine 5651670250,0000.2050,000
DSPE-PEG-Cy5.5Cyanine 5.5678694250,0000.2050,000

*Note: The quantum yield provided for Fluor 647 is for the free dye. Conjugation to lipids and incorporation into a liposomal bilayer can influence this value.[1] Brightness is a calculated metric to estimate the overall fluorescence intensity.

Experimental Protocols

Accurate and reproducible quantification of fluorescence intensity is paramount. Below are detailed protocols for the preparation of fluorescently labeled liposomes and the subsequent measurement of their fluorescence.

Protocol 1: Preparation of Fluorescently Labeled Liposomes by Thin-Film Hydration

This method is a standard procedure for creating unilamellar liposomes incorporating fluorescent lipids.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids, including DOPE-PEG-Fluor 647 at a molar ratio of 0.1-1 mol%, dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (typically 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid Tc.

  • Purification:

    • Remove any unencapsulated material or free fluorescent dye by size exclusion chromatography or dialysis.

Protocol 2: Quantification of Liposome (B1194612) Fluorescence Intensity

This protocol outlines the steps for measuring the fluorescence of the prepared liposomes.

  • Sample Preparation:

    • Prepare a serial dilution of the fluorescently labeled liposome suspension in the desired buffer.

    • Include a blank sample containing unlabeled liposomes or buffer alone to determine background fluorescence.

  • Fluorescence Measurement:

    • Use a spectrofluorometer or a plate reader with fluorescence capabilities.

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., ~650 nm excitation and ~668 nm emission for Fluor 647).

    • Record the fluorescence intensity for each dilution.

  • Data Analysis:

    • Subtract the background fluorescence from all sample readings.

    • Plot the fluorescence intensity as a function of liposome concentration. This should yield a linear relationship within a certain concentration range.

    • The slope of this line can be used to compare the relative fluorescence intensity of different liposome formulations.

Visualizing Experimental Workflows and Biological Pathways

Understanding the journey of fluorescently labeled liposomes within a biological system is crucial for applications like drug delivery. The following diagrams, generated using the DOT language, illustrate key processes.

G A Lipid Mixture (including DOPE-PEG-Fluor 647) B Thin Film Hydration A->B C Multilamellar Vesicles (MLVs) B->C D Extrusion C->D E Unilamellar Vesicles (LUVs) D->E F Purification (Size Exclusion Chromatography) E->F G Purified Fluorescent Liposomes F->G H Fluorescence Quantification G->H I Cellular Uptake Studies G->I

G cluster_0 Extracellular cluster_1 Intracellular A Fluorescent Liposome B Endocytosis A->B C Early Endosome B->C D Late Endosome C->D E Lysosome (Degradation) D->E F Endosomal Escape D->F G Cytosolic Release of Cargo F->G

G cluster_2 Intracellular Signaling Cascade D Downstream Effectors E Cellular Response D->E C C A A C->A Binding B B A->B Activation B->D

References

Assessing the In Vivo Stability of DOPE-PEG-Fluor 647: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescently labeled lipids for in vivo applications, the stability of the label is paramount for accurate interpretation of experimental data. This guide provides a comprehensive comparison of the in vivo stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]- bağlı Fluor 647 (DOPE-PEG-Fluor 647) with alternative fluorescent lipid probes. The information presented is supported by experimental data to aid in the selection of the most appropriate label for your research needs.

Key Performance Metrics: A Comparative Analysis

The in vivo stability of a fluorescent label is a critical factor influencing its performance. Instability can lead to premature cleavage of the fluorophore from the lipid anchor, resulting in misleading biodistribution data and inaccurate quantification of the labeled species. The following table summarizes the in vivo stability characteristics of DOPE-PEG-Fluor 647 and its alternatives, based on available experimental evidence.

Fluorescent LabelCarrier SystemKey Stability FindingsIn Vivo Half-life/RetentionReference
DOPE-PEG-Fluor 647 (and spectrally similar Alexa Fluor 647) Liposomes / NanoparticlesThe hydrophilic nature of the Fluor 647/Alexa Fluor 647 dye can lead to faster release from nanoparticles compared to more hydrophobic dyes. Phospholipid-based labels are susceptible to degradation in vivo.Data not explicitly available for DOPE-PEG-Fluor 647. For PEG-PLA nanoparticles, Alexa Fluor 647 showed a 75% decrease in fluorescence to radioactivity ratio after 2 days in vitro, suggesting lower stability.[1]
BODIPY650-PEG-PLA NanoparticlesMore hydrophobic than Alexa Fluor 647, leading to more stable association with the nanoparticle carrier in vivo.The ratio of fluorescence to radioactivity remained constant over 72 hours in vitro, indicating high stability.[1]
Cyanine 5 (Cy5)-PEG-PLA NanoparticlesShows good stability, comparable to BODIPY650, and is more stable than Alexa Fluor 647 in a dual-label in vitro assay.The ratio of fluorescence to radioactivity remained constant over 72 hours in vitro.[1]
Indocarbocyanine Lipids (ICLs) (e.g., DiI, DiD) LiposomesConsidered non-exchangeable and demonstrate high stability within the lipid bilayer, with minimal transfer to other cells or proteins.Long retention in tissues; signal can be detected for extended periods.
Rhodamine-PE (e.g., Lissamine Rhodamine B-DOPE) LiposomesGenerally stable within the liposome (B1194612) bilayer, but stability can be influenced by the local microenvironment.Specific in vivo stability data is context-dependent.[2]

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of the in vivo stability of a fluorescent label is crucial. The dual-labeling technique, which combines a fluorescent lipid with a radioactive lipid tracer within the same liposome, is considered the gold standard.

Dual-Labeling In Vivo Stability Assay Protocol

This protocol outlines the key steps for assessing the in vivo stability of a fluorescently labeled liposome using a dual-labeling approach with a radioactive tracer.

1. Preparation of Dual-Labeled Liposomes:

  • Co-extrude a lipid formulation containing the fluorescent lipid probe (e.g., DOPE-PEG-Fluor 647) and a non-exchangeable, non-metabolizable radioactive lipid (e.g., [³H]cholesteryl hexadecyl ether).

  • The molar ratio of the fluorescent and radioactive lipids should be carefully controlled and kept low to minimize any potential impact on the liposome's physicochemical properties.

  • Purify the liposomes to remove any unincorporated labels.

2. In Vivo Administration:

  • Administer the dual-labeled liposomes to the animal model via the desired route (e.g., intravenous injection).

  • A control group receiving a mixture of single-labeled liposomes (one with the fluorescent probe, one with the radiolabel) can be included to account for any potential interactions.

3. Sample Collection and Analysis:

  • At predetermined time points, collect blood samples and harvest tissues of interest (e.g., tumor, liver, spleen).

  • For blood samples, separate plasma from blood cells.

  • Homogenize tissue samples.

4. Quantification of Fluorescence and Radioactivity:

  • Fluorescence: Measure the fluorescence intensity of the samples using a fluorometer or by quantitative fluorescence imaging of tissue sections.

  • Radioactivity: Quantify the amount of radioactivity in the samples using a scintillation counter.

5. Data Analysis:

  • Calculate the ratio of fluorescence to radioactivity for each sample at each time point.

  • A stable label will exhibit a constant fluorescence-to-radioactivity ratio over time, indicating that the fluorophore remains associated with the liposome.

  • A decreasing ratio suggests that the fluorescent label is being cleaved or cleared from the liposome at a faster rate than the radioactive lipid, indicating instability.

Visualizing the Experimental Workflow and Stability Concepts

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Liposome Preparation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis A Fluorescent Lipid (DOPE-PEG-Fluor 647) C Lipid Mixture A->C B Radioactive Lipid ([³H]CHE) B->C D Dual-Labeled Liposomes C->D Co-extrusion E Animal Model Injection D->E F Blood & Tissue Collection E->F G Sample Processing F->G H Fluorescence Quantification G->H I Radioactivity Quantification G->I J Calculate Fluorescence/Radioactivity Ratio H->J I->J K Assess Stability J->K

Caption: Experimental workflow for the dual-labeling in vivo stability assay.

G cluster_stable Stable Label cluster_unstable Unstable Label A Liposome B Fluorophore C Radiolabel Stable_Ratio Fluorescence / Radioactivity Ratio (Constant) D Liposome F Radiolabel Unstable_Ratio Fluorescence / Radioactivity Ratio (Decreasing) E Fluorophore E->Unstable_Ratio

Caption: Conceptual diagram of stable versus unstable fluorescent labels in vivo.

Conclusion

The in vivo stability of fluorescent labels is a critical consideration for accurate biodistribution and pharmacokinetic studies. While DOPE-PEG-Fluor 647 is a commonly used tool, evidence suggests that its hydrophilic nature may lead to lower stability compared to more hydrophobic alternatives like BODIPY- and some Cyanine dye-based lipids. For the most reliable and quantitative assessment of in vivo stability, a dual-labeling approach with a radioactive tracer is strongly recommended. This guide provides the necessary framework for researchers to critically evaluate and select the most appropriate fluorescent lipid probe for their in vivo imaging needs, ensuring the generation of robust and reproducible data.

References

A Comparative Guide to DOPE-PEG-Fluor 647 and its Alternatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research, particularly in drug delivery and in vivo imaging, the precise tracking and visualization of nanoparticles are paramount. DOPE-PEG-Fluor 647 has emerged as a valuable tool for these applications, offering a fluorescently labeled lipid conjugate for incorporation into liposomes and other lipid-based nanocarriers. This guide provides a comprehensive comparison of DOPE-PEG-Fluor 647 with alternative fluorescent probes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Performance Comparison of Fluorescently Labeled Lipids

The selection of a fluorescent label for liposomes significantly impacts the sensitivity, stability, and reliability of experimental outcomes. Below is a comparative summary of DOPE-PEG-Fluor 647 and other commonly used fluorescent lipid probes.

FeatureDOPE-PEG-Fluor 647DSPE-PEG-Fluor 647Lipophilic Carbocyanine Dyes (DiD, DiI, DiO)
Excitation/Emission (nm) ~650 / ~670~650 / ~670DiD: ~644/~665, DiI: ~549/~565, DiO: ~484/~501
Linkage Covalent linkage to PEG-lipidCovalent linkage to PEG-lipidNon-covalent incorporation into the lipid bilayer
Stability High; covalent bond prevents leakageHigh; covalent bond prevents leakageProne to leakage and transfer between membranes
Photostability Generally good, but can be susceptible to photobleaching with intense or prolonged exposure.Generally good, similar to other cyanine (B1664457) dyes.Variable, can be susceptible to photobleaching.
Quantum Yield Moderate to high in lipid environments.Moderate to high in lipid environments.Generally high in lipid environments.
Applications Liposome (B1194612) tracking, in vivo imaging, drug delivery studies.Liposome tracking, in vivo imaging, drug delivery studies.Cell membrane labeling, liposome tracking, fate determination studies.

Experimental Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance of different fluorescent probes in liposomal formulations.

Table 1: Photostability of Cyanine Dyes in Liposomes

DyeLiposome FormulationLight SourceExposure DurationFluorescence Intensity DecreaseReference
Cyanine 5 (Cy5)DSPE-PEGNot SpecifiedNot SpecifiedLower stability in aqueous buffer[1]
Indocyanine Green (ICG)LiposomesNot Specified24 hours at 37°C6.2% degradation in EMVs, 37% in PBS[2]
IR-820LiposomesNot Specified24 hours at 37°C~10% degradation in EMVs, ~35% in PBS[2]

Table 2: Quantum Yield of Cyanine Dyes in Lipid Nanoparticles

DyeEnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
DiDLipid Nanoparticles0.381.8[3]
DiRLipid Nanoparticles0.251.1[3]
Cy5Aqueous Buffer0.281.0[3]
Cy7Aqueous Buffer0.130.57[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for the preparation of fluorescently labeled liposomes and their in vivo application.

Protocol 1: Preparation of DOPE-PEG-Fluor 647 Labeled Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DOPE-PEG(2000)-Fluor 647

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOPE, cholesterol, and DOPE-PEG-Fluor 647 in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., 85:10:5 molar ratio of DOPE:Cholesterol:DOPE-PEG-Fluor 647).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating the flask. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated fluorescent probe by size exclusion chromatography or dialysis.

Protocol 2: In Vivo Biodistribution Study of Fluorescently Labeled Liposomes

This protocol describes a general procedure for assessing the biodistribution of fluorescently labeled liposomes in a mouse model.[4]

Materials:

  • Fluorescently labeled liposomes (e.g., prepared using Protocol 1)

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer the fluorescently labeled liposomes to the mice via intravenous (tail vein) injection. The dosage will depend on the specific formulation and experimental goals.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Following the final imaging time point, euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable).

  • Image the explanted organs ex vivo to quantify the fluorescence intensity in each tissue.

  • Analyze the images to determine the biodistribution profile of the liposomes over time.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz illustrate the key steps in liposome preparation and in vivo imaging.

Liposome_Preparation_Workflow cluster_0 Lipid Preparation cluster_1 Hydration & Sizing cluster_2 Purification dissolve Dissolve Lipids in Chloroform film Form Thin Lipid Film dissolve->film dry Dry Film Under Vacuum film->dry hydrate Hydrate with Aqueous Buffer dry->hydrate extrude Extrude for Size Uniformity hydrate->extrude purify Purify via Chromatography/Dialysis extrude->purify

Caption: Workflow for preparing fluorescently labeled liposomes.

In_Vivo_Imaging_Workflow injection Inject Fluorescent Liposomes imaging Whole-Body In Vivo Imaging injection->imaging euthanasia Euthanize Animal imaging->euthanasia harvest Harvest Organs euthanasia->harvest ex_vivo Ex Vivo Organ Imaging harvest->ex_vivo analysis Data Analysis ex_vivo->analysis

Caption: Workflow for in vivo biodistribution studies.

Signaling Pathway Visualization

The utility of fluorescently labeled liposomes often lies in their ability to deliver therapeutic agents that modulate specific signaling pathways. The diagram below illustrates a generic signaling pathway that could be targeted by a drug delivered via these nanoparticles.

Signaling_Pathway Ligand Drug-Loaded Liposome Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic cell signaling pathway targeted by liposomal drug delivery.

This guide provides a foundational understanding of DOPE-PEG-Fluor 647 and its alternatives, empowering researchers to make informed decisions for their specific experimental needs. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible studies in the dynamic fields of drug delivery and in vivo imaging.

References

A Comparative Guide to Utilizing Different Molecular Weight PEGs for DOPE-Fluor 647 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the in vitro and in vivo performance of lipid-based nanoparticle formulations. This guide provides a detailed comparison of different molecular weight PEGs when used in conjunction with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) labeled with Fluor 647, a far-red fluorescent dye. The choice of PEG molecular weight can significantly influence factors such as circulation half-life, cellular uptake, and tumor accumulation.

Data Presentation: Impact of PEG Molecular Weight on Liposome Properties

The following tables summarize the expected effects of varying PEG molecular weights on the physicochemical and biological properties of DOPE-Fluor 647 liposomes, based on studies of similarly PEGylated nanoparticle systems.

Table 1: Physicochemical Properties

PropertyShort PEG (e.g., <1000 Da)Medium PEG (e.g., 2000 Da)Long PEG (e.g., >5000 Da)
Particle Size Minimal increaseModerate increaseSignificant increase[1]
Zeta Potential Less effective charge shieldingEffective charge shielding, near-neutral potential[2][3]Strong charge shielding, near-neutral potential[2]
Stability May have lower stability in biological mediaGood stability and prevention of aggregation[4][5]High stability and steric hindrance[6]

Table 2: In Vitro Performance

PropertyShort PEG (e.g., <1000 Da)Medium PEG (e.g., 2000 Da)Long PEG (e.g., >5000 Da)
Cellular Uptake Higher uptake due to reduced steric hindrance[7][8][9]Standard, often used as a baseline[8][9]Lower uptake due to increased steric hindrance[6]
Protein Adsorption Higher protein adsorption compared to longer PEGsReduced nonspecific protein adsorption ("stealth" effect)[4][5]Very low protein adsorption[10]

Table 3: In Vivo Performance

PropertyShort PEG (e.g., <1000 Da)Medium PEG (e.g., 2000 Da)Long PEG (e.g., >5000 Da)
Circulation Half-Life Shorter circulation timeExtended circulation half-life[4][5][11]Longest circulation half-life[12]
Tumor Accumulation Potentially lower due to faster clearanceEnhanced accumulation via the EPR effectMay show the highest tumor accumulation due to prolonged circulation[2][13][14]
Immunogenicity Lower risk of anti-PEG antibody productionPotential for accelerated blood clearance (ABC) upon repeated administration[4][11][15]Higher potential for immunogenic responses

Experimental Protocols

1. Formulation of DOPE-Fluor 647 Liposomes with Varying PEG Molecular Weights

This protocol describes the preparation of fluorescently labeled liposomes using the lipid film hydration method.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DOPE-Fluor 647) in chloroform at a desired molar ratio. A common starting ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG), with 0.1 mol% DOPE-Fluor 647.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas while rotating the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid transition temperature) by vortexing. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

2. In Vitro Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of the different liposomal formulations.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7) cultured in appropriate media

    • Liposomal formulations with different PEG molecular weights

    • Fluorescence microscope or flow cytometer

    • Hoechst or DAPI for nuclear staining (optional)

  • Procedure:

    • Seed the cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing the different DOPE-Fluor 647 liposomal formulations at a fixed lipid concentration.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

    • Wash the cells three times with cold PBS to remove non-internalized liposomes.

    • For microscopy, fix the cells, stain the nuclei if desired, and visualize the intracellular fluorescence of Fluor 647.

    • For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell.

Visualizations

G cluster_prep Liposome Preparation cluster_invitro In Vitro Comparison lipids Lipid Mixture (DSPC, Cholesterol, DOPE-Fluor 647) peg1 DSPE-PEG(1000) lipids->peg1 peg2 DSPE-PEG(2000) lipids->peg2 peg3 DSPE-PEG(5000) lipids->peg3 film Lipid Film Hydration peg1->film peg2->film peg3->film extrude Extrusion film->extrude char Characterization (DLS) extrude->char treat Incubation with Liposomes char->treat 3 Formulations cells Cell Seeding cells->treat wash Wash & Fix treat->wash analyze Analysis wash->analyze micro Fluorescence Microscopy analyze->micro flow Flow Cytometry analyze->flow

Caption: Experimental workflow for comparing different molecular weight PEGylated liposomes.

G cluster_lipo Liposome Surface cluster_bio Biological Interface liposome DOPE-Fluor 647 Liposome Core peg_short Short PEG (<1kDa) liposome->peg_short peg_long Long PEG (>2kDa) liposome->peg_long protein Opsonin Protein peg_short->protein Some Binding receptor Cell Surface Receptor peg_short->receptor Higher Interaction (Increased Uptake) peg_long->receptor Lower Interaction (Decreased Uptake) protein->peg_long Steric Hindrance (Reduced Binding)

Caption: Influence of PEG chain length on biological interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DOPE-PEG-Fluor 647, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like DOPE-PEG-Fluor 647, MW 2000 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for this fluorescent, PEGylated lipid, ensuring the safety of laboratory personnel and compliance with standard regulations.

Disclaimer: As a specific Safety Data Sheet (SDS) for DOPE-PEG-Fluor 647, MW 2000 was not publicly available at the time of this writing, the following procedures are based on the known properties of its constituent parts: a cyanine-based fluorescent dye (Fluor 647), a polyethylene (B3416737) glycol (PEG) linker, and a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to always seek the official SDS from the manufacturer.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Quantitative Data Summary
PropertyDOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Polyethylene Glycol (PEG) 2000Fluor 647 (Cyanine-based Dye)
Molecular Weight ~744 g/mol ~2000 g/mol Varies (typically >500 g/mol )
Physical State Waxy SolidWaxy Solid or LiquidSolid
Known Hazards Generally considered non-hazardous.Generally low toxicity.May be harmful if swallowed or inhaled; may cause skin and eye irritation.[1][2]
Primary Disposal Concern Non-hazardous, but should not be disposed of down the drain.Generally non-hazardous and biodegradable, but should be disposed of as chemical waste to avoid impacting wastewater treatment processes.[3]Potential for aquatic toxicity; should be treated as chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines a conservative and safe approach to the disposal of DOPE-PEG-Fluor 647, MW 2000 in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all waste containing DOPE-PEG-Fluor 647, MW 2000 as chemical waste.
  • Segregate this waste from other waste streams, particularly from non-hazardous and biological waste.
  • Maintain separate waste containers for solid and liquid waste contaminated with this compound.

2. Waste Collection and Containerization:

  • Solid Waste:
  • Collect contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves) in a designated, leak-proof, and clearly labeled solid chemical waste container.
  • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
  • Liquid Waste:
  • Collect all solutions containing DOPE-PEG-Fluor 647, MW 2000 in a dedicated, sealed, and clearly labeled liquid chemical waste container.
  • The container should be shatter-resistant and compatible with the solvents used.
  • Labeling:
  • All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your institution), the full chemical name "DOPE-PEG-Fluor 647, MW 2000," and the approximate concentration and volume.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area.
  • Ensure secondary containment is in place to capture any potential leaks.
  • Keep containers tightly sealed except when adding waste.

4. Final Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
  • Do not dispose of DOPE-PEG-Fluor 647, MW 2000 down the drain or in the regular trash.
  • Follow all institutional and local regulations for the disposal of chemical waste.

5. Decontamination of Glassware and Surfaces:

  • Thoroughly rinse any glassware or surfaces that have come into contact with the compound with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a final rinse with water.
  • The initial rinsate should be collected and disposed of as liquid chemical waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of DOPE-PEG-Fluor 647, MW 2000.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start DOPE-PEG-Fluor 647 Waste (Solid or Liquid) assess Is the waste contaminated with other hazardous materials? start->assess segregate_solid Collect in Labeled Solid Chemical Waste Container assess->segregate_solid Solid Waste segregate_liquid Collect in Labeled Liquid Chemical Waste Container assess->segregate_liquid Liquid Waste storage Store in Designated Satellite Accumulation Area with Secondary Containment segregate_solid->storage segregate_liquid->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal

Caption: Disposal workflow for DOPE-PEG-Fluor 647.

References

Comprehensive Safety and Handling Guide for DOPE-PEG-Fluor 647, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling DOPE-PEG-Fluor 647, MW 2000. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and protecting the environment.

Hazard Identification and Assessment
ComponentKnown & Potential HazardsReferences
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) Generally considered low hazard. As a lipid, it is not highly reactive.
PEG (Polyethylene Glycol), MW 2000 Generally has low toxicity.[2] However, PEG compounds can act as penetration enhancers, potentially increasing the skin absorption of other substances.[3] Depending on the manufacturing process, PEGs may be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[3] In powdered form, it can cause respiratory irritation.[2][4]
Fluor 647 (Cyanine-based Dye) Fluorescent dyes should be handled with care. Some cyanine (B1664457) dyes can be mutagenic. The primary risks are often associated with the solvents used to dissolve them.[5]
Overall Compound As a fine powder, it may pose an inhalation hazard.[2][4] Skin and eye contact should be avoided.[2] The toxicological properties of the conjugate have not been fully investigated.

Personal Protective Equipment (PPE)

The consistent and proper use of PPE is the primary defense against exposure.[4] The level of PPE should be determined by a risk assessment of the specific procedure being performed.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields (minimum). Tight-fitting, non-vented safety goggles are recommended when handling the powder or creating solutions.[6][7] A full-face shield may be necessary for splash hazards.[8]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant, disposable nitrile gloves.[9] Consider double-gloving for added protection.[9] Ensure gloves are compatible with any solvents being used.Prevents dermal contact and absorption.
Body Protection A laboratory coat is standard.[9] For procedures with a higher risk of contamination, consider a low dust-retention/release fabric like nonwoven textiles.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in solution within a well-ventilated area. When handling the solid powder, work in a chemical fume hood or a ventilated enclosure to avoid dust generation.[4] If a fume hood is not available, a respirator with an appropriate filter may be necessary.[6]Prevents inhalation of the powdered compound.

Operational Plan: Handling and Storage

Experimental Protocol: Safe Handling Procedures

Preparation:

  • Consult the Safety Data Sheet (SDS): Before use, always review the product-specific SDS.[10]

  • Designate a Work Area: Prepare a designated area for handling the compound, preferably within a chemical fume hood, especially when working with the solid form.[4]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and PPE are readily available.

  • Don PPE: Put on all required PPE as outlined in the table above.

Weighing and Dissolving the Solid Compound:

  • Prevent Dust Generation: When weighing the solid (powder) form, handle it carefully within a chemical fume hood or a ventilated balance enclosure to minimize dust.[2][4]

  • Use Appropriate Tools: Use a clean spatula to transfer the powder to a weigh boat or directly into a tared vial.

  • Dissolving: Add the solvent to the vial containing the powder. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

Storage Plan

Proper storage is crucial to maintain the integrity and activity of the compound.

ParameterSpecificationRationale & References
Temperature ≤ -15°C (long-term storage).[11] A common recommendation is -20°C.[1][12]Prevents degradation of the lipid and fluorescent dye components.
Atmosphere Store under an inert gas (Nitrogen or Argon).[11]PEG derivatives are sensitive to oxidation.[11]
Light Protect from light. Store in a dark container or a light-blocking box.[11]Fluorescent dyes are light-sensitive.[11]
Container Keep the container tightly sealed.[2]Prevents oxidation and contamination.

Pre-Use Handling: When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation of moisture inside the container.[11]

Spill and Disposal Plan

Workflow for Safe Handling and Disposal

G Workflow for Handling DOPE-PEG-Fluor 647 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handling_solid Handle Solid in Fume Hood prep2->handling_solid handling_solution Handle Solution handling_solid->handling_solution Dissolve spill Spill Occurs handling_solution->spill no_spill No Spill handling_solution->no_spill cleanup_spill Follow Spill Protocol spill->cleanup_spill decontaminate Decontaminate Work Area no_spill->decontaminate cleanup_spill->decontaminate waste_gen Generate Waste decontaminate->waste_gen segregate Segregate Waste Streams (Solid, Liquid, Sharps) waste_gen->segregate label_waste Label Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling and disposal of DOPE-PEG-Fluor 647.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with absorbent material to prevent dust from becoming airborne.[10] Avoid dry sweeping.

    • Liquid Spill: Surround the spill with absorbent pads or other appropriate absorbent material.

  • Clean Up:

    • Wearing appropriate PPE, carefully collect the absorbed material and spilled powder using a scoop or dustpan.

    • Place all contaminated materials into a labeled, sealed container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and then wipe it down with water. Place all cleaning materials in the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

All materials contaminated with DOPE-PEG-Fluor 647 should be treated as chemical waste. Do not discharge into sewers or waterways.[10]

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated gloves, weigh boats, paper towels, and other disposable items in a designated, sealed container labeled "Hazardous Waste".[10][13]

    • Liquid Waste: Collect solutions containing the compound and any solvents used for rinsing in a separate, compatible, and leak-proof container.[5][14] Do not mix incompatible waste streams.[14]

    • Sharps Waste: Contaminated needles, syringes, or glass pipettes should be disposed of in a designated sharps container.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and list the full chemical names of all components, including solvents and their approximate concentrations.[10]

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[5]

    • Ensure containers are kept closed except when adding waste and are stored in secondary containment.[5][14]

  • Final Disposal:

    • Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] The responsibility for proper waste identification and disposal lies with the waste generator.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.